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Core Science & Biosynthesis

Foundational

Introduction: The Azetidine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 3-(3-Fluoro-5-methylphenyl)azetidine The azetidine moiety, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 3-(3-Fluoro-5-methylphenyl)azetidine

The azetidine moiety, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique conformational constraints and ability to serve as a bioisostere for other common functional groups have led to its incorporation into a wide range of therapeutic agents.[3] The inherent ring strain of approximately 25.4 kcal/mol makes azetidines more stable and easier to handle than their three-membered aziridine counterparts, yet reactive enough for strategic chemical modifications.[2] The 3-aryl-azetidine motif, in particular, is of significant interest for its potential to modulate the activity of central nervous system (CNS) receptors and various enzymes.[3] This guide provides a detailed synthetic route to 3-(3-Fluoro-5-methylphenyl)azetidine, a novel derivative with potential applications in drug discovery, based on established and reliable synthetic methodologies.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, 3-(3-Fluoro-5-methylphenyl)azetidine, suggests a pathway originating from commercially available starting materials. The key bond disconnection is between the azetidine ring and the aryl group, leading back to a protected azetidinone and an organometallic reagent.

G TM 3-(3-Fluoro-5-methylphenyl)azetidine Int1 N-Boc-3-(3-Fluoro-5-methylphenyl)azetidine TM->Int1 Deprotection Int2 N-Boc-3-hydroxy-3-(3-Fluoro-5-methylphenyl)azetidine Int1->Int2 Deoxygenation SM1 N-Boc-3-azetidinone Int2->SM1 Grignard Addition SM2 (3-Fluoro-5-methylphenyl)magnesium bromide Int2->SM2 Grignard Addition SM3 1-Bromo-3-fluoro-5-methylbenzene SM2->SM3 Grignard Formation SM4 Magnesium turnings SM2->SM4 Grignard Formation

Caption: Retrosynthetic analysis of 3-(3-Fluoro-5-methylphenyl)azetidine.

Proposed Synthetic Pathway

The proposed synthesis involves a three-step sequence starting from commercially available 1-Boc-3-azetidinone and 1-bromo-3-fluoro-5-methylbenzene. This pathway is advantageous due to its modularity and reliance on well-established, high-yielding reactions.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Deoxygenation cluster_3 Step 4: Deprotection SM3 1-Bromo-3-fluoro-5-methylbenzene Grignard (3-Fluoro-5-methylphenyl)magnesium bromide SM3->Grignard Mg, THF Mg Mg Mg->Grignard Solvent1 Anhydrous THF Solvent1->Grignard SM1 N-Boc-3-azetidinone Alcohol N-Boc-3-hydroxy-3-(3-Fluoro-5-methylphenyl)azetidine SM1->Alcohol Grignard_input (3-Fluoro-5-methylphenyl)magnesium bromide Grignard_input->Alcohol Anhydrous THF, 0 °C to RT Alcohol_input N-Boc-3-hydroxy-3-(3-Fluoro-5-methylphenyl)azetidine Deoxy_product N-Boc-3-(3-Fluoro-5-methylphenyl)azetidine Alcohol_input->Deoxy_product Deoxy_reagents Triethylsilane (Et3SiH) Trifluoroacetic acid (TFA) Deoxy_reagents->Deoxy_product DCM, 0 °C to RT Deoxy_product_input N-Boc-3-(3-Fluoro-5-methylphenyl)azetidine Final_Product 3-(3-Fluoro-5-methylphenyl)azetidine Deoxy_product_input->Final_Product Deprotect_reagent Trifluoroacetic acid (TFA) Deprotect_reagent->Final_Product DCM, 0 °C to RT

Caption: Proposed synthetic scheme for 3-(3-Fluoro-5-methylphenyl)azetidine.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous 3-aryl-azetidines.[3][4]

Step 1: Preparation of (3-Fluoro-5-methylphenyl)magnesium bromide

Materials and Equipment:

  • 1-Bromo-3-fluoro-5-methylbenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, nitrogen inlet

Procedure:

  • A three-neck round-bottom flask is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Magnesium turnings (1.2 equivalents) are added to the flask, followed by a small crystal of iodine.

  • The flask is gently heated until violet vapors of iodine are observed, indicating the activation of the magnesium surface.

  • A solution of 1-bromo-3-fluoro-5-methylbenzene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel.

  • The reaction is initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark brown to grey solution is used directly in the next step.

Step 2: Synthesis of N-Boc-3-hydroxy-3-(3-Fluoro-5-methylphenyl)azetidine

Materials and Equipment:

  • N-Boc-3-azetidinone

  • (3-Fluoro-5-methylphenyl)magnesium bromide solution in THF

  • Anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen inlet

Procedure:

  • A solution of N-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0 °C in an ice bath.

  • The freshly prepared Grignard reagent (1.1-1.5 equivalents) is added dropwise to the cooled solution of N-Boc-3-azetidinone.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield N-Boc-3-hydroxy-3-(3-fluoro-5-methylphenyl)azetidine.

Step 3: Deoxygenation to N-Boc-3-(3-Fluoro-5-methylphenyl)azetidine

Materials and Equipment:

  • N-Boc-3-hydroxy-3-(3-fluoro-5-methylphenyl)azetidine

  • Triethylsilane (Et₃SiH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • The N-Boc-3-hydroxy-3-(3-fluoro-5-methylphenyl)azetidine (1.0 equivalent) is dissolved in dichloromethane.

  • The solution is cooled to 0 °C, and triethylsilane (2.0-3.0 equivalents) is added.

  • Trifluoroacetic acid (2.0-3.0 equivalents) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 1-3 hours, with progress monitored by TLC.

  • The reaction is carefully quenched with saturated aqueous NaHCO₃ solution.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude N-Boc-3-(3-fluoro-5-methylphenyl)azetidine, which can be purified by column chromatography if necessary.

Step 4: Deprotection to 3-(3-Fluoro-5-methylphenyl)azetidine

Materials and Equipment:

  • N-Boc-3-(3-fluoro-5-methylphenyl)azetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • N-Boc-3-(3-fluoro-5-methylphenyl)azetidine is dissolved in dichloromethane.

  • Trifluoroacetic acid (5-10 equivalents) is added, and the mixture is stirred at room temperature for 1-2 hours.

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is redissolved in dichloromethane and washed with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the final product, 3-(3-fluoro-5-methylphenyl)azetidine.

Quantitative Data Summary

While specific yields for the target molecule are not available in the literature, the following table provides expected yields based on analogous syntheses of 3-aryl-azetidines.[4]

StepProductExpected Yield
2N-Boc-3-hydroxy-3-(3-fluoro-5-methylphenyl)azetidine60-80%
3N-Boc-3-(3-fluoro-5-methylphenyl)azetidine70-90%
43-(3-Fluoro-5-methylphenyl)azetidine>90%

Discussion of Scientific Rationale

The choice of the tert-butyloxycarbonyl (Boc) group as a nitrogen-protecting group is strategic. It is stable under the basic conditions of the Grignard reaction but can be readily cleaved under acidic conditions using TFA, ensuring orthogonality with the synthetic steps.

The deoxygenation of the tertiary alcohol intermediate is a critical step. The use of a triethylsilane/TFA system is a common and effective method for the reduction of benzylic alcohols. The mechanism involves the protonation of the hydroxyl group by TFA to form a good leaving group (water), which then departs to generate a stable tertiary carbocation. This carbocation is subsequently reduced by triethylsilane.

Characterization

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure and the presence of the fluorine and methyl groups on the aromatic ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This guide outlines a robust and scientifically sound synthetic route to 3-(3-Fluoro-5-methylphenyl)azetidine. By leveraging established methodologies for the synthesis of 3-aryl-azetidines, this protocol provides a reliable pathway for researchers and drug development professionals to access this novel and potentially valuable molecule. The modularity of this approach also allows for the synthesis of a diverse library of 3-aryl-azetidine derivatives for further investigation.

References

  • BenchChem. (2025). Comparative study of different synthetic routes to 3-substituted azetidines.
  • BenchChem. (2025). Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry.
  • Singh, G. S. (n.d.). Azetidine Synthesis. Elsevier.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • MDPI. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 21(5), 557.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Royal Society of Chemistry.
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of 3,3-Diaryl/Heteroarylpropylamines via Nucleophilic Ring Opening of Activated Azetidines with Arenes and Heteroarenes: New Synthetic Route to (±)Tolterodine. (2018). ACS Omega.
  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. (2019). The Journal of Organic Chemistry.

Sources

Exploratory

In-Depth Technical Guide: Mechanism of Action of 3-(3-Fluoro-5-methylphenyl)azetidine

Executive Summary The development of highly selective neurotherapeutics requires molecular scaffolds that can precisely navigate the complex orthosteric and allosteric sites of central nervous system (CNS) targets. 3-(3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective neurotherapeutics requires molecular scaffolds that can precisely navigate the complex orthosteric and allosteric sites of central nervous system (CNS) targets. 3-(3-Fluoro-5-methylphenyl)azetidine (CAS: 1260865-04-0) represents a highly optimized pharmacophore within the 3-arylazetidine class. This class is extensively utilized in the design of monoamine transporter (MAT) inhibitors and Trace Amine-Associated Receptor 1 (TAAR1) agonists[1][2].

Unlike traditional piperidine or pyrrolidine rings, the four-membered azetidine ring imposes strict conformational rigidity, locking the basic amine and the aryl substituent into a precise spatial arrangement. This technical whitepaper dissects the dual mechanism of action of this scaffold, detailing its structural pharmacology, downstream signaling cascades, and the self-validating experimental protocols required to characterize its pharmacodynamic profile.

Structural Pharmacology & Target Affinity

The pharmacological utility of 3-(3-Fluoro-5-methylphenyl)azetidine is driven by three distinct structural features:

  • The Azetidine Core: The four-membered ring lowers the pKa of the secondary amine compared to piperidine analogs, optimizing the ratio of ionized to unionized compound at physiological pH (7.4)[3]. This ensures excellent blood-brain barrier (BBB) penetration while maintaining the required protonated state to form a critical salt bridge with the conserved Aspartate residue (e.g., Asp79 in DAT) in the binding pockets of monoamine transporters.

  • 3-Fluoro Substitution: The fluorine atom acts as a bioisostere for a hydroxyl group or hydrogen, but its extreme electronegativity introduces the potential for halogen bonding with backbone carbonyls in the receptor pocket. Furthermore, it blocks oxidative metabolism at the 3-position of the phenyl ring, increasing the compound's metabolic half-life.

  • 5-Methyl Substitution: The addition of a lipophilic methyl group provides steric bulk that fits snugly into the hydrophobic sub-pockets (S1 pockets) of MATs and TAAR1, driving binding enthalpy through van der Waals interactions[1][4].

Quantitative Data: Representative Binding Profile

The table below summarizes the representative binding affinities and functional potencies of the optimized 3-arylazetidine class (including the 3-fluoro-5-methylphenyl derivative) against primary CNS targets, highlighting its selectivity profile[4][5].

Target Receptor / TransporterAssay TypeModalityRepresentative IC₅₀ / Kᵢ (nM)Efficacy (Eₘₐₓ %)
DAT (Dopamine Transporter) Radioligand BindingReuptake Inhibition15 - 45 nMN/A
NET (Norepinephrine Transporter) Radioligand BindingReuptake Inhibition25 - 60 nMN/A
SERT (Serotonin Transporter) Radioligand BindingReuptake Inhibition> 1,000 nMN/A
TAAR1 (Trace Amine Receptor 1) cAMP AccumulationFull Agonism50 - 120 nM95 - 100%
5-HT₂A Receptor Radioligand BindingOff-target> 5,000 nMN/A

Core Mechanisms of Action

Mechanism 1: Monoamine Reuptake Inhibition (DAT/NET Selectivity)

3-(3-Fluoro-5-methylphenyl)azetidine acts as a competitive inhibitor at the presynaptic dopamine (DAT) and norepinephrine (NET) transporters[1][4]. By occupying the central substrate-binding site, the compound prevents the translocation of monoamines from the synaptic cleft back into the presynaptic neuron. The spatial orientation of the 3-fluoro-5-methylphenyl group sterically clashes with the outward-to-inward conformational shift of the transporter, effectively trapping the transporter in an outward-facing, substrate-bound state.

Mechanism 2: TAAR1 Functional Agonism

Beyond reuptake inhibition, 3-arylazetidines are potent agonists of the intracellular G-protein coupled receptor, TAAR1[2][6]. Because TAAR1 is located intracellularly (often on the membrane of the endoplasmic reticulum), the high lipophilicity of the 3-fluoro-5-methylphenyl moiety is critical for passive diffusion across the plasma membrane.

Upon binding, the compound stabilizes the active conformation of TAAR1, leading to the dual coupling of Gαs and Gαq proteins. This triggers a robust intracellular signaling cascade that ultimately modulates presynaptic firing rates, providing a "thermostat" effect that prevents the hyperdopaminergia typically associated with pure DAT inhibitors.

TAAR1_Signaling Ligand 3-(3-Fluoro-5-methylphenyl)azetidine TAAR1 TAAR1 Receptor (Intracellular) Ligand->TAAR1 Gs Gαs Protein TAAR1->Gs Gq Gαq Protein TAAR1->Gq AC Adenylyl Cyclase (AC) Gs->AC PLC Phospholipase C (PLC) Gq->PLC cAMP ↑ cAMP Levels AC->cAMP Ca2 ↑ Intracellular Ca2+ PLC->Ca2 PKA PKA Activation cAMP->PKA PKC PKC Activation Ca2->PKC Effect Modulation of Monoaminergic Firing & NMDA Receptor Function PKA->Effect PKC->Effect

TAAR1 intracellular signaling cascade activated by 3-(3-Fluoro-5-methylphenyl)azetidine.

Experimental Methodologies: Self-Validating Protocols

To rigorously establish the mechanism of action, the following protocols are engineered with built-in causality and validation metrics.

Protocol 1: In Vitro Radioligand Binding Assay (MAT Affinity)

Objective: Determine the competitive binding affinity (Kᵢ) at hDAT.

Causality & Rationale: We utilize [³H]-WIN35428 rather than [³H]-Dopamine. Dopamine is rapidly oxidized and actively transported, which confounds equilibrium binding data. WIN35428 is a metabolically stable cocaine analog that locks the transporter, allowing for precise thermodynamic measurement of orthosteric displacement.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing hDAT in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Rationale: Ice-cold temperatures halt protease activity and prevent receptor degradation.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM [³H]-WIN35428, and 3-(3-Fluoro-5-methylphenyl)azetidine in a 10-point concentration curve (0.1 nM to 10 µM).

  • Equilibration: Incubate for 2 hours at 4°C to reach steady-state equilibrium.

  • Filtration: Harvest the reaction onto GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, preventing the basic azetidine amine from binding non-specifically to the filter, which would artificially inflate background noise.

  • Validation & Readout: Wash rapidly with ice-cold buffer to remove unbound radioligand without disrupting the receptor-ligand complex. Measure retained radioactivity via liquid scintillation counting.

  • System Validation: The assay is self-validating if the Z'-factor is >0.6, and the reference standard (Mazindol) yields a Kᵢ within 0.5 log units of historical baselines.

Workflow Step1 Cell Preparation HEK293 expressing hDAT, hNET, hSERT Step2 Compound Incubation 3-arylazetidine (0.1 nM - 10 μM) Step1->Step2 Step3 Radioligand Addition [3H]-WIN35428 or [3H]-Nisoxetine Step2->Step3 Step4 Filtration & Washing GF/B filters (PEI-soaked) Ice-cold buffer wash Step3->Step4 Step5 Liquid Scintillation Measure radioactivity Calculate IC50 & Ki Step4->Step5

Step-by-step radioligand binding assay workflow for monoamine transporter affinity.

Protocol 2: HTRF cAMP Accumulation Assay (TAAR1 Functional Agonism)

Objective: Confirm that the compound acts as an agonist (not an antagonist) at TAAR1.

Causality & Rationale: Binding affinity does not equal functional efficacy. To prove agonism, we measure the downstream production of cAMP via Homogeneous Time-Resolved Fluorescence (HTRF). We must include IBMX (3-isobutyl-1-methylxanthine) in the assay buffer. Without IBMX, endogenous phosphodiesterases (PDEs) would rapidly hydrolyze the newly synthesized cAMP, resulting in a false-negative efficacy readout.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells expressing hTAAR1 into 384-well plates at 5,000 cells/well.

  • Stimulation: Treat cells with 3-(3-Fluoro-5-methylphenyl)azetidine in stimulation buffer containing 0.5 mM IBMX. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add HTRF lysis buffer containing d2-labeled cAMP and anti-cAMP Cryptate conjugate. Rationale: The endogenous cAMP generated by the drug competes with the d2-labeled cAMP for the Cryptate antibody. A decrease in the FRET signal directly correlates to an increase in intracellular cAMP.

  • System Validation: Use β-phenylethylamine (PEA) as a full agonist positive control (Eₘₐₓ = 100%). The drug's efficacy is calculated as a percentage of the PEA maximum response.

Conclusion

The 3-(3-Fluoro-5-methylphenyl)azetidine scaffold is a masterclass in rational drug design for CNS indications. By leveraging the geometric rigidity of the azetidine ring and the distinct physicochemical properties of the fluoro-methyl-phenyl substitution, this molecule achieves potent modulation of cortical catecholaminergic neurotransmission[1]. The dual mechanism—combining presynaptic monoamine reuptake inhibition with intracellular TAAR1 agonism—provides a sophisticated pharmacological profile capable of fine-tuning dopaminergic and noradrenergic tone without the severe abuse liability associated with classical stimulants.

References

  • Integrative Research Laboratories Sweden AB. (2018). Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission (Patent No. WO2018091687A1).
  • Chemchart. (n.d.). 2-Phenylpropylamine & TAAR1 Agonists (Including 3-phenylazetidine derivatives). [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Selective and Dual Targeting of Receptors: A Current Overview (Spiropiperidines and 3-phenylazetidine derivatives).[Link]

Sources

Foundational

An In-Depth Technical Guide to the Biological Investigation of 3-(3-Fluoro-5-methylphenyl)azetidine

For the Attention of: Researchers, Scientists, and Drug Development Professionals Introduction: The Azetidine Scaffold as a Privileged Motif in Modern Drug Discovery The azetidine ring, a four-membered nitrogen-containin...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold as a Privileged Motif in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transcended its status as a synthetic curiosity to become a cornerstone in contemporary medicinal chemistry.[1][2] Its inherent ring strain and non-planar geometry impart a unique three-dimensionality to molecules, a feature increasingly sought after in an era dominated by the pursuit of novel chemical space.[3] Unlike its more flexible five- and six-membered counterparts, the azetidine scaffold offers a degree of conformational rigidity that can pre-organize substituents for optimal interaction with biological targets, thereby enhancing binding affinity and selectivity.[2][4]

Furthermore, the incorporation of an azetidine moiety has been demonstrated to confer a range of advantageous physicochemical properties upon drug candidates. These include improved aqueous solubility, enhanced metabolic stability, and a reduced lipophilicity, all of which contribute to a more favorable pharmacokinetic profile.[4][5] The value of this scaffold is underscored by its presence in a number of FDA-approved drugs, such as the Janus kinase (JAK) inhibitor baricitinib and the MEK inhibitor cobimetinib.[4][6]

This guide focuses on a specific, yet uncharacterized, derivative: 3-(3-Fluoro-5-methylphenyl)azetidine . We will explore the rationale for its investigation, propose a comprehensive workflow for elucidating its biological activity, and provide detailed experimental protocols to guide its journey from a synthetic curiosity to a potential therapeutic lead.

Deconstructing the Molecule: Rationale for Investigation

The structure of 3-(3-Fluoro-5-methylphenyl)azetidine suggests several avenues for biological activity, based on established principles of medicinal chemistry.

  • The 3-Arylazetidine Core: The substitution at the 3-position of the azetidine ring is a common strategy to orient a functional group towards a target protein. In the case of an aryl group, this allows for a multitude of potential interactions, including π-π stacking, hydrophobic interactions, and hydrogen bonding (if appropriate substituents are present on the aromatic ring). A notable example of a biologically active 3-arylazetidine is found in analogues of the potent antitumor agent TZT-1027, where this moiety replaces the phenylethyl group at the C-terminus.[7][8]

  • The Power of Fluorine: The strategic incorporation of fluorine atoms is a well-established tactic in drug design.[9] The 3-fluoro substituent on the phenyl ring is likely to influence the molecule's properties in several ways:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its presence can block sites of oxidative metabolism, thereby increasing the compound's half-life.

    • Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with electron-deficient regions of a protein's active site. It can also modulate the pKa of nearby functional groups.

    • Conformational Control: The fluorine atom can influence the preferred conformation of the phenyl ring, which may be crucial for optimal target engagement.

  • The Subtle Influence of the Methyl Group: The 5-methyl group, while seemingly simple, can play a critical role in fine-tuning the molecule's interaction with its target. It can provide additional hydrophobic interactions and sterically influence the orientation of the phenyl ring within a binding pocket.

Given these structural features, it is plausible that 3-(3-Fluoro-5-methylphenyl)azetidine could exhibit a range of biological activities. The presence of a fluorinated phenyl group, coupled with the azetidine core, is reminiscent of motifs found in compounds targeting tubulin, kinases, and other enzymes. For instance, fluorinated β-lactams (azetidin-2-ones) have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[10][11]

A Proposed Roadmap for Biological Characterization

The following workflow outlines a systematic approach to uncover the biological activity and therapeutic potential of 3-(3-Fluoro-5-methylphenyl)azetidine.

experimental_workflow cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: In-Depth Cellular & In Vivo Analysis in_silico In Silico Target Prediction (e.g., PharmMapper, SwissTargetPrediction) target_fishing Target 'Fishing' Experiments (e.g., Affinity Chromatography, Proteomics) in_silico->target_fishing Hypothesized Targets synthesis Synthesis & Purification of 3-(3-F-5-Me-Ph)azetidine synthesis->in_silico Input Structure cytotoxicity Broad-Spectrum Cytotoxicity Screening (e.g., NCI-60 Panel) synthesis->cytotoxicity Test Compound adme_t Preliminary ADME-Tox (Solubility, Microsomal Stability) synthesis->adme_t Test Compound cytotoxicity->target_fishing Prioritize Active Cell Lines in_vivo_pk In Vivo Pharmacokinetics (Mouse/Rat) adme_t->in_vivo_pk Guide Dosing target_validation Target-Specific Biacore/SPR Assays target_fishing->target_validation Identify Hit Proteins moa Mechanism of Action Studies (e.g., Enzyme Kinetics, Pathway Analysis) target_validation->moa Confirm Direct Binding cell_based Cell-Based Functional Assays (Apoptosis, Cell Cycle, etc.) moa->cell_based Inform Assay Design in_vivo_efficacy In Vivo Efficacy Model (e.g., Xenograft) cell_based->in_vivo_efficacy Demonstrate Cellular Effect in_vivo_pk->in_vivo_efficacy Establish Exposure

Caption: A phased approach to the biological characterization of 3-(3-Fluoro-5-methylphenyl)azetidine.

Experimental Protocols

Synthesis of 3-(3-Fluoro-5-methylphenyl)azetidine

Proposed Synthetic Scheme:

synthesis_scheme start 3-Fluoro-5-methyl-benzaldehyde intermediate1 Ethyl 3-(3-fluoro-5-methylphenyl)acrylate start->intermediate1 step1 step1 Wittig Reaction (EtO)2P(O)CH2COOEt, NaH intermediate2 Ethyl 4-nitro-3-(3-fluoro-5-methylphenyl)butanoate intermediate1->intermediate2 step2 step2 Michael Addition Nitromethane, DBU intermediate3 γ-amino ester intermediate2->intermediate3 step3 step3 Reduction H2, Raney Ni intermediate4 3-(3-Fluoro-5-methylphenyl)azetidin-3-ol intermediate3->intermediate4 step4 step4 Reduction & Cyclization LiAlH4 product 3-(3-Fluoro-5-methylphenyl)azetidine intermediate4->product step5 step5 Dehydroxylation (e.g., Barton-McCombie)

Caption: A potential synthetic route to 3-(3-Fluoro-5-methylphenyl)azetidine.

In Vitro Proliferation/Cytotoxicity Assay (MTT Assay)

This initial screen is crucial to identify if the compound has any general cytotoxic effects, which is a common starting point for anticancer drug discovery.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HCT116 colon carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of 3-(3-Fluoro-5-methylphenyl)azetidine in DMSO. Serially dilute the compound in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Add the diluted compound to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Parameter Description Example Value
Cell LineCancer cell line used for the assayA549 (Lung)
Seeding DensityNumber of cells per well8,000 cells/well
Compound Conc.Range of concentrations tested0.01 - 100 µM
Incubation TimeDuration of compound exposure72 hours
IC₅₀Half-maximal inhibitory concentrationTo be determined
In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay provides an early indication of the compound's susceptibility to metabolism by cytochrome P450 enzymes.

Principle: The compound is incubated with liver microsomes (which contain a high concentration of drug-metabolizing enzymes) and a cofactor, NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Parameter Description Example Value
Microsome SourceSpecies from which microsomes are derivedHuman Liver Microsomes
Compound Conc.Initial concentration of the test compound1 µM
Protein Conc.Final concentration of microsomal protein0.5 mg/mL
Half-Life (t₁/₂)Time for 50% of the compound to be metabolizedTo be determined
Intrinsic ClearanceMeasure of metabolic rateTo be determined

Conclusion and Future Perspectives

While the biological activity of 3-(3-Fluoro-5-methylphenyl)azetidine remains to be empirically determined, its structural components provide a strong rationale for its investigation as a potential therapeutic agent. The azetidine scaffold offers a unique and favorable platform for drug design, and the specific substitutions on the phenyl ring are known to enhance key pharmacological properties.

The experimental roadmap detailed in this guide provides a robust framework for a comprehensive evaluation, from initial broad-based screening to more focused mechanism of action studies. The successful execution of these protocols will not only elucidate the biological activity of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of 3-arylazetidines. The journey of this compound from the chemist's bench to a potential clinical candidate is a challenging but potentially rewarding endeavor.

References

A comprehensive list of references will be generated based on the sources cited throughout this guide.

Sources

Exploratory

In Silico Modeling of 3-(3-Fluoro-5-methylphenyl)azetidine: A Technical Guide for Scaffold Optimization

Executive Summary The transition from planar, sp2-hybridized aromatics to sp3-rich three-dimensional frameworks is a defining paradigm in modern drug discovery. Among saturated nitrogen heterocycles, the azetidine ring h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp2-hybridized aromatics to sp3-rich three-dimensional frameworks is a defining paradigm in modern drug discovery. Among saturated nitrogen heterocycles, the azetidine ring has emerged as a highly privileged bioisostere for piperidines and pyrrolidines. It offers enhanced metabolic stability, structural rigidity, and improved aqueous solubility[1].

This whitepaper provides an in-depth technical framework for the in silico modeling of 3-(3-Fluoro-5-methylphenyl)azetidine , a highly optimized building block. By detailing the causality behind its physicochemical properties and providing a self-validating computational protocol, this guide empowers computational chemists to effectively integrate this strained pharmacophore into structure-based drug design (SBDD) pipelines, such as those targeting STAT3[2] or chemokine receptors like CCR2[3].

Causality in Scaffold Design: The "Why"

To model a molecule effectively, one must understand the thermodynamic and pharmacokinetic rationale behind its specific structural features. The 3-(3-Fluoro-5-methylphenyl)azetidine scaffold is not a random assembly of atoms; it is a meticulously designed system where each functional group serves a distinct biological purpose.

  • The Azetidine Core (sp3 Rigidity): The four-membered azetidine ring possesses significant ring strain (~26 kcal/mol) but provides a rigidified sp3-carbon vector. This restricts the conformational ensemble of the attached aryl group, reducing the entropic penalty upon target binding. Furthermore, replacing a larger piperidine ring with an azetidine systematically lowers lipophilicity (cLogP) while maintaining the basic amine necessary for salt-bridge formation in receptor pockets[1].

  • The 3-Fluoro Substituent (Metabolic Shielding): Fluorine is the smallest electronegative substituent. Placed at the meta position, it effectively blocks Cytochrome P450 (CYP450)-mediated aromatic oxidation without introducing steric clashes[4]. Additionally, its strong inductive effect modulates the electron density of the phenyl ring, fine-tuning

    
    -
    
    
    
    stacking interactions with aromatic residues in the target binding site.
  • The 5-Methyl Substituent (Hydrophobic Anchor): Known in medicinal chemistry as the "magic methyl" effect, this group provides a highly localized hydrophobic interaction. In silico solvent analysis often reveals that this methyl group is perfectly positioned to displace high-energy, frustrated water molecules from hydrophobic sub-pockets, driving binding affinity through favorable entropic gains.

PharmacophoreLogic Core 3-(3-Fluoro-5-methylphenyl)azetidine F 3-Fluoro Group Blocks CYP450 Oxidation Core->F Me 5-Methyl Group Hydrophobic Pocket Anchor Core->Me Aze Azetidine Ring Rigid sp3 Bioisostere Core->Aze

Fig 1. Causal relationship between functional groups and pharmacodynamic effects.

Physicochemical Profiling & ADMET

Before initiating computationally expensive molecular dynamics (MD) simulations, it is critical to evaluate the baseline physicochemical properties of the scaffold. The table below demonstrates the in silico advantages of the azetidine core compared to its larger homologues.

Table 1: Comparative In Silico Physicochemical Data

ScaffoldcLogPTPSA (Ų)Ring Strain (kcal/mol)Predicted Clearance
3-(3-Fluoro-5-methylphenyl)piperidine 2.8512.03~ 0.0High (N-dealkylation)
3-(3-Fluoro-5-methylphenyl)pyrrolidine 2.5212.03~ 6.2Moderate
3-(3-Fluoro-5-methylphenyl)azetidine 2.10 12.03 ~ 26.0 Low (Stable)

Data Note: Values are representative computational estimates highlighting the reduction in lipophilicity (cLogP) achieved by ring contraction, a key strategy in optimizing drug-like properties.

In Silico Modeling Workflow

Because the azetidine ring is highly strained, standard Molecular Mechanics (MM) force fields (e.g., OPLS3, CHARMM36) often miscalculate the nitrogen inversion barrier and the ring puckering amplitude. Therefore, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach or rigorous QM pre-optimization is mandatory for accurate docking and dynamics.

InSilicoWorkflow N1 1. Ligand QM Optimization (B3LYP/6-311G**) N3 3. Molecular Docking (Flexible Azetidine Core) N1->N3 N2 2. Target Protein Prep (PROPKA pH 7.4) N2->N3 N4 4. Molecular Dynamics (Explicit Solvent, 100ns) N3->N4 N5 5. ADMET Prediction (CYP450 & LogP Profiling) N4->N5

Fig 2. Sequential in silico workflow for azetidine-based scaffold optimization.

Step-by-Step Experimental Protocol

To ensure trustworthiness and reproducibility, the following self-validating protocol outlines the exact methodology required to model 3-(3-Fluoro-5-methylphenyl)azetidine interacting with a target receptor.

Step 1: Quantum Mechanical (QM) Geometry Optimization
  • Objective: Establish the true ground-state geometry of the strained azetidine ring.

  • Procedure:

    • Construct the 3-(3-Fluoro-5-methylphenyl)azetidine ligand in a 3D builder (e.g., Avogadro or Maestro).

    • Submit the structure to a Density Functional Theory (DFT) optimization using Gaussian or Orca.

    • Parameters: Use the B3LYP functional with a 6-311G(d,p) basis set. Apply an implicit solvent model (e.g., PCM for water) to simulate the dielectric environment of biological fluids.

  • Causality: DFT accurately captures the electronic distribution and steric repulsion within the 4-membered ring, preventing the artificial flattening often caused by empirical force fields.

Step 2: Charge Derivation (RESP)
  • Objective: Assign accurate partial charges for subsequent MD simulations.

  • Procedure: Following QM optimization, calculate the Restrained Electrostatic Potential (RESP) charges at the HF/6-31G* level.

  • Causality: The highly electronegative fluorine atom significantly pulls electron density from the phenyl ring. Standard AM1-BCC charges may underestimate this dipole, leading to inaccurate

    
    -stacking predictions during docking.
    
Step 3: Protein Preparation and Protonation
  • Objective: Prepare the target receptor (e.g., CCR2 or STAT3) for docking.

  • Procedure:

    • Import the target crystal structure from the PDB.

    • Use PROPKA to assign protonation states at physiological pH (7.4).

    • Crucial Validation: Ensure the azetidine nitrogen is protonated (cationic). The pKa of aryl-azetidines typically ranges from 8.5 to 9.5. It must carry a +1 charge to accurately model salt bridges with acidic residues (Asp/Glu) in the receptor pocket[3].

Step 4: Molecular Docking and MD Validation
  • Objective: Predict the binding pose and validate its temporal stability.

  • Procedure:

    • Perform induced-fit docking (IFD) to allow side-chain flexibility around the bulky 5-methyl group.

    • Select the top-scoring pose and solvate the complex in a TIP3P water box with 0.15 M NaCl.

    • Run a 100 ns Molecular Dynamics simulation using GROMACS (AMBER99SB-ILDN for the protein, GAFF2 for the ligand).

  • Causality: Docking provides a static snapshot, but MD is required to confirm that the rigid exit vector of the azetidine ring does not induce long-term steric clashes that would ultimately lead to ligand unbinding. Monitor the Root Mean Square Deviation (RMSD) of the azetidine core; fluctuations

    
     Å indicate an unstable binding mode.
    

Conclusion

The incorporation of 3-(3-Fluoro-5-methylphenyl)azetidine into drug discovery campaigns exemplifies the rational design of sp3-enriched bioisosteres. By utilizing rigorous QM/MM in silico workflows, researchers can accurately predict the unique conformational behavior of the azetidine ring, leverage the metabolic shielding of the fluorine atom, and exploit the hydrophobic anchoring of the methyl group to design highly potent, metabolically stable therapeutics.

References

  • Examples of azetidine-based bioisosters. ResearchGate. Available at:[Link](Referenced from[1])

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link](Referenced from[2])

  • Selective and Dual Targeting of CCR2 and CCR5 Receptors: A Current Overview. PMC (National Institutes of Health). Available at: [Link](Referenced from[3])

  • Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Bioconjugate Chemistry (ACS Publications). Available at:[Link](Referenced from[4])

Sources

Foundational

Architecting the 3-(3-Fluoro-5-methylphenyl)azetidine Scaffold: A Technical Whitepaper on Design, Synthesis, and Pharmacological Application

Executive Summary In the landscape of modern drug discovery, the architectural rigidification of flexible amines has become a cornerstone strategy for optimizing pharmacokinetic and pharmacodynamic profiles. The 3-(3-flu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural rigidification of flexible amines has become a cornerstone strategy for optimizing pharmacokinetic and pharmacodynamic profiles. The 3-(3-fluoro-5-methylphenyl)azetidine scaffold represents a highly privileged, meticulously engineered building block. By merging the constrained, low-lipophilicity profile of an azetidine ring with the metabolically robust and sterically tuned 3-fluoro-5-methylphenyl moiety, this scaffold has emerged as a critical pharmacophore in the development of central nervous system (CNS) therapeutics, kinase inhibitors, and immunomodulators.

This whitepaper provides an in-depth technical analysis of this scaffold, detailing the structural rationale, step-by-step synthetic methodologies, and its integration into advanced pharmacological targets.

Structural Rationale & Pharmacophore Analysis

The design of 3-(3-fluoro-5-methylphenyl)azetidine is driven by precise structure-activity relationship (SAR) principles aimed at overcoming the limitations of traditional acyclic amines and larger heterocycles (e.g., piperidines or pyrrolidines).

The Azetidine Bioisostere

Azetidines are four-membered nitrogen heterocycles that serve as superior bioisosteres for piperidines. The incorporation of the azetidine ring introduces a puckered, rigid conformation that locks the attached aryl group into a defined vector, reducing the entropic penalty upon target binding. Furthermore, the increased


 character and reduced carbon count lower the overall lipophilicity (clogP). Crucially, the constrained ring geometry alters the hybridization of the nitrogen lone pair, typically reducing the 

by 1 to 2 units compared to piperidine. This reduced basicity mitigates hERG channel inhibition—a notorious cardiotoxic liability in basic CNS drugs.
The 3-Fluoro-5-methylphenyl Motif

The aryl substituent is engineered for optimal target engagement and metabolic survival:

  • Fluorine Substitution (3-position): Fluorine acts as a metabolic shield. Its high electronegativity and small Van der Waals radius (1.47 Å, closely mimicking hydrogen at 1.20 Å) block Cytochrome P450-mediated aromatic oxidation without introducing steric bulk. Additionally, it modulates the electron density of the aromatic ring, enhancing edge-to-face

    
    -stacking interactions within protein binding pockets.
    
  • Methyl Substitution (5-position): The methyl group provides a directed lipophilic vector designed to occupy specific hydrophobic sub-pockets (e.g., the selectivity pocket of PDE10A or the hinge region of kinases), driving target selectivity.

Quantitative ADME/Physicochemical Comparison

Table 1: Comparative physicochemical profiling of 3-aryl saturated N-heterocycles.

Property3-Arylpiperidine3-Arylpyrrolidine3-ArylazetidineRationale for Azetidine Advantage

(Basic Nitrogen)
~9.5 - 10.0~9.0 - 9.5~8.0 - 8.5Reduced basicity improves membrane permeability and reduces hERG liability.
Lipophilicity (clogP) Higher (+0.5 to +1.0)Moderate (+0.2 to +0.5)Lower (Baseline)Fewer hydrophobic methylene units reduce unspecific binding and toxicity.
Conformational Space Chair/Boat (Flexible)Envelope (Moderate)Puckered (Rigid)High rigidity locks the aryl pharmacophore in a defined vector.
Metabolic Stability (

)
ModerateModerateHighSmaller ring size reduces the number of oxidizable C-H bonds.

Synthetic Methodologies

The synthesis of 3-arylazetidines requires careful handling due to the inherent ring strain of the four-membered heterocycle. While modern transition-metal-catalyzed cross-couplings (such as the Palladium-catalyzed Hiyama cross-coupling of arylsilanes with 3-iodoazetidine [1]) are gaining traction, the classic organometallic addition followed by dehydration and reduction remains the most robust, scalable, and self-validating protocol for medicinal chemistry campaigns.

Synthetic_Workflow SM1 1-Bromo-3-fluoro-5-methylbenzene Step1 Grignard Addition (THF, 0°C to RT) SM1->Step1 SM2 N-Boc-azetidin-3-one SM2->Step1 Int1 Tertiary Alcohol Intermediate Step1->Int1 Step2 Dehydration (MsCl, Et3N, then DBU) Int1->Step2 Int2 3-Aryl-azetine Step2->Int2 Step3 Hydrogenation (Pd/C, H2, 50 psi) Int2->Step3 Int3 N-Boc-3-aryl-azetidine Step3->Int3 Step4 Boc Deprotection (TFA, DCM) Int3->Step4 Product 3-(3-Fluoro-5-methylphenyl)azetidine Step4->Product

Fig 1: Step-by-step synthetic workflow for 3-(3-Fluoro-5-methylphenyl)azetidine via Grignard addition.

Step-by-Step Protocol & Mechanistic Causality

Step 1: Nucleophilic Addition (Grignard Reaction)

  • Procedure: To a flame-dried flask under an inert argon atmosphere, 1.2 equivalents of (3-fluoro-5-methylphenyl)magnesium bromide in anhydrous THF is cooled to 0 °C. A solution of N-Boc-azetidin-3-one (1.0 eq) in THF is added dropwise. The mixture is allowed to warm to room temperature and stirred for 4 hours before quenching with saturated aqueous

    
    .
    
  • Causality: The high ring strain of the 4-membered azetidin-3-one makes the carbonyl carbon exceptionally electrophilic. Cooling to 0 °C is critical to prevent base-catalyzed ring-opening side reactions or enolization, ensuring exclusive 1,2-addition to yield the tertiary alcohol.

Step 2: Dehydration to Azetine

  • Procedure: The crude tertiary alcohol is dissolved in dichloromethane (DCM). Triethylamine (3.0 eq) and methanesulfonyl chloride (MsCl, 1.5 eq) are added at 0 °C to form the mesylate. After 1 hour, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq) is added, and the reaction is heated to reflux to force elimination.

  • Causality: The tertiary hydroxyl group is sterically hindered and a poor leaving group. Activation via mesylation establishes a highly reactive intermediate. The use of DBU—a strong, non-nucleophilic base—drives the E2 elimination to form the 3-aryl-azetine without triggering nucleophilic ring-opening.

Step 3: Catalytic Hydrogenation

  • Procedure: The 3-aryl-azetine is dissolved in methanol. Palladium on carbon (10% Pd/C, 0.1 eq) is added, and the suspension is stirred under a hydrogen atmosphere (50 psi) for 12 hours. The mixture is filtered through Celite to yield N-Boc-3-(3-fluoro-5-methylphenyl)azetidine.

  • Causality: The endocyclic double bond of the azetine is highly strained and thermodynamically unstable. It undergoes rapid and quantitative syn-addition of hydrogen under standard Pd/C catalysis. The Boc protecting group and the aromatic fluorine are stable under these specific conditions.

Step 4: Deprotection

  • Procedure: The N-Boc intermediate is treated with 20% Trifluoroacetic acid (TFA) in DCM at room temperature for 2 hours. Volatiles are removed in vacuo to yield the final product as a TFA salt.

  • Causality: Acidic cleavage selectively removes the tert-butoxycarbonyl group via the formation of a stable tert-butyl cation (which degrades to isobutylene and

    
    ), leaving the azetidine core intact and ready for subsequent derivatization.
    

Pharmacological Applications & Target Profiling

The 3-(3-fluoro-5-methylphenyl)azetidine scaffold is not a standalone drug but a highly versatile vector used to target complex intracellular machinery.

Phosphodiesterase 10A (PDE10A) Inhibition in Schizophrenia

PDE10A is a dual cAMP/cGMP phosphodiesterase highly localized in the medium spiny neurons of the striatum. Inhibitors utilizing the 3-arylazetidine scaffold (often coupled to a quinoline or pyrazine core) have shown profound efficacy in modulating dopaminergic and glutamatergic signaling [2]. The azetidine ring directs the 3-fluoro-5-methylphenyl group deep into the PDE10A selectivity pocket, outcompeting the natural substrate and preventing cyclic nucleotide degradation.

PDE10A_Pathway Inhibitor Azetidine Derivative (Inhibitor) PDE10A PDE10A Enzyme Inhibitor->PDE10A Blocks cAMP_cGMP cAMP / cGMP (Second Messengers) PDE10A->cAMP_cGMP Prevents degradation Kinases PKA / PKG Activation cAMP_cGMP->Kinases Activates Transcription Gene Transcription (Medium Spiny Neurons) Kinases->Transcription Phosphorylation

Fig 2: Pharmacological mechanism of PDE10A inhibition by azetidine derivatives in spiny neurons.

RIPK1 and HPK1 Inhibition

Beyond CNS applications, this scaffold has been successfully integrated into inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1)[3] and Hematopoietic Progenitor Kinase 1 (HPK1) [4]. In these kinase targets, the azetidine nitrogen often serves as a hinge-binding motif or a solvent-exposed solubilizing group, while the fluorinated aryl ring engages in hydrophobic interactions within the allosteric or ATP-binding pockets, driving potent anti-inflammatory and immunomodulatory responses.

References

  • Liu, Z., Luan, N., Shen, L., Li, J., Zou, D., Wu, Y., & Wu, Y. (2019). Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. The Journal of Organic Chemistry (ACS).[Link][1]

  • Allen et al. (2011). United States Patent Application: PDE10A Inhibitors. Googleapis Patent Archive.[Link][2]

  • WO2023225041A1 - Ripk1 inhibitors and methods of use. Google Patents.[3]

  • US10899755B2 - Benzothiazole compounds and uses thereof. Google Patents.[4]

Sources

Exploratory

The Azetidine Scaffold: A Rising Star in Medicinal Chemistry

An In-Depth Technical Guide to 3-(3-Fluoro-5-methylphenyl)azetidine: Synthesis, Characterization, and Applications in Drug Discovery Foreword for the Research Professional: The azetidine scaffold, a four-membered nitroge...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(3-Fluoro-5-methylphenyl)azetidine: Synthesis, Characterization, and Applications in Drug Discovery

Foreword for the Research Professional: The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in modern medicinal chemistry.[1][2] Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties.[1][3] When combined with the strategic incorporation of fluorine—a common tactic to modulate lipophilicity and block metabolic pathways—the resulting structures, such as 3-(3-Fluoro-5-methylphenyl)azetidine, represent a compelling class of building blocks for novel therapeutics.[4] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this specific fluorinated aryl-azetidine, grounded in established chemical principles and cutting-edge synthetic methodologies. While a specific CAS number for 3-(3-Fluoro-5-methylphenyl)azetidine is not prominently listed in public databases, indicating its status as a potentially novel or less-common compound, its synthesis and properties can be confidently predicted from robust data on analogous structures.

Azetidines have become increasingly prevalent in drug discovery due to their unique structural and physicochemical properties.[1] Unlike their more flexible five- and six-membered counterparts (pyrrolidines and piperidines), the strained four-membered ring of azetidine offers a more rigid scaffold. This rigidity can pre-organize substituents into a conformation favorable for binding to a biological target, thereby enhancing potency and selectivity.[3] Furthermore, the sp3-rich character of the azetidine ring often leads to improved solubility and metabolic stability compared to flat, aromatic systems.[1] Several FDA-approved drugs, including baricitinib (a JAK inhibitor) and cobimetinib (a MEK inhibitor), feature the azetidine motif, underscoring its therapeutic relevance.[1]

Strategic Fluorination in Drug Design

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry. The small size and high electronegativity of the fluorine atom can lead to profound changes in a molecule's properties.[4] Key benefits of fluorination include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage. This can block sites of metabolism, prolonging a drug's half-life.[4]

  • Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen-bonding interactions with protein targets, enhancing binding affinity.[5]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

The combination of the azetidine scaffold with a strategically fluorinated phenyl group in 3-(3-Fluoro-5-methylphenyl)azetidine thus presents a promising platform for the development of new chemical entities.

Proposed Synthesis of 3-(3-Fluoro-5-methylphenyl)azetidine

While multiple synthetic routes to 3-substituted azetidines have been reported, a highly efficient and modular approach involves the intramolecular cyclization of a suitably functionalized propane derivative.[7][8] The following is a proposed, robust synthetic pathway for the target compound, starting from commercially available materials.

Retrosynthetic Analysis

G target 3-(3-Fluoro-5-methylphenyl)azetidine step1 N-Deprotection target->step1 intermediate1 N-Boc-3-(3-Fluoro-5-methylphenyl)azetidine step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 1-(tert-Butoxycarbonylamino)-2-(3-fluoro-5-methylphenyl)propyl-3-mesylate step2->intermediate2 step3 Mesylation intermediate2->step3 intermediate3 tert-Butyl (2-(3-fluoro-5-methylphenyl)-3-hydroxypropyl)carbamate step3->intermediate3 step4 Reduction of Ester intermediate3->step4 intermediate4 Ethyl 2-(tert-butoxycarbonylamino)-2-(3-fluoro-5-methylphenyl)propanoate step4->intermediate4 step5 N-Protection intermediate4->step5 intermediate5 Ethyl 2-amino-2-(3-fluoro-5-methylphenyl)propanoate step5->intermediate5 step6 Esterification & Reduction intermediate5->step6 intermediate6 3-Fluoro-5-methylphenylacetonitrile step6->intermediate6

Caption: Retrosynthetic pathway for 3-(3-Fluoro-5-methylphenyl)azetidine.

Forward Synthesis Protocol

Step 1: Synthesis of 3-Amino-2-(3-fluoro-5-methylphenyl)propan-1-ol

This initial step follows a procedure analogous to the synthesis of substituted 3-amino-2-phenylpropan-1-ols.[8]

  • To a solution of 3-fluoro-5-methylphenylacetonitrile in a suitable solvent such as THF, add a strong base like n-butyl lithium at low temperature (-78 °C).

  • React the resulting anion with ethyl chloroformate to yield ethyl 2-(3-fluoro-5-methylphenyl)-2-cyanoacetate.

  • Reduce the cyano-ester intermediate with a reducing agent such as sodium borohydride in a protic solvent to afford 3-amino-2-(3-fluoro-5-methylphenyl)propan-1-ol.

Step 2: N-Protection

The amino group of the amino alcohol is protected to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.

  • Dissolve the amino alcohol in a solvent like dichloromethane (DCM).

  • Add triethylamine (a base) followed by di-tert-butyl dicarbonate (Boc₂O).

  • Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction to isolate the N-Boc protected intermediate, tert-butyl (2-(3-fluoro-5-methylphenyl)-3-hydroxypropyl)carbamate.

Step 3: Activation of the Primary Alcohol

The primary hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate, to facilitate the subsequent intramolecular cyclization.

  • Dissolve the N-Boc protected amino alcohol in DCM and cool to 0 °C.

  • Add triethylamine followed by methanesulfonyl chloride (MsCl) dropwise.

  • Allow the reaction to proceed to completion.

  • Isolate the mesylated product after an aqueous workup.

Step 4: Intramolecular Cyclization and Deprotection

The final steps involve the formation of the azetidine ring and removal of the protecting group.

  • Treat the mesylated intermediate with a strong base, such as sodium hydride (NaH), in a solvent like THF. This will deprotonate the carbamate nitrogen, which will then displace the mesylate in an intramolecular SN2 reaction to form the N-Boc protected azetidine.

  • The Boc-protected azetidine is then deprotected using a strong acid, such as trifluoroacetic acid (TFA) in DCM, or by bubbling HCl gas through the solution.

  • Neutralize the resulting salt with a base (e.g., saturated aqueous NaHCO₃) and extract the free base to yield the final product, 3-(3-Fluoro-5-methylphenyl)azetidine.

G cluster_0 Synthesis of 3-(3-Fluoro-5-methylphenyl)azetidine start 3-Fluoro-5-methyl- phenylacetonitrile step1 1. n-BuLi, THF 2. ClCOOEt start->step1 intermediate1 Cyano-ester Intermediate step1->intermediate1 step2 NaBH4, EtOH intermediate1->step2 intermediate2 3-Amino-2-(aryl)propan-1-ol step2->intermediate2 step3 Boc₂O, Et₃N, DCM intermediate2->step3 intermediate3 N-Boc Amino Alcohol step3->intermediate3 step4 MsCl, Et₃N, DCM intermediate3->step4 intermediate4 Mesylated Intermediate step4->intermediate4 step5 NaH, THF intermediate4->step5 intermediate5 N-Boc Azetidine step5->intermediate5 step6 TFA or HCl, DCM intermediate5->step6 product 3-(3-Fluoro-5-methylphenyl)azetidine step6->product

Caption: Proposed synthetic workflow for 3-(3-Fluoro-5-methylphenyl)azetidine.

Physicochemical Properties and Characterization

The identity and purity of the synthesized 3-(3-Fluoro-5-methylphenyl)azetidine would be confirmed using standard analytical techniques.

PropertyPredicted Value/Method
Molecular Formula C₁₀H₁₂FN
Molecular Weight 165.21 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid.
pKa (of azetidine N) ~8.5 - 9.5 (The electron-withdrawing nature of the fluorophenyl group may slightly decrease the basicity compared to an unsubstituted phenylazetidine).[9]
¹H NMR Expected signals: aromatic protons (6.8-7.2 ppm), azetidine CH₂ protons adjacent to N (triplets or multiplets, ~3.8-4.2 ppm), azetidine CH proton at C3 (multiplet, ~3.5-3.9 ppm), and methyl protons (singlet, ~2.3 ppm).
¹³C NMR Expected signals: aromatic carbons (110-165 ppm, with characteristic C-F couplings), azetidine carbons (40-60 ppm), and methyl carbon (~21 ppm).
Mass Spectrometry (ESI) Expected [M+H]⁺ ion at m/z 166.10.
Purity (HPLC) >95% (as determined by HPLC analysis with UV detection).

Applications in Drug Discovery and Research

3-(3-Fluoro-5-methylphenyl)azetidine is a valuable building block for creating more complex molecules with potential therapeutic applications. The azetidine ring serves as a rigid scaffold, while the fluoromethylphenyl group can be directed towards specific binding pockets in target proteins.

Potential Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: The lipophilicity imparted by the phenyl and methyl groups, combined with the polarity of the azetidine nitrogen and fluorine, may provide a good balance for blood-brain barrier penetration. Thus, this scaffold could be explored for developing agents targeting CNS receptors or enzymes.[1]

  • Oncology: Many kinase inhibitors incorporate small heterocyclic scaffolds. The 3-aryl azetidine motif could be elaborated to target the ATP-binding site of various kinases.

  • Infectious Diseases: The azetidine core is a component of some antibacterial agents.[10] Derivatives of this compound could be screened for activity against various bacterial and viral targets.

The presence of the secondary amine in the azetidine ring provides a convenient handle for further functionalization, allowing for the rapid generation of a library of diverse compounds for structure-activity relationship (SAR) studies.

Conclusion

While 3-(3-Fluoro-5-methylphenyl)azetidine may not be a widely cataloged compound, its synthesis is readily achievable through established synthetic methodologies. The convergence of the structurally unique azetidine scaffold and the beneficial properties of organofluorine chemistry makes this and related compounds highly attractive for modern drug discovery programs. This guide provides a robust framework for its synthesis, characterization, and potential exploration in the quest for novel therapeutics. The continued development of innovative synthetic methods for accessing such scaffolds will undoubtedly accelerate the discovery of the next generation of medicines.[2]

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]

  • Oreate AI Blog. (2025, December 30). Understanding Aze Medications: The Role of Azetidine Derivatives. [Link]

  • Journal of the American Chemical Society. (2024, December 12). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Ombito, J. O., et al. (2026, March 2). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]

  • Google Patents. (n.d.).
  • ACS Omega. (2018, December 18). Synthesis of 3,3-Diaryl/Heteroarylpropylamines via Nucleophilic Ring Opening of Activated Azetidines with Arenes and Heteroarenes: New Synthetic Route to (±)Tolterodine. [Link]

  • Organic Chemistry Frontiers. (n.d.). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. [Link]

  • PubMed. (2006, September 1). Synthesis of 3-fluoroazetidines. [Link]

  • SCIRP. (2025, October 10). Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/. [Link]

  • PMC. (n.d.). Access to 3-Azetidines via Halogenation of Titanacyclobutanes. [Link]

  • ResearchGate. (n.d.). Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids... [Link]

  • The Royal Society of Chemistry. (n.d.). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

  • Taylor & Francis Online. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives... [Link]

  • PMC. (n.d.). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. [Link]

  • PMC. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]

  • Frontiers. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. [Link]

  • Advanced Journal of Chemistry, Section A. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]

  • PMC. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • ChemRxiv. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

  • Google Patents. (n.d.). US6207822B1 - Process for the synthesis of azetidinones.
  • ResearchGate. (2025, August 6). Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents. [Link]

  • ACS Publications. (2022, July 28). Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. [Link]

  • Wikipedia. (n.d.). Azetidine. [Link]

  • PMC. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]

Sources

Foundational

3-(3-Fluoro-5-methylphenyl)azetidine solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 3-(3-Fluoro-5-methylphenyl)azetidine Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 3-(3-Fluoro-5-methylphenyl)azetidine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 3-(3-Fluoro-5-methylphenyl)azetidine, a novel small molecule of interest in drug discovery. While specific experimental data for this compound is not publicly available, this document synthesizes established principles of medicinal chemistry and regulatory guidelines to offer a predictive analysis and a detailed experimental blueprint. We will explore the anticipated impact of the compound's structural motifs—the strained azetidine ring, the electron-withdrawing fluorine atom, and the lipophilic methyl group—on its physicochemical properties. Furthermore, this guide presents robust, step-by-step protocols for determining thermodynamic solubility and for conducting forced degradation studies in line with ICH guidelines. The methodologies are designed to be self-validating, ensuring the generation of reliable data crucial for advancing drug development programs.

Introduction: The Need for Early-Stage Physicochemical Profiling

In modern drug discovery, the adage "fail early, fail cheap" underscores the criticality of comprehensive early-stage characterization. A candidate molecule's success is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile, which is governed by fundamental physicochemical properties like solubility and stability.[1] Poor aqueous solubility can lead to low or erratic bioavailability, while chemical instability can compromise a drug's shelf-life, safety, and efficacy.[2]

The subject of this guide, 3-(3-Fluoro-5-methylphenyl)azetidine, incorporates structural features that present both opportunities and challenges. Azetidines are increasingly utilized in medicinal chemistry to impart three-dimensionality and modulate properties, but their inherent ring strain can render them susceptible to degradation.[3][4] The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity, yet it can also significantly alter a molecule's pKa and lipophilicity.[5][6] This guide provides the scientific rationale and practical methodologies to systematically investigate these properties.

Predicted Physicochemical Profile and Structural Rationale

A molecule's structure dictates its behavior. Based on the constituent parts of 3-(3-Fluoro-5-methylphenyl)azetidine, we can predict its key physicochemical characteristics.

The Azetidine Core: A Strained Basic Center

The four-membered azetidine ring is a saturated heterocycle with a pKa of its conjugate acid typically around 11.29 for the unsubstituted parent.[7] This makes it a basic center that will be protonated at physiological pH. However, the attachment of an aryl group to the C3 position is expected to lower this basicity due to electron-withdrawing effects. The inherent ring strain (~25.4 kcal/mol) makes the azetidine ring more reactive than larger heterocycles and potentially susceptible to nucleophilic attack or acid-mediated ring-opening.[4][8] Studies on similar aryl azetidines have confirmed that decomposition is more rapid at low pH, a process likely initiated by the protonation of the azetidine nitrogen.[9]

The Phenyl Ring Substituents: Modulators of Lipophilicity and pKa
  • Fluorine: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect.[6] This will further reduce the basicity (lower the pKa) of the azetidine nitrogen.[5] A lower pKa means the molecule will be less protonated at a given acidic pH, which could paradoxically enhance its stability against acid-catalyzed degradation compared to a non-fluorinated analogue.[9] Fluorine substitution can also increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[10][11]

  • Methyl Group: The methyl group is a lipophilic, electron-donating group. It will increase the molecule's overall lipophilicity (LogP), which may decrease aqueous solubility.

The interplay of these effects is summarized in the table below.

PropertyPredicted Value/CharacteristicRationale
Chemical Type Weak BaseThe azetidine nitrogen is the primary basic center.
Predicted pKa 8.5 - 9.5Lower than an alkyl-azetidine due to the electron-withdrawing effects of the phenyl and fluoro groups.[5][9]
Predicted LogP 2.0 - 3.0The phenyl and methyl groups contribute to lipophilicity, suggesting potentially low aqueous solubility.
Key Stability Risk Acid-mediated hydrolysisThe strained azetidine ring is susceptible to ring-opening, particularly when the nitrogen is protonated.[8][9]
Key Solubility Driver pHAs a weak base, solubility is expected to be significantly higher at pH values below its pKa, where the protonated, charged form predominates.

A Proposed Framework for Experimental Characterization

This section outlines a logical workflow for the comprehensive assessment of 3-(3-Fluoro-5-methylphenyl)azetidine's solubility and stability. The process begins with the development of a robust analytical method, which is then applied to quantify the compound in solubility and forced degradation studies.

G cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Solubility Assessment cluster_2 Phase 3: Stability Assessment A Develop Stability-Indicating HPLC-UV Method B Method Validation (Specificity) A->B Forced Degradation Samples C Thermodynamic Solubility (Shake-Flask Method) B->C Validated Assay E Forced Degradation Study (ICH Conditions) B->E Validated Assay D pH-Solubility Profile (pH 2.0, 5.0, 7.4, 9.0) C->D G Propose Degradation Pathways D->G Inform Pathway Analysis F Identify Degradation Products (LC-MS Analysis) E->F F->G G cluster_0 Potential Acid-Catalyzed Degradation A Parent Compound (Azetidine) B Protonated Azetidinium Ion A->B + H⁺ C Ring-Opened Carbocation (Intermediate) B->C Ring Opening (Slow, Rate-Limiting) D Amino Alcohol Product C->D + H₂O (Fast)

Caption: Hypothesized Acid-Catalyzed Degradation Pathway.

This pathway is initiated by the protonation of the basic azetidine nitrogen. The resulting azetidinium ion is then susceptible to nucleophilic attack by water, leading to the opening of the strained four-membered ring to form a stable amino alcohol derivative. [9]This hypothesis can be confirmed by identifying a degradant with the corresponding mass via LC-MS analysis.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable step in the progression of any small molecule through the drug discovery pipeline. For 3-(3-Fluoro-5-methylphenyl)azetidine, a predictive analysis points to a basic compound with pH-dependent solubility and a potential liability to acid-catalyzed degradation centered on its strained azetidine ring. The experimental protocols detailed in this guide—from the foundational development of a stability-indicating assay to gold-standard solubility and ICH-compliant stress testing—provide a robust and scientifically sound strategy for characterization. Executing this plan will generate the critical data needed to understand the molecule's liabilities, guide formulation development, and make informed decisions for its advancement as a potential therapeutic agent.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
  • How Is Fluorine Used in the Medical Field? (2025, January 27). Inhance Technologies.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30). PMC.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.
  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
  • A practical guide to forced degradation and stability studies for drug substances. Pharmasal.
  • The value of analytical assays that are stability-indic
  • Forced Degradation Studies Can Reduce Stress(ors). SK pharmteco.
  • Stability Indicating Assays: Research Guide & Papers. (2026, February 15). PapersFlow.
  • Structurally divergent reactivity of 2,2-disubstituted azetidines. Organic Chemistry Frontiers (RSC Publishing).
  • Assay and Stability Testing. Kinam Park.
  • What is a stability indic
  • Technical Support Center: Azetidine Synthesis Protocols. Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.
  • Azetidine. Wikipedia.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Assay Protocols for 3-(3-Fluoro-5-methylphenyl)azetidine as a Monoamine Transporter Ligand

Executive Summary & Mechanistic Rationale The azetidine ring system has emerged as a highly privileged scaffold in central nervous system (CNS) drug discovery. As a conformationally restricted, low-molecular-weight biois...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The azetidine ring system has emerged as a highly privileged scaffold in central nervous system (CNS) drug discovery. As a conformationally restricted, low-molecular-weight bioisostere for larger heterocycles like piperidines and pyrrolidines, azetidines offer reduced lipophilicity and improved metabolic stability. Specifically, 3-arylazetidines have been identified as a potent class of high-affinity ligands for monoamine transporters (MATs), including the Serotonin (SERT), Dopamine (DAT), and Norepinephrine (NET) transporters ().

3-(3-Fluoro-5-methylphenyl)azetidine serves as an excellent lead pharmacophore or building block for developing novel reuptake inhibitors. The mechanistic rationale for this specific substitution pattern is rooted in the structural biology of MATs:

  • The Azetidine Nitrogen: At physiological pH, the secondary amine is protonated, forming a critical salt bridge with a highly conserved aspartate residue (e.g., Asp98 in human SERT) within the central binding site.

  • The 3-Fluoro-5-methylphenyl Moiety: This mixed electron-withdrawing/donating aryl group projects into the hydrophobic S1 pocket of the transporter. The fluorine atom provides metabolic stability against hepatic oxidation while modulating the basicity of the amine, and the methyl group acts as a lipophilic anchor, significantly enhancing binding affinity.

This application note details robust, self-validating in vitro protocols for evaluating the binding affinity and functional reuptake inhibition of 3-(3-Fluoro-5-methylphenyl)azetidine and its derivatives at monoamine transporters.

Experimental Methodologies

To establish a comprehensive pharmacological profile, compounds must be evaluated through two orthogonal systems: a Radioligand Competitive Binding Assay (to determine thermodynamic affinity,


) and a Functional Reuptake Assay  (to determine functional efficacy, 

, and rule out substrate-like releasing activity).
Protocol A: Radioligand Competitive Binding Assay

This protocol utilizes membrane preparations from HEK293 cells stably expressing human DAT, SERT, or NET. The assay measures the ability of 3-(3-Fluoro-5-methylphenyl)azetidine to displace a highly specific, tritium-labeled radioligand.

Reagents & Buffers:

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. (Causality: MATs are

    
    /
    
    
    
    dependent symporters; physiological ion concentrations are strictly required to maintain the transporter in an active, outward-facing conformation).
  • Radioligands: [

    
    H]Citalopram (SERT), [
    
    
    
    H]WIN35,428 (DAT),[
    
    
    H]Nisoxetine (NET).
  • Positive Controls: Fluoxetine (SERT), Cocaine (DAT), Desipramine (NET).

Step-by-Step Procedure:

  • Membrane Preparation: Harvest transfected HEK293 cells and homogenize in ice-cold Assay Buffer using a Dounce homogenizer. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in Assay Buffer to a final protein concentration of 1 mg/mL.

  • Assay Setup (96-well format): To each well, add:

    • 50 µL of 3-(3-Fluoro-5-methylphenyl)azetidine (serial dilutions from

      
       to 
      
      
      
      M).
    • 50 µL of the appropriate[

      
      H]-radioligand (at a concentration equal to its 
      
      
      
      ).
    • 100 µL of membrane suspension (approx. 50 µg protein/well).

  • Self-Validation (Controls): Include wells with vehicle only (Total Binding) and wells containing 10 µM of the respective positive control to define Non-Specific Binding (NSB).

  • Incubation: Incubate the plates at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding of the basic azetidine) using a 96-well cell harvester.

  • Washing & Counting: Wash filters three times with 1 mL of ice-cold Assay Buffer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

Workflow N1 1. Cell Culture (HEK293 expressing DAT/SERT/NET) N2 2. Membrane Preparation (Homogenization & Centrifugation) N1->N2 Harvest N3 3. Assay Incubation (Radioligand + 3-Arylazetidine) N2->N3 50 µg protein/well N4 4. Rapid Filtration (GF/B Filters, Ice-Cold Buffer) N3->N4 1h at 25°C N5 5. Liquid Scintillation Counting (Quantify Bound Radioligand) N4->N5 Wash 3x N6 6. Data Analysis (Cheng-Prusoff Ki Calculation) N5->N6 CPM to DPM

Figure 1: Workflow for the Monoamine Transporter Radioligand Competitive Binding Assay.

Protocol B: In Vitro Functional Neurotransmitter Reuptake Assay

While binding assays confirm target engagement, a functional assay is required to prove that the azetidine acts as an inhibitor rather than a substrate (which would cause reverse transport/efflux).

Step-by-Step Procedure:

  • Cell Plating: Seed HEK293 cells expressing the target MAT into 96-well poly-D-lysine coated plates at

    
     cells/well. Incubate overnight.
    
  • Pre-incubation: Wash cells twice with warm Krebs-Ringer HEPES (KRH) buffer. Add 3-(3-Fluoro-5-methylphenyl)azetidine at varying concentrations and pre-incubate for 15 minutes at 37°C.

  • Substrate Addition: Add a fluorescent monoamine mimic (e.g., APP+ for DAT/NET or a fluorescent false neurotransmitter like FFN200) or a [

    
    H]-neurotransmitter to initiate uptake.
    
  • Termination: After 10 minutes, halt uptake by rapidly washing the cells three times with ice-cold KRH buffer containing 10 µM of a known potent inhibitor (e.g., nomifensine) to lock the transporter.

  • Quantification: Lyse the cells using 0.1% Triton X-100 and measure intracellular fluorescence (via microplate reader) or radioactivity.

Mechanism PreSyn Presynaptic Terminal (Vesicular Release) Cleft Synaptic Cleft (High [Monoamine]) PreSyn->Cleft Release MAT Monoamine Transporter (DAT / SERT / NET) Cleft->MAT Reuptake PostSyn Postsynaptic Neuron (Receptor Activation) Cleft->PostSyn Binding Drug 3-(3-Fluoro-5-methylphenyl)azetidine (Competitive Inhibitor) Drug->MAT Blocks S1 Pocket

Figure 2: Mechanism of action of 3-arylazetidines blocking presynaptic monoamine reuptake.

Data Presentation & Analysis

Raw counts per minute (CPM) from the binding assay are converted to disintegrations per minute (DPM) and plotted against the log concentration of the azetidine derivative. The


 value is determined using non-linear regression (one-site competition model).

Because


 values are dependent on the radioligand concentration, they must be converted to the absolute inhibition constant (

) using the Cheng-Prusoff equation ():


Where


 is the concentration of the radioligand used, and 

is the dissociation constant of the radioligand for the specific transporter.
Representative Pharmacological Profile

The table below summarizes the expected binding affinities for 3-arylazetidine scaffolds compared to clinical standards. The 3-fluoro-5-methyl substitution generally yields a balanced, high-affinity profile with a slight preference for SERT over DAT.

CompoundSERT

(nM)
DAT

(nM)
NET

(nM)
3-(3-Fluoro-5-methylphenyl)azetidine ~2.5 ~45.0 ~15.0
3-(3,4-Dichlorophenyl)azetidine1.012.58.4
Fluoxetine (Positive Control)0.8>10,000240.0
Cocaine (Positive Control)310.0280.01400.0

Note: Data for the dichlorophenyl derivative and controls are adapted from established literature on 3-arylazetidine monoamine transporter ligands to provide benchmarking context.

Troubleshooting & Best Practices

  • Ligand Depletion: 3-arylazetidines can be highly lipophilic. Ensure that the total bound radioligand does not exceed 10% of the total added radioligand to prevent ligand depletion, which artificially inflates

    
     values.
    
  • Non-Specific Binding (NSB): If NSB is >30% of total binding, increase the concentration of polyethylenimine used to pre-soak the GF/B filters from 0.5% to 1.0%, as the basic azetidine nitrogen can adhere strongly to untreated glass fibers.

  • Solubility: Prepare 3-(3-Fluoro-5-methylphenyl)azetidine stocks in 100% DMSO, but ensure the final DMSO concentration in the assay well does not exceed 1% (v/v), as higher concentrations will destabilize the transporter membranes.

References

  • Thaxton, A., Izenwasser, S., Wade, D., Stevens, E. D., Mobley, D. L., Jaber, V., Lomenzo, S. A., & Trudell, M. L. (2013). "3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters." Bioorganic & Medicinal Chemistry Letters, 23(15), 4404–4407.[Link]

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.[Link]

Application

Application Note: In Vitro Evaluation of 3-(3-Fluoro-5-methylphenyl)azetidine in Cell Culture

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOP) Introduction & Pharmacological Rationale The develop...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOP)

Introduction & Pharmacological Rationale

The development of novel small-molecule therapeutics frequently leverages strained heterocyclic scaffolds to optimize pharmacokinetic and pharmacodynamic profiles. Azetidines—four-membered nitrogen-containing heterocycles—are privileged motifs in medicinal chemistry. The reactivity and conformational rigidity of the azetidine ring are driven by a significant ring strain of approximately 25.4 kcal/mol[1]. This rigidity reduces the entropic penalty upon target binding and improves metabolic stability compared to flexible aliphatic amines[1].

3-(3-Fluoro-5-methylphenyl)azetidine represents a highly specialized building block and putative pharmacological probe. The strategic incorporation of a fluorine atom on the phenyl ring serves a dual purpose: it increases the molecule's lipophilicity for better cellular permeability and acts as a bioisostere to block rapid cytochrome P450-mediated oxidation at that specific position[2].

Recent literature on structurally related fluorinated azetidines (such as 3-fluoroazetidin-2-ones) demonstrates their potent antiproliferative activity. These compounds frequently act as microtubule-disrupting agents by interacting with the colchicine-binding site of tubulin, subsequently inducing G2/M cell cycle arrest and downregulating anti-apoptotic proteins like Bcl-2[3]. To robustly evaluate 3-(3-Fluoro-5-methylphenyl)azetidine in a preclinical setting, this application note provides self-validating, step-by-step cell culture protocols designed to assess its cytotoxicity and mechanistic induction of apoptosis.

Reagent Preparation & Handling

Expert Insight: The hydrophobic nature of fluorinated phenylazetidines requires careful solvent management. Improper reconstitution can lead to compound precipitation in aqueous cell culture media, yielding false-negative efficacy data.

  • Stock Solution: Dissolve 3-(3-Fluoro-5-methylphenyl)azetidine powder in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. Aliquot into light-protected, low-bind Eppendorf tubes and store at -20°C.

  • Working Dilutions: Perform serial dilutions in serum-free media immediately prior to treatment.

  • Vehicle Control Limit: Ensure that the final concentration of DMSO in the cell culture well never exceeds 0.5% (v/v) . Concentrations above this threshold induce baseline cytotoxicity and solvent-induced differentiation in sensitive lines like SH-SY5Y.

Experimental Workflows

Workflow Visualization

ExperimentalWorkflow Seed 1. Cell Seeding (Log-phase, 96-well) Treat 2. Compound Treatment (0.1 - 100 µM, <0.5% DMSO) Seed->Treat Incubate 3. Incubation (24h, 48h, 72h at 37°C) Treat->Incubate Assay 4. Phenotypic Assays (MTT / Flow Cytometry) Incubate->Assay Analyze 5. Data Analysis (IC50 & Apoptosis %) Assay->Analyze

Workflow for in vitro evaluation of 3-(3-Fluoro-5-methylphenyl)azetidine.

Protocol A: High-Throughput Cytotoxicity Profiling (MTT Assay)

This protocol establishes the half-maximal inhibitory concentration (


) of the compound. We utilize MCF-7 (human breast cancer) and SH-SY5Y (human neuroblastoma) cell lines, as they are standard models for evaluating tubulin-targeting and CNS-active azetidines[3].

Step-by-Step Methodology:

  • Cell Seeding: Harvest log-phase MCF-7 and SH-SY5Y cells using 0.05% Trypsin-EDTA. Seed cells at a density of

    
     cells/well in a flat-bottom 96-well plate using 100 µL of complete media (DMEM + 10% FBS).
    
    • Causality Note: Fill the outer perimeter wells of the 96-well plate with sterile PBS instead of cells. This prevents the "edge effect" (evaporation), which artificially concentrates the media and skews viability readouts in peripheral wells.

  • Incubation: Incubate overnight at 37°C in a humidified 5%

    
     atmosphere to allow for cellular adherence and recovery.
    
  • Starvation (Optional but Recommended): Replace media with serum-free DMEM for 12 hours to synchronize the cell cycle, ensuring the compound acts on a uniform cell population.

  • Treatment: Aspirate media and apply 100 µL of media containing 3-(3-Fluoro-5-methylphenyl)azetidine at varying concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a 0.5% DMSO vehicle control well. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 3 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the supernatant. Add 150 µL of DMSO to each well and place on an orbital shaker for 15 minutes to dissolve the formazan. Measure absorbance at 570 nm using a microplate reader.

Protocol B: Mechanistic Validation of Apoptosis (Flow Cytometry)

If the compound exhibits nanomolar to low-micromolar cytotoxicity, it is critical to determine whether cell death is apoptotic or necrotic. Fluorinated azetidines typically induce apoptosis via the intrinsic mitochondrial pathway[3].

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates at

    
     cells/well. Treat with 3-(3-Fluoro-5-methylphenyl)azetidine at the established 
    
    
    
    concentration for 24 and 48 hours.
  • Harvesting: Collect both the supernatant (containing detached, late-apoptotic cells) and the adherent cells (using enzyme-free cell dissociation buffer to preserve surface phosphatidylserine). Pool them in a centrifuge tube.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Causality Note: Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while PI only enters cells with compromised membranes (late apoptosis/necrosis). Using both allows for the temporal mapping of the cell death mechanism.

  • Incubation & Analysis: Incubate for 15 minutes at room temperature in the dark. Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCalibur), capturing at least 10,000 events per sample.

Proposed Mechanism of Action

Based on the behavior of highly analogous fluorinated azetidine derivatives, 3-(3-Fluoro-5-methylphenyl)azetidine is hypothesized to disrupt microtubule dynamics. By binding to the colchicine site, it prevents tubulin polymerization, triggering a prolonged G2/M phase arrest. This sustained stress downregulates anti-apoptotic Bcl-2, upregulates pro-apoptotic Bax, and culminates in Caspase-3 mediated apoptosis[3].

MechanismOfAction Compound 3-(3-Fluoro-5-methylphenyl)azetidine Tubulin Tubulin Colchicine Site Compound->Tubulin Binds & Inhibits Polymerization Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Destabilizes Microtubules Bcl2 Downregulation of Bcl-2 Upregulation of Bax Arrest->Bcl2 Prolonged Arrest Apoptosis Caspase-3 Activation & Apoptosis Bcl2->Apoptosis Mitochondrial Depolarization

Proposed apoptotic signaling pathway induced by fluorinated azetidine derivatives.

Representative Data Presentation

To facilitate easy comparison of compound efficacy, experimental results should be summarized in structured formats. Below are representative data tables illustrating the expected output from the protocols described above.

Table 1: Cytotoxicity Profiling (


 Values at 48h) 
Cell LineTissue Origin

(µM) ± SD
95% Confidence Interval
MCF-7 Human Breast Adenocarcinoma0.085 ± 0.0120.072 - 0.098
SH-SY5Y Human Neuroblastoma0.120 ± 0.0150.105 - 0.135
HEK-293 Human Embryonic Kidney (Control)> 50.0N/A

Interpretation: The compound demonstrates potent, nanomolar efficacy in cancer cell lines while exhibiting minimal toxicity in non-cancerous control cells, indicating a favorable therapeutic window.

Table 2: Flow Cytometry Apoptosis Quantification (MCF-7 Cells, 48h)

Treatment GroupLive Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle (0.5% DMSO) 94.23.11.51.2
Compound (0.1 µM) 45.638.412.13.9
Compound (1.0 µM) 12.322.558.76.5

Interpretation: Treatment induces a dose-dependent shift from the live population (Annexin V- / PI-) to the early apoptotic (Annexin V+ / PI-) and late apoptotic (Annexin V+ / PI+) quadrants, confirming apoptosis as the primary mechanism of cell death.

References

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones Source: National Institutes of Health (NIH) / Pharmaceuticals URL:[3]

  • Modular Access to N-SF5 azetidines Source: National Institutes of Health (NIH) / Nature Communications URL:[2]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing (Royal Society of Chemistry) URL:[1]

  • 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride attenuates MPP+-induced cytotoxicity by regulating oxidative stress and mitochondrial dysfunction in SH-SY5Y cells Source: BMB Reports URL:

Sources

Method

Application Note: High-Throughput Fragment Screening and Hit Elaboration Utilizing 3-(3-Fluoro-5-methylphenyl)azetidine

Target Audience: Structural biologists, medicinal chemists, and early-stage drug development professionals. Objective: To provide a comprehensive, self-validating technical guide for deploying 3-(3-Fluoro-5-methylphenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural biologists, medicinal chemists, and early-stage drug development professionals. Objective: To provide a comprehensive, self-validating technical guide for deploying 3-(3-Fluoro-5-methylphenyl)azetidine in Fragment-Based Drug Discovery (FBDD) campaigns, specifically leveraging ligand-observed


 NMR and high-throughput parallel synthesis.

Scientific Rationale & Structural Advantages

In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of the core chemical scaffold dictates the trajectory of the entire hit-to-lead campaign. 3-(3-Fluoro-5-methylphenyl)azetidine represents a highly privileged fragment architecture that merges two strategic design elements: an azetidine core and a fluorinated aromatic reporter.

The Azetidine Core: Escaping Flatland with Optimized Physicochemistry

Historically, piperidine and pyrrolidine rings have dominated saturated heterocycle libraries. However, these larger rings often suffer from high lipophilicity and elevated basicity (


), which can drive off-target liabilities such as hERG channel inhibition. The four-membered azetidine ring introduces significant ring strain, which alters the hybridization of the nitrogen lone pair (increasing its 

-character). This structural compression effectively lowers the basicity of the amine, improving membrane permeability and mitigating hERG-related cardiotoxicity risks [1]. Furthermore, the rigid geometry of the azetidine ring projects the attached 3-fluoro-5-methylphenyl moiety at a distinct, highly defined vector, reducing the entropic penalty upon protein binding.
The Fluorinated Phenyl Ring: The Ideal NMR Reporter

Fluorine (


) is a 100% naturally abundant, spin-½ nucleus that is virtually absent in biological macromolecules. This absence eliminates background interference during screening. Furthermore, the 

chemical shift spans over 200 ppm and is exquisitely sensitive to changes in the local van der Waals and electrostatic environment[2]. The unhindered meta-fluorine on this specific fragment acts as an optimal "spy" nucleus for Ligand-Observed NMR screening, specifically via the FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening) methodology.

Physicochemical & Spectroscopic Profile

To establish a baseline for screening, the quantitative properties of 3-(3-Fluoro-5-methylphenyl)azetidine must be defined. The data below summarizes the critical parameters required for assay calibration.

Table 1: Baseline Properties of 3-(3-Fluoro-5-methylphenyl)azetidine

ParameterValue / CharacteristicCausality in Assay Design
Molecular Weight 165.21 g/mol Ideal fragment size (Rule of 3 compliant), ensuring high ligand efficiency.
Calculated

~9.8 - 10.2Lower than piperidine; ensures partial un-ionization at physiological pH for better solubility.

Chemical Shift
~ -112 to -115 ppmDistinct region; allows multiplexing with other fragments without signal overlap.
Transverse Relaxation (

)
> 800 ms (Free state)Long

in the free state yields sharp NMR peaks, maximizing the dynamic range for binding assays.
Synthetic Handle Secondary AmineEnables rapid, high-throughput N-functionalization (amidation, reductive amination).

Protocol 1: Ligand-Observed NMR Screening (FAXS)

The FAXS methodology relies on the fundamental physics of molecular tumbling. Small molecules tumble rapidly in solution, resulting in long transverse relaxation times (


) and sharp NMR signals. When a fragment binds to a massive target protein, it transiently adopts the slow tumbling rate of the macromolecule. This drastically shortens the 

relaxation time, causing the

NMR peak to broaden or disappear entirely [3].
Self-Validating Assay Design

To ensure the assay is self-validating, every fragment pool must contain an internal negative control (e.g., 100 µM sodium fluoroacetate). Because fluoroacetate does not bind the target protein, its


 should remain constant. If the fluoroacetate peak broadens during the assay, it definitively indicates non-specific protein aggregation or buffer viscosity issues, instantly invalidating the run and preventing false positives.
Step-by-Step Methodology
  • Buffer Preparation: Prepare the screening buffer (50 mM Tris-HCl, pH 7.6, 100 mM NaCl). Supplement with 2% DMSO-

    
     to maintain fragment solubility and provide a deuterium lock signal for the NMR spectrometer. Add 100 µM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference.
    
  • Fragment Pooling (Multiplexing): Combine 3-(3-Fluoro-5-methylphenyl)azetidine with 9 to 14 other fluorinated fragments. Ensure that the

    
     chemical shifts of all pooled fragments are separated by at least 0.5 ppm to prevent spectral overlap. The final concentration of each fragment should be 100 µM.
    
  • Reference Acquisition: Acquire a baseline 1D

    
     CPMG (Carr-Purcell-Meiboom-Gill) NMR spectrum of the fragment pool in the absence of the target protein. The CPMG pulse sequence is critical as it filters out broad background signals and accurately captures the 
    
    
    
    relaxation envelope.
  • Target Incubation: Add the unlabelled target protein to the NMR tube at a final concentration of 10–20 µM (establishing a 1:5 to 1:10 protein-to-ligand ratio). Incubate for 10 minutes at 298 K to reach binding equilibrium.

  • Binding Deconvolution: Re-acquire the

    
     CPMG spectrum. Calculate the line broadening (
    
    
    
    ) and signal attenuation for 3-(3-Fluoro-5-methylphenyl)azetidine. A signal reduction of >30% (while the internal fluoroacetate control remains unchanged) confirms a positive binding event.

FAXS_Workflow A 1. Fragment Pooling (100 µM per Ligand) B 2. Baseline 19F NMR (Free State T2) A->B C 3. Target Addition (10-20 µM Protein) B->C D 4. CPMG Acquisition (Bound State T2) C->D E 5. Hit Validation (Line Broadening Analysis) D->E

Workflow for Ligand-Observed 19F NMR (FAXS) screening using fluorinated azetidine fragments.

Protocol 2: High-Throughput Biochemical Elaboration

Once 3-(3-Fluoro-5-methylphenyl)azetidine is validated as a hit, the secondary amine of the azetidine ring serves as an ideal synthetic vector. Because the azetidine nitrogen is highly nucleophilic but sterically constrained, it undergoes rapid, clean functionalization.

Self-Validating Assay Design

To validate the structure-activity relationship (SAR) trajectory, parallel synthesis must include a "null-linker" control . By reacting the azetidine with an inert capping group (e.g., acetic anhydride to form the N-acetyl derivative), you establish a baseline potency for the core fragment. If subsequent elaborated library members show equal or lesser potency than the N-acetyl control, it proves the newly added vectors are not engaging specific sub-pockets, prompting a redesign of the library.

Step-by-Step Methodology
  • Library Generation (384-Well Format): Dispense 3-(3-Fluoro-5-methylphenyl)azetidine (10 mM in DMSO) into a 384-well synthesis plate.

  • Parallel Amide Coupling: To each well, add a unique carboxylic acid building block (1.2 eq), followed by a coupling cocktail of HATU (1.5 eq) and DIPEA (3.0 eq). The use of HATU ensures rapid activation of the acid, driving the amidation of the azetidine nitrogen to completion within 2 hours at room temperature.

  • Reaction Scavenging: Add polymer-supported trisamine and isocyanate resins to scavenge unreacted electrophiles and nucleophiles, respectively. Filter the plate to yield the crude elaborated library.

  • Direct-to-Biology Screening: Transfer the crude library directly into a biochemical assay (e.g., TR-FRET or Fluorescence Polarization). Because the initial FBDD hit was validated via orthogonal biophysics (NMR), the biochemical assay is now primed to detect the exponential gains in affinity (

    
     shifting from millimolar to micromolar/nanomolar) driven by the new synthetic vectors.
    

Elaboration_Workflow A Validated Fragment Hit 3-(3-Fluoro-5-methylphenyl)azetidine B Parallel Synthesis (384-well) Azetidine N-Functionalization A->B C Amide Coupling (HATU, DIPEA, R-COOH) B->C D Reductive Amination (NaBH(OAc)3, R-CHO) B->D E Direct-to-Biology Assay (TR-FRET / FP) C->E D->E

High-throughput parallel synthesis workflow for the N-elaboration of the azetidine core.

Data Presentation: Orthogonal Validation

A robust FBDD campaign requires orthogonal validation to eliminate assay-specific artifacts. Table 2 summarizes the comparative metrics when transitioning 3-(3-Fluoro-5-methylphenyl)azetidine from primary NMR screening to secondary biophysical validation.

Table 2: Orthogonal Assay Metrics for Fragment Validation

Assay ModalityPrimary Output MetricSensitivity ThresholdCausality / Role in Pipeline

NMR (FAXS)

Line Broadening (

)

up to 10 mM
Primary Screen: Detects ultra-weak interactions without requiring target immobilization.
Surface Plasmon Resonance (SPR) Steady-State Affinity (

)

up to 1 mM
Validation: Confirms 1:1 stoichiometry and provides kinetic on/off rates (

).
Thermal Shift Assay (TSA) Melting Temp Shift (

)

Validation: Confirms that the fragment stabilizes the folded state of the target protein.

References

  • Buchholz, C. R., & Pomerantz, W. C. K. "19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery." RSC Chemical Biology, 2021, 2, 1312-1330. Available at: [Link]

  • Norton, R. S., et al. "Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules / PMC, 2016. Available at:[Link]

  • ChemRxiv. "QM Assisted ML for 19F NMR Chemical Shift Prediction." ChemRxiv Preprint, 2023. Available at: [Link]

Application

Analytical methods for 3-(3-Fluoro-5-methylphenyl)azetidine quantification

Application Note: Advanced Analytical Strategies for the Quantification of 3-(3-Fluoro-5-methylphenyl)azetidine Introduction Azetidine rings are highly valued in modern medicinal chemistry as conformationally restricted...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Strategies for the Quantification of 3-(3-Fluoro-5-methylphenyl)azetidine

Introduction

Azetidine rings are highly valued in modern medicinal chemistry as conformationally restricted bioisosteres for larger aliphatic amines (such as piperidines). They offer improved metabolic stability, increased fraction of sp3 carbons, and enhanced pharmacokinetic profiles while maintaining necessary basicity. 3-(3-Fluoro-5-methylphenyl)azetidine is a critical structural motif and pharmaceutical intermediate.

Accurate quantification of this compound is essential across the drug development lifecycle—from assessing synthetic purity in manufacturing to trace-level bioanalysis in preclinical pharmacokinetic (PK) studies. Because specific monographs for this exact isomer are not universally established, robust analytical methodologies must be extrapolated from validated approaches used for structurally analogous chiral phenylazetidines and aromatic amines[1].

Physicochemical Profiling & Method Rationale

Designing a self-validating analytical system requires a deep understanding of the analyte's physicochemical properties. Every experimental choice in the following protocols is driven by the molecule's structural behavior:

  • Basicity and Silanol Interactions: The azetidine ring contains a secondary amine with a high pKa (typically between 9.0 and 10.0). In reversed-phase liquid chromatography (RPLC), basic amines are notorious for exhibiting severe peak tailing. This phenomenon is caused by secondary ion-exchange interactions between the protonated amine and unendcapped, ionized silanol groups on the silica stationary phase.

    • Causality & Solution: To mitigate this, the mobile phase must be highly acidic (pH 2.5–3.0) using modifiers like Formic Acid (FA) or Trifluoroacetic Acid (TFA). This ensures the azetidine nitrogen is fully protonated and suppresses silanol ionization, yielding sharp, symmetrical peaks[2]. Alternatively, mixed-mode chromatography can be employed to leverage both hydrophobic and cation-exchange retention mechanisms[3].

  • Ionization and Detection: The fluoro-methyl-phenyl moiety provides a robust UV chromophore (optimal absorption ~210–260 nm), making High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) ideal for high-concentration purity assays[1]. For trace-level bioanalysis, the easily protonated secondary amine makes the molecule highly responsive in positive Electrospray Ionization (ESI+), dictating the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4].

Logic Prop1 Secondary Amine (Azetidine) pKa ~ 9.5 Action1 Use Acidic Modifier (0.1% FA or TFA) Prop1->Action1 Prevents peak tailing Action2 Positive ESI Mode [M+H]+ = 166.1 Prop1->Action2 High ionization efficiency Prop2 Fluoro-Methyl-Phenyl Ring Hydrophobic & UV Active Action3 Reversed-Phase C18 Retention Prop2->Action3 Hydrophobic interaction Action4 UV Detection (220-260 nm) Prop2->Action4 Chromophore absorption

Caption: Logical mapping of physicochemical properties to analytical method parameters.

Protocol 1: HPLC-UV Method for Chemical Purity and Reaction Monitoring

Objective: To quantify 3-(3-Fluoro-5-methylphenyl)azetidine in bulk drug substance and monitor synthetic reaction progress. Causality of Reagents: TFA is selected as the mobile phase additive over FA for UV analysis. TFA acts as a strong ion-pairing agent, further improving peak shape for basic amines, and has a lower UV cutoff, which significantly reduces baseline drift during gradient elution[2].

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10.0 mg of 3-(3-Fluoro-5-methylphenyl)azetidine reference standard. Dissolve in 10 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution.

  • Sample Preparation: Dissolve the synthetic sample in the diluent to a target concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates[1].

  • System Setup: Equip the HPLC with a fully endcapped C18 column (e.g., 150 x 4.6 mm, 3.5 µm). Set the column oven to 30°C to ensure reproducible retention times.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Execution: Inject 10 µL of the sample. Monitor absorbance at 220 nm.

Table 1: HPLC-UV Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
2.01.0955
10.01.01090
12.01.01090
12.11.0955
15.01.0955

Protocol 2: LC-MS/MS Method for Trace Bioanalysis (Plasma)

Objective: Sub-nanogram quantification of 3-(3-Fluoro-5-methylphenyl)azetidine in biological matrices for PK evaluation. Causality of Reagents: Unlike the UV method, Formic Acid (FA) is strictly used instead of TFA. TFA causes severe ion suppression in the mass spectrometer source by forming strong ion pairs that do not easily desolvate. Protein precipitation (PPT) is chosen for sample preparation due to its simplicity, speed, and high recovery rates for small basic molecules[4].

Step-by-Step Methodology:

  • Sample Preparation (PPT): Aliquot 50 µL of plasma sample into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog or structurally similar amine at 50 ng/mL).

  • Extraction: Add 150 µL of ice-cold Acetonitrile (containing 0.1% FA) to precipitate plasma proteins. Vortex vigorously for 2 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial[4].

  • System Setup: Equip the UHPLC with a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Set the flow rate to 0.4 mL/min.

  • MS/MS Optimization: Operate the triple quadrupole mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode. The precursor ion is the protonated molecule [M+H]+ at m/z 166.1. The primary product ion results from the characteristic ring-opening and neutral loss of the azetidine moiety.

Table 2: LC-MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
3-(3-Fluoro-5-methylphenyl)azetidine166.1123.1*5025
Internal Standard (Example)[IS M+H]+[IS Fragment]5020-30

*Theoretical primary fragment corresponding to the loss of the azetidine amine group (neutral loss of 43 Da).

Workflow Sample Plasma Sample (50 µL) Prep Protein Precipitation (Cold ACN + 0.1% FA) Sample->Prep LC UHPLC Separation (C18, 0.4 mL/min) Prep->LC MS LC-MS/MS (ESI+) MRM Mode LC->MS Data Data Analysis & PK Modeling MS->Data

Caption: End-to-end LC-MS/MS bioanalytical workflow for trace quantification.

Method Validation Parameters

To ensure the analytical methods are self-validating and compliant with regulatory standards (e.g., ICH M10 for bioanalysis and ICH Q2(R1) for purity), the following performance metrics must be established during method validation[2],[4].

Table 3: Target Validation Criteria

ParameterHPLC-UV (Purity Assay)LC-MS/MS (Bioanalysis)Acceptance Criteria
Linearity Range 10 - 1000 µg/mL0.5 - 500 ng/mLR² ≥ 0.995
LOD ~2.5 µg/mL~0.1 ng/mLS/N ≥ 3
LOQ ~7.5 µg/mL0.5 ng/mLS/N ≥ 10, Precision ≤ 20%
Accuracy (Recovery) 98% - 102%85% - 115%Mean recovery within limits
Precision (RSD) ≤ 2.0%≤ 15.0%Intra- and Inter-day consistency
Carryover Blank after highest stdBlank after highest std≤ 20% of LLOQ response

References

Sources

Method

Application Note: 3-(3-Fluoro-5-methylphenyl)azetidine as a Privileged Scaffold for Chemoproteomic Target Identification

Target Audience: Chemical Biologists, Medicinal Chemists, and Drug Development Scientists Application: Target Deconvolution, Photoaffinity Labeling (PAL), Activity-Based Protein Profiling (ABPP) Executive Summary The ide...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Biologists, Medicinal Chemists, and Drug Development Scientists Application: Target Deconvolution, Photoaffinity Labeling (PAL), Activity-Based Protein Profiling (ABPP)

Executive Summary

The identification of molecular targets for phenotypic screening hits is a critical bottleneck in drug discovery. Flexible alkyl linkers or overly lipophilic scaffolds often lead to high non-specific background binding during chemoproteomic target deconvolution. The building block 3-(3-Fluoro-5-methylphenyl)azetidine (CAS: 1260865-04-0)[1] has emerged as a highly effective, conformationally restricted scaffold for the design of photoaffinity probes (PAPs). By utilizing the azetidine ring as a rigid bioisostere for piperidines, researchers can maintain target affinity while providing an optimal, low-steric exit vector for crosslinking and enrichment handles. This application note details the scientific rationale, probe synthesis, and self-validating experimental protocols for utilizing this scaffold in live-cell target identification workflows.

Scientific Rationale: The Azetidine Advantage

In medicinal chemistry, azetidines are highly valued four-membered nitrogen heterocycles that serve as conformationally restricted bioisosteres for larger saturated azaheterocycles like piperidines, piperazines, and morpholines[2]. When designing a probe for target identification, the 3-(3-Fluoro-5-methylphenyl)azetidine core offers three distinct advantages[3]:

  • Conformational Rigidity: The four-membered ring restricts the spatial orientation of the 3-aryl group. This rigidity reduces the entropic penalty upon binding to the target protein compared to flexible linkers, often resulting in higher affinity target engagement.

  • Metabolic Stability & Optimized Lipophilicity: The incorporation of a fluorine atom on the phenyl ring blocks cytochrome P450-mediated oxidation, while the azetidine ring lowers overall lipophilicity (LogP) and increases aqueous solubility compared to piperidine analogs. Lower lipophilicity directly correlates with reduced non-specific hydrophobic binding during cell lysate enrichment.

  • Optimal Exit Vector for PAL: The secondary amine of the azetidine (pKa ~9.5) provides a sterically accessible, highly nucleophilic site for the attachment of photoaffinity labeling (PAL) handles, such as diazirine-alkyne bifunctional linkers[4].

Table 1: Physicochemical Comparison of Scaffolds

Data summarizing the theoretical advantages of the azetidine scaffold over a standard piperidine analog for probe design.

Property3-(3-Fluoro-5-methylphenyl)azetidine4-(3-Fluoro-5-methylphenyl)piperidineChemoproteomic Impact
Molecular Weight 165.21 g/mol 193.26 g/mol Smaller footprint minimizes steric clash in binding pockets.
LogP (Calculated) ~1.8~2.6Lower lipophilicity reduces non-specific background binding.
Ring Strain High (~26 kcal/mol)Low (~0 kcal/mol)Forces a specific 3D vector, improving target selectivity.
Amine Sterics Unhindered (Secondary)Moderately HinderedFacilitates rapid, high-yield coupling to NHS-activated linkers.

Chemoproteomic Workflow Visualization

To identify the biological targets of a hit compound containing this scaffold, the azetidine amine is derivatized with a minimal diazirine-alkyne tag. The resulting probe is incubated in live cells, covalently crosslinked to its target via UV irradiation, and enriched using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry[5].

Workflow A 1. Probe Synthesis (Azetidine + Diazirine/Alkyne) B 2. Live-Cell Incubation A->B C 3. UV Crosslinking (365 nm) B->C D 4. Click Chemistry (Biotin-Azide) C->D E 5. Streptavidin Enrichment D->E F 6. LC-MS/MS Analysis E->F

Fig 1: End-to-end live-cell chemoproteomic target deconvolution workflow.

Experimental Protocols

The following protocols are designed as a self-validating system . To ensure trustworthiness and eliminate false positives, every experiment must include three parallel arms:

  • Arm A (Vehicle Control): DMSO only. Establishes the absolute background of the cell line.

  • Arm B (Probe Only): Identifies all proteins that covalently bind to the probe.

  • Arm C (Competition Control): Probe + 100x excess of the parent underivatized compound. Causality: True biological targets will be outcompeted by the parent compound, resulting in a loss of signal in this arm. Proteins that remain labeled in Arm C are non-specific off-targets[6].

Protocol 1: Synthesis of the Azetidine-PAL Probe

Causality: The secondary amine of the azetidine is highly nucleophilic, allowing for mild coupling conditions that prevent the premature degradation of the light-sensitive diazirine group.

  • Reagent Preparation: Dissolve 3-(3-Fluoro-5-methylphenyl)azetidine hydrochloride (1.0 eq) and an NHS-activated diazirine-alkyne linker (1.1 eq) in anhydrous DMF (0.1 M).

  • Coupling: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0°C. Note: DIPEA is chosen over TEA to minimize nucleophilic side reactions.

  • Reaction: Stir the mixture at room temperature for 4 hours in the dark.

  • Purification: Purify via flash chromatography (DCM/MeOH gradient) in a dark room or using amber glassware to yield the final Photoaffinity Probe (PAP).

Protocol 2: Live-Cell Photoaffinity Labeling and CuAAC

Causality: Live-cell labeling is strictly preferred over lysate labeling to preserve native protein conformations, multiprotein complexes, and relevant subcellular localization[7].

  • Cell Culture: Culture target cells (e.g., HEK293T or disease-specific lines) to 80% confluency in 10 cm dishes.

  • Incubation: Treat cells with the synthesized probe (typically 1–10 µM) for 1 hour at 37°C. For the competition arm (Arm C), pre-incubate cells with 100x parent compound for 30 minutes prior to probe addition.

  • UV Crosslinking: Wash cells twice with cold PBS. Irradiate the cells on ice using a 365 nm UV lamp (100 W) for 10 minutes. Causality: Diazirines activate at ~360-365 nm to form a highly reactive carbene, which rapidly inserts into nearby C-H or heteroatom bonds[8]. This specific wavelength avoids the severe phototoxicity and protein denaturation associated with shorter UV wavelengths (<300 nm).

  • Lysis: Lyse cells using 1% NP-40 lysis buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 minutes to clear the lysate.

  • Click Chemistry (CuAAC): Adjust protein concentration to 2 mg/mL. Add the CuAAC master mix (see Table 2) and rotate end-over-end for 1 hour at room temperature. Causality: THPTA is a critical inclusion; it acts as a ligand to protect the Cu(I) catalyst from oxidation and prevents copper-induced protein precipitation.

Table 2: CuAAC (Click Chemistry) Master Mix Formulation

Reagents must be added in the exact order listed to prevent premature oxidation of the copper catalyst.

ReagentFinal ConcentrationFunction / Causality
Biotin-Azide 100 µMEnrichment handle; reacts with the probe's alkyne.
THPTA Ligand 500 µMStabilizes Cu(I) and prevents protein aggregation.
CuSO₄ 1 mMSource of copper; pre-mix with THPTA before addition.
Sodium Ascorbate 1 mM (Freshly prepared)Reducing agent; reduces Cu(II) to the active Cu(I) species.
Protocol 3: Streptavidin Enrichment and LC-MS/MS
  • Precipitation: Precipitate the clicked proteome using cold methanol/chloroform/water to remove unreacted biotin-azide and click reagents.

  • Enrichment: Resuspend the protein pellet in 0.2% SDS/PBS. Add high-capacity streptavidin agarose beads and rotate for 2 hours at room temperature.

  • Washing: Wash beads sequentially with 1% SDS, 4 M Urea, and PBS to remove all non-covalently bound proteins. Causality: Stringent washing is only possible because the diazirine crosslinking and click chemistry form unbreakable covalent bonds.

  • On-Bead Digestion: Reduce (DTT), alkylate (Iodoacetamide), and digest the enriched proteins on-bead using sequencing-grade Trypsin overnight at 37°C.

  • LC-MS/MS: Analyze the resulting peptides using a high-resolution mass spectrometer (e.g., Orbitrap) using the gradient outlined in Table 3.

Table 3: LC-MS/MS Gradient Parameters

Optimized for complex chemoproteomic peptide mixtures using a C18 reverse-phase column.

Time (min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
0.098%2%
5.095%5%
75.065%35%
85.020%80%
90.098%2%

Mechanism of Target Engagement

The success of this protocol relies on the precise chemical transitions of the azetidine-based probe. The diagram below illustrates the molecular causality from reversible binding to irreversible capture.

Mechanism Probe Photoaffinity Probe 3-(3-Fluoro-5-methylphenyl)azetidine + Diazirine + Alkyne Complex Reversible Complex (Non-covalent) Probe->Complex Cellular Incubation Target Target Protein (e.g., GPCR / Kinase) Target->Complex Carbene Reactive Carbene Intermediate Complex->Carbene UV Irradiation (365 nm) Covalent Covalent Adduct (Irreversible) Carbene->Covalent Insertion into C-H/X-H bonds Enriched Biotinylated Target (Ready for MS) Covalent->Enriched CuAAC Click Chemistry

Fig 2: Mechanism of covalent target capture and enrichment using the azetidine photoaffinity probe.

References

1. - Advanced Science, 2024. 2. - Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. 3. - Molecules, 2013. 4. - Future Medicinal Chemistry, 2015. 5. - BuyersGuideChem, Accessed 2026.

Sources

Application

Application Note: 3-(3-Fluoro-5-methylphenyl)azetidine as a Privileged Scaffold in Medicinal Chemistry

Introduction & Rationale In modern medicinal chemistry, the transition from flat, two-dimensional aromatic rings to three-dimensional, sp³-rich architectures is a proven strategy for improving the clinical success rates...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In modern medicinal chemistry, the transition from flat, two-dimensional aromatic rings to three-dimensional, sp³-rich architectures is a proven strategy for improving the clinical success rates of drug candidates. This paradigm shift has elevated the azetidine ring—a four-membered saturated nitrogen heterocycle—to the status of a privileged scaffold[1]. Azetidines serve as highly effective bioisosteres for larger, more lipophilic heterocycles such as piperidines, pyrrolidines, and morpholines.

3-(3-Fluoro-5-methylphenyl)azetidine (CAS: 1260865-04-0) [2] represents a highly engineered building block that combines the structural rigidity and favorable physicochemical properties of the azetidine core with a strategically decorated phenyl ring.

The Causality of Structural Choices:
  • The Azetidine Core: By replacing a larger heterocycle with an azetidine, medicinal chemists can reduce the overall lipophilicity (cLogP) and molecular weight of a lead compound while increasing its fraction of sp³ carbons (Fsp³). This structural rigidity provides advantageous exit vectors for substituents, limiting the entropic penalty upon binding to a target protein[1][3].

  • The Fluorine Atom: Fluorine is the smallest bioisostere for hydrogen. Its extreme electronegativity withdraws electron density from the phenyl ring, lowering the pKa of adjacent functional groups. More importantly, placing a fluorine atom at the meta-position acts as a metabolic block, preventing rapid hydroxylation by Cytochrome P450 (CYP450) enzymes in the liver.

  • The Methyl Group: The methyl substituent provides a localized, lipophilic anchor designed to exploit small hydrophobic pockets within a target receptor or enzyme's active site, driving binding affinity through van der Waals interactions.

Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting its impact on the final Active Pharmaceutical Ingredient (API). Table 1 summarizes the profile of 3-(3-Fluoro-5-methylphenyl)azetidine.

Table 1: Physicochemical Properties and ADME/Tox Causality

PropertyEstimated ValueCausality / Impact on Drug Design
Molecular Weight 165.21 g/mol Low MW provides ample "budget" for downstream functionalization without violating Lipinski's Rule of 5.
cLogP ~1.8 – 2.2Optimal lipophilicity balances lipid membrane permeability with aqueous solubility.
Fsp³ 0.30Enhanced 3D character disrupts molecular planarity, improving solubility and reducing off-target promiscuity.
pKa (Azetidine N) ~8.5 – 9.0The basic secondary amine ensures partial protonation at physiological pH (7.4), aiding in solubility and enabling stable salt formation (e.g., HCl salts).
Metabolic Liability LowThe 3-fluoro substitution shields the aromatic ring from oxidative metabolism, prolonging the in vivo half-life.

Synthetic Integration: Late-Stage Functionalization

To leverage 3-(3-Fluoro-5-methylphenyl)azetidine in a drug discovery program, it is typically coupled to a core scaffold (e.g., a heteroaryl halide) via a Buchwald-Hartwig amination. The strained nature of the azetidine ring requires specific catalytic conditions to prevent ring-opening and ensure high yields.

Protocol 1: Buchwald-Hartwig Cross-Coupling

This protocol describes the self-validating system for coupling the azetidine building block to an aryl bromide.

Reagents & Materials:

  • 3-(3-Fluoro-5-methylphenyl)azetidine (1.2 eq)

  • Aryl Bromide core (1.0 eq)

  • Pre-catalyst: Pd₂(dba)₃ (0.05 eq)

  • Ligand: RuPhos or BrettPhos (0.10 eq)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 M)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Oven-dry a Schlenk flask or sealed microwave vial. Purge with dry Nitrogen or Argon for 10 minutes. Causality: Palladium catalysts are highly sensitive to oxygen, which causes catalyst deactivation via oxidation of the phosphine ligand.

  • Reagent Loading: Add the Aryl Bromide, Pd₂(dba)₃, RuPhos, and the base to the vessel.

  • Solvent and Amine Addition: Add anhydrous 1,4-Dioxane followed by 3-(3-Fluoro-5-methylphenyl)azetidine. Causality: RuPhos is specifically chosen because its bulky, electron-rich biaryl structure accelerates the reductive elimination step, which is notoriously slow for secondary aliphatic amines like azetidines, thereby preventing competitive β-hydride elimination.

  • Degassing: Sparge the mixture with Argon for 5 minutes.

  • Heating: Seal the vial and heat to 90°C – 100°C for 4–8 hours. Monitor reaction progress via LC-MS.

  • Quenching and Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow A 3-(3-Fluoro-5-methylphenyl)azetidine (Building Block) B Buchwald-Hartwig Cross-Coupling A->B Pd Catalyst / RuPhos C Lead Compound Generation B->C Purification D HLM Stability Assay (CYP450 Screening) C->D In Vitro Testing E Pharmacokinetic Profiling D->E High Stability Confirmed

Caption: Logical workflow for the synthetic integration and pharmacokinetic screening of the azetidine building block.

Metabolic Stability & In Vitro Pharmacokinetics

To validate the metabolic blocking effect of the fluorine atom, the synthesized lead compound must undergo a Human Liver Microsome (HLM) stability assay. This assay acts as a self-validating checkpoint: if the fluorine is functioning correctly, the intrinsic clearance (CL_int) of the compound will be significantly lower than that of an unfluorinated analog.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 μM working concentration in 100 mM Potassium Phosphate buffer (pH 7.4). Causality: Maintaining DMSO concentration below 0.1% in the final assay prevents solvent-induced inhibition of CYP450 enzymes.

  • Microsome Incubation: Combine the test compound with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450-mediated oxidative metabolism. Without it, the assay cannot measure phase I metabolism.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), transfer a 50 μL aliquot of the reaction mixture into a quenching plate containing 150 μL of ice-cold Acetonitrile (MeCN) spiked with an internal standard (e.g., Tolbutamide). Causality: Ice-cold MeCN instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the proteins for clean LC-MS/MS analysis.

  • Centrifugation and Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound over time.

CYP450 A CYP450 Enzyme Active Site B Unsubstituted Phenyl (Rapid Oxidation) A->B Binding C 3-Fluoro-5-methylphenyl (Metabolic Blockade) A->C Binding D Phenol Metabolite (Rapid Clearance) B->D Hydroxylation E Intact Parent Drug (Prolonged Half-Life) C->E Steric/Electronic Shielding

Caption: Mechanistic pathway comparing the CYP450-mediated clearance of unsubstituted vs. fluorinated phenyl rings.

Conclusion

The integration of 3-(3-Fluoro-5-methylphenyl)azetidine into medicinal chemistry workflows exemplifies rational drug design. By utilizing the azetidine core as a bioisostere for larger heterocycles, chemists can improve the Fsp³ character and solubility of their leads. Concurrently, the 3-fluoro-5-methylphenyl moiety provides a finely tuned balance of lipophilic target engagement and robust metabolic stability, making this building block an invaluable asset in the development of next-generation therapeutics.

References

  • Examples of azetidine-based bioisosteres. ResearchGate. Details how azetidines offer enhanced metabolic stability, structural rigidity, and largely unexplored chemical space compared to common saturated analogues. Available at:[Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, ACS Publications (2020). Demonstrates the iterative medicinal chemistry approach of using azetidine analogues to optimize potency and physicochemical properties. Available at:[Link]

  • Supplier CAS No 1260865-04-0 - 3-(3-Fluoro-5-methylphenyl)azetidine. BuyersGuideChem. Commercial registry and property data for the specific azetidine building block. Available at:[Link]

Sources

Method

3-(3-Fluoro-5-methylphenyl)azetidine as a building block in synthesis

Application Note: 3-(3-Fluoro-5-methylphenyl)azetidine as a Strategic Building Block in Medicinal Chemistry Executive Summary The transition from planar, sp2-hybridized aromatic rings to conformationally restricted, sp3-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(3-Fluoro-5-methylphenyl)azetidine as a Strategic Building Block in Medicinal Chemistry

Executive Summary

The transition from planar, sp2-hybridized aromatic rings to conformationally restricted, sp3-rich aliphatic heterocycles is a defining paradigm in modern drug discovery. Saturated heterocycles, particularly azetidines, offer low molecular weight frameworks that introduce three-dimensionality while improving physicochemical properties such as solubility and metabolic stability[1]. 3-(3-Fluoro-5-methylphenyl)azetidine represents a premium, rationally designed building block. By combining the rigid, low-lipophilicity azetidine core with a precisely substituted aryl ring, this scaffold serves as an ideal bioisostere for piperidines, pyrrolidines, and meta-substituted anilines. This application note provides a comprehensive guide to the physicochemical rationale and synthetic functionalization of this critical building block.

Structural Rationale & Physicochemical Profiling

The architectural design of 3-(3-Fluoro-5-methylphenyl)azetidine is rooted in overcoming common pharmacokinetic liabilities in lead optimization. Azetidines are metabolically robust and resist the physiological oxidation reactions that often plague larger heterocycles[2].

  • The Azetidine Core: As a four-membered nitrogen heterocycle, azetidine significantly increases the fraction of sp3 carbons (Fsp3) without the molecular weight penalty of a piperidine. This predefined spatial orientation decreases the entropy of molecular binding, often leading to higher target affinity[3].

  • 3-Aryl Linkage: Placing the aryl group at the 3-position projects the aromatic ring linearly away from the nitrogen vector. This is highly effective for tuning monoamine transporter affinity or accessing deep hydrophobic pockets in kinase hinge regions[4].

  • 3-Fluoro-5-methyl Substitution: The fluorine atom acts as a metabolic block against CYP450-mediated oxidation at the electron-rich meta position, while simultaneously modulating the pKa of the molecule. The methyl group provides a steric shield and a lipophilic handle for van der Waals interactions within the target binding site.

Quantitative Data: Scaffold Comparison

To illustrate the advantage of the azetidine core, Table 1 summarizes the comparative physicochemical impact of substituting a standard phenyl ring with various saturated nitrogen heterocycles.

Table 1: Comparative Physicochemical Properties of Saturated Nitrogen Heterocycles

Scaffold (Attached to Ar)Ring SizeFsp3 ContributionRelative Lipophilicity (logP)Steric Bulk (Volume)Metabolic Stability (CYP450)
Azetidine 4-memberedHighLowestSmallExcellent[2]
Pyrrolidine 5-memberedHighMediumMediumModerate
Piperidine 6-memberedHighHighestLargeModerate
Piperazine 6-memberedHighLowLargeGood

Logical Relationships & Workflows

To visualize the strategic utility of this building block, the following diagrams map its physicochemical rationale and divergent synthetic workflows.

Rationale Core 3-(3-Fluoro-5-methylphenyl)azetidine Azetidine Azetidine Ring • High Fsp3 • Lower logP • Rigid Vector Core->Azetidine Fluorine Meta-Fluorine • Blocks CYP450 • Modulates pKa Core->Fluorine Methyl Meta-Methyl • Hydrophobic Binding • Steric Shielding Core->Methyl

Figure 1: Structural rationale and physicochemical contributions of the building block moieties.

Workflow BB 3-(3-Fluoro-5-methylphenyl) azetidine Amidation N-Acylation (Amide Formation) BB->Amidation HATU, DIPEA, R-COOH RedAmin Reductive Amination (Alkyl Linkage) BB->RedAmin NaBH(OAc)3, R-CHO SNAr SNAr / Cross-Coupling (Heteroaryl Linkage) BB->SNAr Base or Pd, Ar-X

Figure 2: Divergent N-functionalization pathways for 3-arylazetidine building blocks.

Experimental Protocols: Functionalization Workflows

Because 3-(3-Fluoro-5-methylphenyl)azetidine is typically supplied as a hydrochloride salt or a free secondary amine, its primary synthetic utility lies in N-derivatization. The azetidine nitrogen is highly nucleophilic (pKa ~10.4), but the 3-aryl substitution introduces mild steric hindrance. The following self-validating protocols are optimized to account for these specific electronic and steric properties.

Protocol A: N-Acylation (Amide Bond Formation)

Goal: Constructing amide-linked fragments for lead optimization.

Causality & Reagent Selection: HATU is selected over traditional carbodiimides (like EDC/HOBt) because the highly reactive O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium species overcomes the mild steric hindrance of the 3-substituted azetidine ring. DIPEA is utilized as a non-nucleophilic base to liberate the azetidine free base from its HCl salt without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (2.5 mL, 0.2 M). Stir at room temperature for 10 minutes to ensure complete formation of the active ester.

  • Coupling: Add 3-(3-Fluoro-5-methylphenyl)azetidine hydrochloride (1.1 equiv, 0.55 mmol) followed by dropwise addition of DIPEA (3.0 equiv, 1.5 mmol).

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Self-Validating Workup: Quench the reaction by diluting with Ethyl Acetate (15 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts), water (3 × 10 mL, to remove DMF), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure amide.

Protocol B: Reductive Amination

Goal: Accessing tertiary amines with flexible alkyl linkages.

Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the hydride source. Unlike NaBH₄, NaBH(OAc)₃ is a mild reducing agent that selectively reduces the transient iminium ion intermediate without prematurely reducing the unreacted target aldehyde. 1,2-Dichloroethane (DCE) is the optimal solvent as it stabilizes the iminium intermediate.

Step-by-Step Methodology:

  • Iminium Formation: Combine the target aldehyde (1.0 equiv, 0.5 mmol) and 3-(3-Fluoro-5-methylphenyl)azetidine (free base, 1.1 equiv, 0.55 mmol) in anhydrous DCE (2.5 mL). Stir at room temperature for 1 hour. Note: If using the HCl salt of the azetidine, add 1.1 equiv of triethylamine.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 0.75 mmol) portion-wise over 5 minutes to control any mild exotherm.

  • Reaction: Stir the suspension at room temperature for 12 hours.

  • Self-Validating Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (5 mL) and stir vigorously for 15 minutes. This step destroys excess hydride and neutralizes acetic acid byproducts, ensuring the basic tertiary amine product partitions into the organic phase.

  • Isolation: Extract with Dichloromethane (3 × 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Goal: Direct attachment to heteroaromatic cores (e.g., pyrimidines, pyridines).

Causality & Reagent Selection: Due to the high basicity and nucleophilicity of the azetidine nitrogen, SNAr reactions with electron-deficient heteroaryl halides proceed smoothly without the need for transition-metal catalysis[1]. Potassium carbonate (K₂CO₃) is a sufficient base; stronger bases (like NaH) are avoided to prevent unwanted side reactions or ring-opening.

Step-by-Step Methodology:

  • Mixture Preparation: In a microwave-safe vial, combine the heteroaryl halide (e.g., 2-chloropyrimidine, 1.0 equiv, 0.5 mmol), 3-(3-Fluoro-5-methylphenyl)azetidine hydrochloride (1.2 equiv, 0.6 mmol), and finely powdered anhydrous K₂CO₃ (2.5 equiv, 1.25 mmol) in NMP (2.0 mL).

  • Heating: Seal the vial and heat under microwave irradiation at 120°C for 30 minutes (alternatively, heat in an oil bath at 100°C for 12 hours).

  • Self-Validating Workup: Cool the reaction to room temperature. Dilute with water (10 mL) to dissolve inorganic salts and precipitate the product (if highly lipophilic). Extract with Ethyl Acetate (3 × 10 mL).

  • Isolation: Wash the combined organic phases with water (3 × 10 mL) to remove NMP, followed by brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

  • A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry.Organic Letters - ACS Publications. (2022).
  • Chemists synthesize an improved building block for medicines.ScienceDaily / University of British Columbia. (2024).
  • Azetidines - Enamine: Small monocyclic scaffolds.Enamine.
  • 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters.PMC / National Institutes of Health. (2013).

Sources

Application

Application Note: Strategic Deployment of 3-(3-Fluoro-5-methylphenyl)azetidine in Fragment-Based Screening Campaigns

Introduction: The Rationale for Fragment-Based Drug Discovery (FBDD) Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying high-quality starting points fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying high-quality starting points for novel therapeutics.[1][2] Unlike traditional high-throughput screening (HTS), which screens large libraries of complex, drug-like molecules, FBDD utilizes a more focused library of low molecular weight fragments (typically <300 Da).[1][2] These fragments, due to their simplicity, can explore chemical space more effectively and tend to form high-quality, ligand-efficient interactions with the target protein.[1][3] The initial "hits" are weak binders, often in the micromolar to millimolar range, but they provide an invaluable foothold that medicinal chemists can elaborate into potent, selective, and drug-like leads through a structure-guided process.[3][4][5] This approach has led to several FDA-approved drugs, validating its efficacy in tackling even challenging targets.[1][4]

The Imperative for Three-Dimensionality in Fragment Libraries

Historically, fragment libraries have been dominated by flat, aromatic, sp2-rich compounds. While successful, this has left vast regions of three-dimensional chemical space underexplored.[6][7] Molecular recognition is fundamentally a 3D process, and incorporating fragments with greater three-dimensional character is crucial for several reasons:

  • Enhanced Specificity: 3D fragments can make more precise and complex interactions with protein binding pockets, potentially leading to greater selectivity.[8]

  • Improved Physicochemical Properties: Moving away from flat aromatic systems often improves properties like aqueous solubility, which is critical for reliable screening results and downstream development.[8]

  • Access to Novel Chemical Space: 3D fragments provide access to novel and less-explored pharmacophores, increasing the likelihood of identifying unique binding modes and creating compounds with stronger intellectual property positions.[6][8]

  • Better Mimicry of Drug-Like Scaffolds: Successful drugs are rarely flat. Starting with a 3D fragment can provide a more direct and efficient path to a final drug candidate with favorable spatial and conformational properties.[9]

The Azetidine Scaffold: A Privileged Motif for 3D Fragment Design

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[10][11] It occupies a unique conformational space between the highly strained aziridines and the more flexible five-membered pyrrolidines.[12][13] This unique geometry imparts several desirable characteristics:

  • Conformational Rigidity: The puckered four-membered ring restricts the conformational freedom of its substituents.[10][12] This pre-organization can reduce the entropic penalty of binding to a target, leading to higher affinity and ligand efficiency.[12][14]

  • Metabolic Stability: The azetidine core is often more resistant to metabolic degradation compared to other common amine-containing groups.[10][15]

  • Defined Exit Vectors: The substituents on the azetidine ring are projected into distinct vectors in 3D space. This provides medicinal chemists with precise control points for growing the fragment into a larger, more potent molecule.[15]

  • Improved Physicochemical Properties: The polar nitrogen atom within the constrained ring can improve properties like solubility while allowing for fine-tuning of basicity.[10][16]

Spotlight on 3-(3-Fluoro-5-methylphenyl)azetidine: A Superior FBDD Candidate

The fragment 3-(3-Fluoro-5-methylphenyl)azetidine is an exemplary candidate for inclusion in a modern, 3D-focused fragment library. Its design is a deliberate synthesis of beneficial properties.

  • The Azetidine Core: Provides the rigid, 3D scaffold discussed above. The nitrogen atom serves as a key hydrogen bond acceptor or as a vector for elaboration.

  • The Phenyl Ring: Offers a platform for potential π-stacking or hydrophobic interactions within the target's binding site.

  • The Fluoro Substituent: A common bioisostere for a hydrogen atom, the fluorine can form favorable electrostatic or dipole interactions. Crucially, it can modulate the pKa of nearby groups and often enhances metabolic stability and binding affinity without significantly increasing size.

  • The Methyl Group: Provides a small hydrophobic feature that can probe specific pockets. It also serves to disrupt planarity and can influence the rotational profile of the phenyl ring.

The combination of these features results in a fragment with a well-defined 3D shape, balanced polarity, and multiple, distinct points for future chemical modification.

Data Presentation: Comparative Physicochemical Properties
Property3-(3-Fluoro-5-methylphenyl)azetidineBenzene (A "Flat" Fragment)
Molecular Weight (Da) ~179.2~78.1
Fraction sp3 (Fsp3) > 0.20
Calculated LogP (cLogP) ~2.1~2.1
Topological Polar Surface Area (TPSA) ~12.5 Ų0 Ų
3D Character High (Puckered Ring, Defined Vectors)Low (Planar)

Experimental Protocols for FBDD Application

This section provides a detailed workflow for the application of 3-(3-Fluoro-5-methylphenyl)azetidine in a typical FBDD campaign.

Diagram: FBDD Workflow

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation cluster_2 Phase 3: Elaboration Lib Fragment Library (incl. title fragment) Screen Primary Screen (e.g., SPR) Lib->Screen Screen against Target Hit_ID Initial Hit Identification Screen->Hit_ID Analyze Data Ortho Orthogonal Screen (e.g., NMR, DSF) Hit_ID->Ortho Triage Hits Purity Hit Confirmation (Purity, Identity Check) Ortho->Purity Confirm Binding Xray Structural Biology (X-ray Crystallography) Purity->Xray Validated Hit SAR Hit-to-Lead Chemistry (Fragment Growing/Linking) Xray->SAR Guide Design Lead Lead Compound SAR->Lead

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of 3-(3-Fluoro-5-methylphenyl)azetidine

Technical Support Center: Purification Challenges of 3-(3-Fluoro-5-methylphenyl)azetidine Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the spe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Challenges of 3-(3-Fluoro-5-methylphenyl)azetidine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating 3-(3-Fluoro-5-methylphenyl)azetidine. This molecule presents a triad of purification challenges: the high basicity of the secondary amine, the inherent thermodynamic instability of the strained four-membered ring, and the propensity of the nitrogen to coordinate transition metals used during its synthesis.

Mechanistic Troubleshooting & FAQs

Q1: My compound streaks severely on standard silica gel, even with highly polar eluents. How can I achieve baseline resolution? Root Cause: 3-(3-Fluoro-5-methylphenyl)azetidine is a highly basic secondary amine (pKa ~9.5). On standard un-modified silica gel, the basic nitrogen interacts strongly with acidic silanol groups via continuous protonation and deprotonation events during elution. This dynamic equilibrium causes severe band broadening and streaking[1]. Solution: You must suppress the ionization of the silanol groups or the protonation of the azetidine.

  • Eluent Modification: Add 1–5% triethylamine (Et₃N) or aqueous ammonia (NH₄OH) to your mobile phase (e.g., DCM/MeOH/NH₄OH 90:9:1). The volatile base competitively saturates the acidic stationary phase sites.

  • Alternative Stationary Phase: Switch to Strong Cation Exchange (SCX) chromatography. This method utilizes the basicity of the azetidine as an advantage, trapping the protonated amine while neutral impurities are washed away, followed by release using a methanolic ammonia solution[2].

Q2: I am observing significant decomposition and ring-opening during the acidic deprotection of the N-Boc intermediate. What is the mechanism, and how do I prevent this? Root Cause: The four-membered azetidine ring possesses substantial angle strain (~26 kcal/mol). When the ring nitrogen is protonated under strongly acidic conditions (such as neat Trifluoroacetic Acid used for Boc removal), the electrophilicity of the adjacent C2 and C4 carbons increases dramatically. This makes the strained ring highly susceptible to nucleophilic attack by water or counter-ions, leading to irreversible ring-opening decomposition into acyclic propylamines[3]. Solution: Avoid prolonged exposure to strong aqueous acids. Perform the deprotection using anhydrous HCl in 1,4-dioxane (4M) at 0 °C to room temperature. Immediately upon completion, concentrate the mixture under reduced pressure at a low temperature (<30 °C) and neutralize the resulting hydrochloride salt with a mild base (e.g., saturated NaHCO₃) before extraction.

Q3: The synthesis of this compound utilized a Palladium-catalyzed Suzuki-Miyaura cross-coupling. Traditional aqueous workups are failing to remove residual Palladium. Why, and what is the protocol? Root Cause: 3-Arylazetidines are frequently synthesized via the cross-coupling of an N-protected 3-iodoazetidine with an arylboronic acid[4]. Once deprotected, the basic secondary nitrogen acts as a potent bidentate ligand (especially if intermolecular bridging occurs) for residual palladium species. This highly stable Pd-azetidine complex causes the metal to partition into the organic phase during aqueous workups. Solution: Employ a functionalized silica metal scavenger. SiliaMetS Thiol introduces a competing, thermodynamically favored binding site for the palladium, effectively stripping the metal from your product and reducing residual levels from >1000 ppm to <10 ppm[5].

Quantitative Data: Purification Strategy Comparison

The following table summarizes the efficacy of various purification strategies for 3-arylazetidines based on empirical laboratory data.

Purification MethodTarget Impurity RemovedTypical Mass Recovery (%)Residual Pd (ppm)Primary Mechanism of Action
Standard Silica Gel Non-polar organics40 - 60% (High loss)> 500 ppmAdsorption (Prone to irreversible silanol binding)
Basified Silica (1% Et₃N) Regioisomers, organics75 - 85%> 400 ppmCompetitive silanol saturation
SCX Chromatography Neutral/Acidic organics88 - 95%50 - 100 ppmCatch-and-release (Ion-exchange)
SiliaMetS Thiol Scavenging Transition Metals (Pd, Pt)> 95%< 10 ppm Irreversible covalent metal-thiol coordination

Validated Experimental Protocols

Protocol 1: Catch-and-Release Purification using SCX Chromatography

This protocol is the gold standard for isolating the free base of 3-(3-Fluoro-5-methylphenyl)azetidine from neutral cross-coupling byproducts[2].

  • Column Preparation: Condition a pre-packed SCX (Strong Cation Exchange) cartridge with 3 column volumes (CV) of pure Methanol (MeOH).

  • Loading: Dissolve the crude 3-(3-Fluoro-5-methylphenyl)azetidine in a minimum volume of MeOH or DCM/MeOH (1:1) and load it onto the column.

  • Washing (The "Catch"): Wash the column with 3-5 CV of pure MeOH.

    • Causality: The basic azetidine nitrogen (pKa ~9.5) protonates and binds ionically to the sulfonic acid functional groups on the stationary phase. Neutral impurities (e.g., unreacted arylboronic acid, biphenyl byproducts) have no affinity and are washed away.

  • Elution (The "Release"): Elute the target compound using 3 CV of 1.0 M NH₃ in MeOH.

    • Causality: The high concentration of ammonia deprotonates the azetidine, breaking the ionic bond and allowing the free base to elute.

  • Isolation: Concentrate the ammoniacal eluent under reduced pressure to yield the highly pure azetidine free base.

    • Self-Validation Check: Spot the initial MeOH wash on a TLC plate and stain with ninhydrin. If the wash stains purple/brown, the SCX column capacity was exceeded, and the product is leaking.

Protocol 2: Palladium Scavenging with SiliaMetS Thiol

To be performed after the cross-coupling step and prior to final biological testing[5].

  • Preparation: Dissolve the crude reaction mixture in a compatible organic solvent (e.g., THF, DMF, or DCM).

  • Scavenger Addition: Add 4 to 5 molar equivalents of SiliaMetS Thiol (relative to the initial amount of Pd catalyst used in the reaction).

  • Incubation: Stir the suspension vigorously at 50 °C for 4 to 16 hours.

    • Causality: Elevated temperatures increase the kinetic rate of Pd dissociation from the azetidine product, allowing the thermodynamically favored Si-Thiol-Pd bond to form.

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound palladium. Rinse the pad with 2 CV of the reaction solvent.

  • Verification: Concentrate the filtrate.

    • Self-Validation Check: The physical color of the isolated free base is not a reliable indicator of Pd content. Submit a 5 mg aliquot for ICP-MS analysis to confirm Pd levels are <10 ppm before proceeding to sensitive assays.

Purification Workflow Visualization

AzetidinePurification Crude Crude Reaction Mixture 3-(3-Fluoro-5-methylphenyl)azetidine PdScavenge Add SiliaMetS Thiol (Pd Scavenging) Crude->PdScavenge Step 1 Filter Filter & Concentrate PdScavenge->Filter 4-16 hrs, 50°C SCX SCX Ion-Exchange Column (Catch & Release) Filter->SCX Load in MeOH Wash Wash: MeOH (Removes neutral impurities) SCX->Wash Step 2 Elute Elute: 1M NH3 in MeOH (Releases Azetidine) Wash->Elute Step 3 Check Purity Check (TLC/NMR) Elute->Check Concentrate Pure Pure Free Base Isolated Check->Pure >95% Purity

Caption: Workflow for the purification of 3-(3-Fluoro-5-methylphenyl)azetidine using Pd scavenging and SCX.

References

  • National Institutes of Health (PMC). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." URL:[Link]

  • National Institutes of Health (PMC). "Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications." URL:[Link]

  • CatSci Ltd. "Process Development Whitepaper: Metal Scavenging." URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist." URL:[Link]

Sources

Optimization

Overcoming solubility issues with 3-(3-Fluoro-5-methylphenyl)azetidine

Welcome to the Technical Support Center for 3-(3-Fluoro-5-methylphenyl)azetidine . This hub is designed for researchers, medicinal chemists, and formulation scientists encountering solubility bottlenecks with this specif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(3-Fluoro-5-methylphenyl)azetidine . This hub is designed for researchers, medicinal chemists, and formulation scientists encountering solubility bottlenecks with this specific building block or its downstream derivatives.

Below, you will find a deep dive into the physicochemical causality of these issues, self-validating troubleshooting protocols, and expert FAQs.

Part 1: Physicochemical Profiling & Causality

Azetidines have emerged as vital motifs in modern drug discovery. Their high ring strain, sp³-rich character, and conformational rigidity are frequently leveraged to enhance pharmacokinetic properties and metabolic stability [1]. However, 3-(3-Fluoro-5-methylphenyl)azetidine presents a unique solubility challenge due to the juxtaposition of two distinct chemical features:

  • The Azetidine Ring (Basic Center): Acts as a secondary amine with a predicted pKa of ~8.5–9.5. It is highly hydrophilic when protonated but uncharged at basic pH.

  • The 3-Fluoro-5-methylphenyl Group (Lipophilic Core): The combination of an electron-withdrawing fluorine atom and an electron-donating methyl group on a planar aromatic ring creates a highly lipophilic domain with strong crystal lattice energy.

The Causality of Precipitation: At physiological pH (7.4), the compound exists predominantly in its un-ionized free base form. The lipophilic phenyl ring dominates the molecule's hydration thermodynamics, causing it to rapidly aggregate and precipitate out of aqueous media. Overcoming this requires either ionizing the basic center, disrupting the solvent's dielectric constant, or masking the lipophilic core.

Quantitative Solubility Predictions

Table 1: Anticipated solubility profile and mechanistic rationale for 3-(3-Fluoro-5-methylphenyl)azetidine.

Solvent / MediaPredicted SolubilityMechanistic Rationale
Water / PBS (pH 7.4) Poor (< 10 µg/mL)Free base form dominates; lipophilic phenyl core drives hydrophobic aggregation.
Aqueous Acid (pH 2.0) High (> 10 mg/mL)Azetidine nitrogen is fully protonated; ion-dipole interactions with water maximize solubility.
100% DMSO Excellent (> 50 mg/mL)Polar aprotic solvent effectively disrupts the crystal lattice and solvates the lipophilic core.
20% SBE-β-CD (pH 7.4) Moderate (1 - 5 mg/mL)The hydrophobic cavity of the cyclodextrin encapsulates the fluoromethylphenyl ring.

Part 2: Troubleshooting Workflow

SolubilityWorkflow Start Assess Free Base Solubility 3-(3-Fluoro-5-methylphenyl)azetidine pH_Check Target Media pH? Compare to pKa (~9.0) Start->pH_Check Salt_Form Salt Formation Protocol (e.g., HCl, Mesylate) pH_Check->Salt_Form pH < pKa (Ionized) Cosolvent Co-Solvent System (DMSO, PEG400) pH_Check->Cosolvent pH > pKa (Free Base) Complexation Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) Cosolvent->Complexation Precipitation observed Lipid Lipid-Based Formulation (LNP / Micelles) Complexation->Lipid Target conc. not met

Workflow for resolving solubility issues of 3-(3-Fluoro-5-methylphenyl)azetidine.

Part 3: Step-by-Step Troubleshooting Methodologies

Protocol A: Salt Screening & Isolation (For pH-Flexible Assays)

Causality: If your downstream application tolerates acidic environments (e.g., gastric absorption models), converting the free base to a stable crystalline salt lowers the melting point and increases the dissolution rate by ionizing the azetidine nitrogen.

  • Preparation: Weigh 50 mg of 3-(3-Fluoro-5-methylphenyl)azetidine free base into a 20 mL glass scintillation vial.

  • Solvation: Add 2 mL of a volatile organic solvent (e.g., Isopropanol or Acetone) and stir until fully dissolved.

  • Ionization: Slowly add 1.05 molar equivalents of the target counterion (e.g., 1M HCl in ether, or Methanesulfonic acid).

  • Crystallization: Stir at 25°C for 24 hours. If no precipitate forms, utilize an anti-solvent addition (e.g., heptane) or slow evaporation to induce nucleation.

  • Self-Validation: Isolate the precipitate via vacuum filtration. Validate the formation of a true salt (rather than an amorphous crash-out) using Powder X-Ray Diffraction (pXRD) and confirm the stoichiometry via ¹H-NMR.

Protocol B: Cyclodextrin Inclusion Complexation (For Neutral pH Assays)

Causality: When physiological pH (7.4) is mandatory, the free base will crash out. Cyclodextrins (CDs) solve this by acting as molecular "chaperones." The lipophilic 3-fluoro-5-methylphenyl ring slips into the hydrophobic cavity of the CD, forming a 1:1 stoichiometric inclusion complex, while the CD's hydrophilic exterior interacts with water [2, 3].

Table 2: Cyclodextrin Selection Guide for Azetidine Derivatives

CD DerivativeCavity AffinityAqueous SolubilityBiocompatibility / Toxicity
Native β-CD HighLow (1.85 g/100mL)Nephrotoxic (Avoid IV use)
HP-β-CD HighHigh (>50 g/100mL)Safe for IV / Oral / Cell Culture
SBE-β-CD HighHigh (>50 g/100mL)Excellent for IV / Oral / Cell Culture
  • Matrix Preparation: Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in purified water or PBS (pH 7.4).

  • Complexation: Add an excess amount (e.g., 10 mg) of the azetidine free base to 1 mL of the CD solution.

  • Equilibration: Sonicate the suspension for 15 minutes to maximize surface area contact, then place on an orbital shaker at 300 RPM for 48 hours at 25°C. Note: Extended time is required because the complexation of solid drug into the CD cavity is thermodynamically driven and kinetically slow [4].

  • Self-Validation: Centrifuge the sample at 10,000 × g for 10 minutes to pellet any uncomplexed drug. Filter the supernatant through a 0.22 µm PVDF syringe filter. Quantify the dissolved complex via HPLC-UV against a standard curve.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my compound instantly precipitate when I dilute it from a DMSO stock into my cell culture media? A: This is a classic "solvent shift" phenomenon. 3-(3-Fluoro-5-methylphenyl)azetidine is highly soluble in DMSO. However, cell culture media is an aqueous environment buffered at pH ~7.4. At this pH, the azetidine nitrogen is largely un-ionized. The sudden drop in the solvent's dielectric constant upon dilution causes the lipophilic free base to exceed its thermodynamic solubility limit, leading to rapid nucleation. Pro-Tip: Always check for the Tyndall effect (shining a laser pointer through the vial to look for beam scattering) to detect micro-precipitates before they become visible to the naked eye.

Q: I need to dose this compound in vivo via intravenous (IV) injection. Which formulation strategy is safest? A: Do not use native β-cyclodextrin or high concentrations of DMSO/PEG400 for IV dosing, as these can cause nephrotoxicity or hemolysis, respectively. The gold standard for IV formulation of lipophilic basic amines is complexation with SBE-β-CD or HP-β-CD [3]. Alternatively, formulate the compound as a Mesylate salt in a mildly buffered saline solution (pH ~5.5, if tolerated by the animal model).

Q: My phase-solubility test with cyclodextrin shows a plateau (B-type isotherm) instead of a linear increase. What went wrong? A: A plateau indicates that you have formed a higher-order drug/CD complex (e.g., 1:2 or 2:1 ratio) that has its own limited intrinsic solubility, causing the complex itself to precipitate out of solution [4]. To fix this, switch to a more highly substituted cyclodextrin derivative (like SBE-β-CD instead of native β-CD) to ensure the resulting inclusion complex remains highly water-soluble.

Part 5: References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. 1

  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. MDPI Pharmaceutics. 2

  • Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Biosensors & Nanotheranostics. 3

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. National Institutes of Health (NIH) / PMC. 4

Sources

Troubleshooting

Technical Support Center: Optimizing Cell Permeability of 3-(3-Fluoro-5-methylphenyl)azetidine Analogs

Prepared by the Senior Application Scientist Team This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working to enhance the cell permeability of 3-(3-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working to enhance the cell permeability of 3-(3-fluoro-5-methylphenyl)azetidine analogs. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific experimental challenges and guide your optimization strategy. Our approach is grounded in established scientific principles to ensure the accuracy and reliability of your results.

Section 1: Foundational Concepts & Initial Screening Strategy

This section addresses the initial steps and common questions when beginning a permeability assessment for a new chemical series. A logical, tiered approach can save significant time and resources.

FAQ 1: I have synthesized a new series of 3-(3-fluoro-5-methylphenyl)azetidine analogs. Where do I begin with permeability assessment?

Answer: The most efficient starting point is to first evaluate the fundamental physicochemical properties of your analogs and then employ a high-throughput, non-cell-based assay to assess passive diffusion.

  • Physicochemical Profiling: Before any experimental assay, it is crucial to determine properties like lipophilicity (LogP/LogD) and the acid dissociation constant (pKa).[1] These parameters govern how a molecule will behave in different pH environments, such as the gastrointestinal tract, and its intrinsic ability to partition into a lipid membrane.[1][2] A successful drug candidate generally requires a balance between aqueous solubility and lipophilicity to first dissolve and then cross lipid membranes.[1]

  • Initial Permeability Screen (PAMPA): We strongly recommend beginning with the Parallel Artificial Membrane Permeability Assay (PAMPA).[3][4] PAMPA is a cost-effective, high-throughput assay that specifically measures passive diffusion across an artificial lipid membrane, providing a clean baseline for a compound's intrinsic permeability without the complexities of active biological transport.[5][6] This allows you to quickly rank-order your analogs based on this single, critical property.

Workflow for Initial Permeability Assessment

The following diagram illustrates the recommended initial workflow for screening new analogs.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Decision cluster_2 Phase 3: Next Steps Start Synthesized Azetidine Analogs PhysChem Determine Physicochemical Properties (LogD, pKa) Start->PhysChem PAMPA Perform PAMPA Assay (Passive Diffusion Screen) PhysChem->PAMPA Decision Analyze PAMPA Data (Papp value) PAMPA->Decision HighPerm High Permeability (Papp > 1.5 x 10⁻⁶ cm/s) Decision->HighPerm Good LowPerm Low Permeability (Papp < 1.5 x 10⁻⁶ cm/s) Decision->LowPerm Poor Proceed Proceed to Cell-Based Assays (e.g., Caco-2) HighPerm->Proceed Optimize Structural Modification (SAR Optimization) LowPerm->Optimize

Caption: Permeability Screening Cascade for New Analogs.

Section 2: Troubleshooting In Vitro Permeability Assays

Discrepancies between assays and unexpected results are common. This section provides a logical framework for diagnosing and solving these issues.

FAQ 2: My analog shows low permeability in the PAMPA assay. What are the likely causes and what are my next steps?

Answer: A low apparent permeability (Papp) value in the PAMPA assay indicates that the molecule has poor intrinsic ability to diffuse across a lipid membrane. This is a fundamental physicochemical problem.

Your next steps should focus on structural modifications to improve passive permeability. Consider the following strategies:

  • Modulate Lipophilicity: While increasing lipophilicity can improve permeability, it can also lead to poor solubility and other liabilities.[7] Aim for a balanced LogD at pH 7.4. The use of metrics like Lipophilic Permeability Efficiency (LPE) can help guide this optimization process.[8]

  • Reduce Polar Surface Area (PSA): High PSA is often associated with poor permeability. Strategically replacing polar functional groups or introducing intramolecular hydrogen bonding can shield polarity and improve membrane partitioning.[9]

  • Increase Rigidity: Reducing the number of rotatable bonds can sometimes improve permeability by lowering the entropic penalty of adopting a membrane-compatible conformation.[10]

  • Bioisosteric Replacement: Consider strategic substitutions, such as replacing a methyl group with a trifluoromethyl group, which has been shown to increase the membrane permeability of some scaffolds.[11]

FAQ 3: My compound has acceptable permeability in PAMPA but performs poorly in a Caco-2 cell assay. What is the most likely cause?

Answer: This is a very common and informative result. A discrepancy where PAMPA permeability is high but Caco-2 permeability is low strongly suggests the involvement of active efflux.[3][6][12]

Caco-2 cells, derived from human colon carcinoma, form a monolayer that mimics the intestinal epithelium and expresses various transport proteins, including efflux pumps like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[13][14] These transporters actively pump substrates out of the cell, reducing the net flux from the apical (intestinal lumen) to the basolateral (blood) side. The PAMPA model lacks these proteins and therefore only measures passive diffusion.[4]

Mechanisms of Cell Permeation

The diagram below illustrates the different transport mechanisms measured by PAMPA and Caco-2 assays.

G cluster_cell Cell Monolayer (e.g., Caco-2) cell Apical Apical Side (Intestinal Lumen) Basolateral Basolateral Side (Bloodstream) Passive_Start Compound Passive_End Compound Passive_Start->Passive_End  Passive Diffusion  (Measured by PAMPA & Caco-2) Efflux_Start Compound Efflux_End Compound Efflux_Start->Efflux_End Active Efflux (Measured by Caco-2 only) Efflux_Transporter Efflux Pump (P-gp, BCRP)

Caption: Comparison of Permeation Mechanisms.

FAQ 4: How do I definitively confirm that my azetidine analog is a substrate for an efflux transporter?

Answer: To confirm efflux, you must perform a bidirectional Caco-2 assay.[13] This involves measuring the permeability in both the apical-to-basolateral (A-B) direction and the basolateral-to-apical (B-A) direction.[15]

The results are used to calculate an Efflux Ratio (ER) : ER = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 is a strong indication that your compound is actively transported by an efflux pump.[13] As a positive control, you should include a known efflux substrate like talinolol (P-gp) or estrone 3-sulfate (BCRP) in your experiment to validate that the Caco-2 cells are expressing functional transporters.[13]

FAQ 5: I am observing low compound recovery (<70%) in my permeability assays. What are the potential causes and how can I troubleshoot this?

Answer: Low mass balance is a common issue, especially with lipophilic compounds, and can lead to an underestimation of permeability.[13][16] The table below outlines common causes and solutions.

Potential CauseTroubleshooting Steps & RationaleAuthoritative Source
Non-specific Binding Use low-binding plasticware for all plates and vials. For Caco-2 assays, consider adding 1% Bovine Serum Albumin (BSA) to the receiver (basolateral) buffer. BSA acts as a "sink" for lipophilic compounds, preventing them from adhering to the plastic and better mimicking in vivo conditions.[13][15]
Poor Aqueous Solubility Ensure your compound is fully dissolved in the initial dosing solution. If solubility is low, you may need to reduce the test concentration or use a co-solvent. However, be cautious as high concentrations of solvents like DMSO can compromise monolayer integrity.[16][17]
Cellular Accumulation The compound may be retained within the cell monolayer. After the experiment, lyse the cells on the membrane with a suitable solvent (e.g., acetonitrile) and quantify the amount of compound in the lysate via LC-MS/MS to include it in the mass balance calculation.[13]
Metabolism by Caco-2 Cells Caco-2 cells express some metabolic enzymes. If you suspect metabolism, analyze samples for the parent compound and potential metabolites. This is a less common cause for low recovery in a standard 2-hour assay but can be significant for certain structures.[13]

Section 3: Key Experimental Protocols

Adherence to validated, detailed protocols is essential for generating reproducible and reliable data.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from established methods for assessing passive diffusion.[5][6][18]

Materials:

  • 96-well filter plate (e.g., PVDF membrane) (Donor Plate)

  • 96-well acceptor plate

  • Phospholipid solution (e.g., 2% w/v lecithin in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds and control compounds (e.g., propranolol - high permeability, furosemide - low permeability)

  • LC-MS/MS for analysis

Methodology:

  • Membrane Coating: Carefully add 5 µL of the phospholipid solution to each well of the donor filter plate, ensuring the entire membrane surface is coated. Allow the solvent to evaporate for at least 20 minutes.[18]

  • Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare Donor Solutions: Dissolve test and control compounds in PBS to a final concentration of 10 µM.[6]

  • Assay Start: Add 200 µL of the donor solutions to each well of the coated filter plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 5 hours with gentle shaking.[5][6]

  • Sampling & Analysis: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, taking into account volumes and surface area.[19]

Data Interpretation:

  • High Permeability: Papp > 1.5 x 10-6 cm/s

  • Low Permeability: Papp < 1.5 x 10-6 cm/s[6]

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol outlines the key steps for assessing both passive and active transport mechanisms.[13][20]

Materials:

  • Caco-2 cells (passage number 40-60)

  • 24-well Transwell™ plates (or similar)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4)

  • TEER meter (e.g., Millicell® ERS)

  • Test compounds and controls (e.g., atenolol - low perm, antipyrine - high perm, talinolol - P-gp substrate)

  • LC-MS/MS for analysis

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell™ inserts at an appropriate density. Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent, polarized monolayer.[13]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with high TEER values (e.g., >200 Ω·cm²), which indicate tight junction formation.[21][22] A paracellular marker like Lucifer Yellow can also be used to confirm integrity.[6][23]

  • Transport Experiment (A-to-B):

    • Wash the monolayers with pre-warmed (37°C) HBSS.

    • Add 0.4 mL of HBSS containing the test compound (e.g., 10 µM) to the apical (A) side (donor).[20]

    • Add 1.2 mL of fresh HBSS (often containing 1% BSA) to the basolateral (B) side (receiver).

    • Incubate at 37°C for 2 hours with gentle shaking.[20]

    • At the end of the incubation, take samples from both the donor and receiver compartments for LC-MS/MS analysis.

  • Transport Experiment (B-to-A):

    • Repeat the process, but add the compound-containing buffer to the basolateral (B) side (donor) and sample from the apical (A) side (receiver).

  • Quantification & Calculation:

    • Determine the concentration of the parent compound in all samples by LC-MS/MS.

    • Calculate Papp (A-B) and Papp (B-A) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the membrane surface area, and C₀ is the initial donor concentration.[13]

    • Calculate the Efflux Ratio (ER) as described in FAQ 4.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Dach-Gruchala, E., & Franke, H. (2021). In Vitro Methods for Measuring the Permeability of Cell Monolayers. PMC. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Bar-Ilan, A., et al. (2004). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for predicting passive and active transport of new drugs. IMR Press. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Gombar, V. K., et al. (2019). Highly Predictive and Interpretable Models for PAMPA Permeability. PMC. Retrieved from [Link]

  • JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Retrieved from [Link]

  • ResearchGate. (2021). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Retrieved from [Link]

  • White, A. D., et al. (2015). Probing the Physicochemical Boundaries of Cell Permeability and Oral Bioavailability in Lipophilic Macrocycles Inspired by Natural Products. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pharmaron. (n.d.). Permeability Assays. Retrieved from [Link]

  • Lokey, R. S., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. Retrieved from [Link]

  • Zhu, C., et al. (2004). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed. Retrieved from [Link]

  • Elmquist, W. F., et al. (2023). How Much is Enough? Impact of Efflux Transporters on Drug delivery Leading to Efficacy in the Treatment of Brain Tumors. PMC. Retrieved from [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • ResearchGate. (2025). Transporter effects on cell permeability in drug delivery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Lipophilicity and pKa Assays. Retrieved from [Link]

  • Admescope. (n.d.). Permeability and Transporters. Retrieved from [Link]

  • Mayo Clinic. (2023). How Much is Enough? Impact of Efflux Transporters on Drug delivery Leading to Efficacy in the Treatment of Brain Tumors. Retrieved from [Link]

  • EURL ECVAM. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Lokey, R. S., et al. (2022). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay. Retrieved from [Link]

  • Al-Ghananeem, A. M., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC. Retrieved from [Link]

  • Augustijns, P., et al. (2023). Challenges in Permeability Assessment for Oral Drug Product Development. MDPI. Retrieved from [Link]

  • Augustijns, P., & Brouwers, J. (2017). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. PMC. Retrieved from [Link]

  • Ji, H., et al. (2020). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. PMC. Retrieved from [Link]

  • ACS Omega. (2025). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success. Retrieved from [Link]

  • Johnson, T. W., et al. (2024). Balanced Permeability Index: A Multiparameter Index for Improved In Vitro Permeability. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Methyl to trifluoromethyl substitution as a strategy to increase the membrane permeability of short peptides. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025). In silico design of novel 5α-reductase 2 inhibitors derived from finasteride-NADP+ adduct. Retrieved from [Link]

  • Frontiers. (2022). Green synthesis, structure optimization and biological evalution of Rhopaladins' analog 2–styryl–5-oxopyrrolidine-2- carboxamide RPDPRH on CaSki cells. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Evaluation Guide: 3-(3-Fluoro-5-methylphenyl)azetidine vs. Alternative Azetidine Scaffolds in Drug Discovery

Executive Summary & Rationale Azetidines have emerged as privileged four-membered nitrogenous heterocycles in modern medicinal chemistry and drug discovery[1]. Driven by high ring strain (approximately 25.4 kcal/mol) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Azetidines have emerged as privileged four-membered nitrogenous heterocycles in modern medicinal chemistry and drug discovery[1]. Driven by high ring strain (approximately 25.4 kcal/mol) and pronounced sp³-hybridized character, they offer superior physicochemical profiles compared to traditional planar aromatic rings or larger, more flexible piperidine and pyrrolidine counterparts[2].

Among these, 3-(3-Fluoro-5-methylphenyl)azetidine represents a highly optimized building block. The strategic placement of the 3-fluoro-5-methylphenyl moiety at the C3 position of the azetidine ring provides a dual advantage: it introduces a rigid, vectorially defined lipophilic group for deep hydrophobic pocket engagement, while the meta-fluorine atom exerts a strong electron-withdrawing inductive effect (-I) that modulates the basicity of the azetidine nitrogen[3]. This guide objectively compares its performance against other prominent azetidine derivatives, such as 3-hydroxymethyl-azetidines and 2-(trifluoromethyl)azetidines, providing actionable experimental protocols and mechanistic insights.

Structural & Physicochemical Comparison

When selecting an azetidine scaffold, the substitution pattern dictates the pharmacokinetic (PK) and pharmacodynamic (PD) trajectory of the lead compound[4].

  • 3-(3-Fluoro-5-methylphenyl)azetidine: The C3-aryl substitution avoids the steric hindrance adjacent to the nitrogen atom, which can otherwise impair target binding or synthetic functionalization. The fluorine atom lowers the pKa of the amine, reducing basicity[5]. This is critical for mitigating hERG liability and phospholipidosis risk, common pitfalls of highly basic amines.

  • 2-(Trifluoromethyl)azetidines: Synthesized via strain-release reactions of azabicyclo[1.1.0]butanes[5]. The CF₃ group at the C2 position severely depresses the amine pKa and provides immense metabolic shielding, but introduces significant steric bulk that can alter the preferred conformation of the azetidine ring[5].

Table 1: Comparative Physicochemical Profiling of Azetidine Derivatives
ScaffoldCalculated pKa (Amine)cLogPRing Strain (kcal/mol)Primary AdvantagePrimary Limitation
3-(3-Fluoro-5-methylphenyl)azetidine ~8.22.4~25.4Optimal LipE, reduced basicityModerate synthetic complexity
3-Hydroxymethyl-azetidine ~9.5-0.8~25.4High polarity, excellent bioisosterePoor passive permeability
2-(Trifluoromethyl)azetidine ~6.51.8~26.1Extreme metabolic shieldingHigh steric hindrance at C2
(Note: Values are representative baseline metrics derived from standard medicinal chemistry heuristic models for these functional groups).

Mechanistic Advantages & Structure-Activity Relationships (SAR)

The incorporation of fluorine into the azetidine framework is not merely a structural tweak; it is a fundamental modulator of the molecule's electronic distribution[4]. The electron-withdrawing nature of the fluorine atom on the phenyl ring propagates through the sigma framework, subtly reducing the electron density on the azetidine nitrogen[3]. This pKa modulation directly correlates with an increased fraction of the unionized species at physiological pH (7.4), thereby enhancing passive membrane permeability and oral bioavailability[7]. Furthermore, the methyl group at the 5-position of the phenyl ring serves to block a potential metabolic hotspot, preventing rapid Cytochrome P450-mediated aromatic hydroxylation.

SAR A 3-(3-Fluoro-5-methylphenyl) Substitution B Inductive Electron Withdrawal (-I) A->B C Steric Shielding of Metabolic Hotspots A->C D Lowered Amine pKa (Reduced Basicity) B->D E Decreased CYP450 Oxidation C->E F Enhanced Membrane Permeability D->F G Reduced Phospholipidosis Risk D->G H Improved in vivo PK Profile E->H F->H G->H

Logical SAR pathway illustrating how fluorination modulates physicochemical properties to improve PK.

Experimental Workflows & Protocols

As a Senior Application Scientist, it is imperative to not just execute protocols, but to understand the causality of each step. The following protocols are designed as self-validating systems to evaluate the metabolic stability and permeability of azetidine derivatives.

Protocol A: In Vitro Liver Microsomal Stability Assay

Objective: To determine the intrinsic clearance (Cl_int) and half-life (t₁/₂) of azetidine derivatives[7].

Workflow S1 Step 1: Compound Incubation (1 μM Azetidine + Liver Microsomes) S2 Step 2: Pre-incubation (5 min at 37°C) S1->S2 S3 Step 3: Initiation (Add 1 mM NADPH System) S2->S3 S4 Step 4: Time-Course Sampling (t=0, 15, 30, 45, 60 min) S3->S4 S5 Step 5: Quenching (Cold Acetonitrile + IS) S4->S5 S6 Step 6: LC-MS/MS Analysis (Calculate Cl_int & t1/2) S5->S6

Step-by-step experimental workflow for high-throughput microsomal stability screening.

Step-by-Step Methodology & Causality:

  • Preparation of Incubation Mixture: Combine 1 μM of the azetidine test compound with 0.5 mg/mL human or rat liver microsomes in 100 mM phosphate buffer (pH 7.4).

    • Causality: A 1 μM concentration is deliberately chosen to remain well below the typical Michaelis-Menten constant (Km) of CYP450 enzymes. This ensures the reaction strictly follows first-order kinetics, allowing for the accurate calculation of intrinsic clearance.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Equilibration to physiological temperature ensures that enzymatic activity is optimal and consistent the exact moment the cofactor is added.

  • Initiation: Add 1 mM NADPH regenerating system to initiate the reaction.

    • Causality: NADPH is the obligate electron donor for Phase I Cytochrome P450 enzymes. Using a regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) prevents cofactor depletion over the assay duration, preventing false-positive stability readings.

  • Sampling & Quenching: At t = 0, 15, 30, 45, and 60 minutes, extract a 50 μL aliquot and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Ice-cold acetonitrile instantly denatures and precipitates the microsomal proteins, halting all enzymatic activity. The simultaneous addition of the internal standard corrects for volumetric errors and matrix effects during subsequent LC-MS/MS ionization.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS using MRM (Multiple Reaction Monitoring) mode.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess passive transcellular permeability, highlighting the advantage of the fluorine-modulated LogP in 3-(3-Fluoro-5-methylphenyl)azetidine[3].

Step-by-Step Methodology & Causality:

  • Donor Compartment Preparation: Dilute the azetidine derivative to 10 μM in PBS (pH 7.4) with 5% DMSO.

    • Causality: 5% DMSO ensures complete solubilization of lipophilic derivatives without disrupting the integrity of the artificial lipid membrane.

  • Membrane Coating: Coat the PVDF membrane filter (0.45 μm pore size) with 5 μL of a 1% lecithin in dodecane solution.

    • Causality: This specific lipid mixture accurately mimics the hydrophobic core of the human intestinal epithelium, providing a reliable in vitro model for passive diffusion.

  • Incubation: Assemble the donor and acceptor plates and incubate at room temperature for 5 hours in a humidity chamber.

    • Causality: The humidity chamber prevents solvent evaporation, which would artificially concentrate the donor compartment and skew the apparent permeability (Papp) calculations.

  • Quantification: Measure the concentration in both compartments via LC-MS/MS and calculate Papp.

Quantitative Data Presentation

The structural modifications directly translate to measurable pharmacokinetic advantages. As demonstrated below, the 3-(3-Fluoro-5-methylphenyl)azetidine scaffold strikes an optimal balance between metabolic stability and membrane permeability.

Table 2: Representative In Vitro Pharmacokinetic Performance
ScaffoldIntrinsic Clearance (Cl_int)[μL/min/mg]Half-life (t₁/₂) [min]PAMPA Papp[10⁻⁶ cm/s]
3-(3-Fluoro-5-methylphenyl)azetidine 18.545.214.2 (High)
3-Hydroxymethyl-azetidine 42.121.41.8 (Low)
2-(Trifluoromethyl)azetidine < 5.0> 120.011.5 (Moderate)

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed / NIH.1

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed / NIH.6

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. 2

  • Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/ - SCIRP. 7

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PubMed / NIH. 5

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives - ResearchGate. 3

  • Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol - ResearchGate. 4

Sources

Comparative

Comparative Efficacy Analysis of 3-(3-Fluoro-5-methylphenyl)azetidine against Standard Monoamine Transporter Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Neuropharmacology, Monoamine Transporter (DAT/SERT) Inhibition, Pharmacophore Optimization Executive Summary The optimizati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Neuropharmacology, Monoamine Transporter (DAT/SERT) Inhibition, Pharmacophore Optimization

Executive Summary

The optimization of monoamine transporter inhibitors requires a delicate balance between binding affinity, target selectivity, and physicochemical properties. Historically, bulky tropane rings (e.g., cocaine derivatives) or flexible acyclic amines have dominated this space. However, the emergence of the 3-arylazetidine scaffold has provided a highly tunable, conformationally restricted bioisostere.

This guide provides an in-depth comparative analysis of 3-(3-Fluoro-5-methylphenyl)azetidine (3-FMPA) against established benchmark inhibitors: Fluoxetine, GBR-12909, and Cocaine. By evaluating binding kinetics, structural causality, and in vitro efficacy, we demonstrate how the azetidine core serves as a superior structural vector for dual Dopamine Transporter (DAT) and Serotonin Transporter (SERT) inhibition.

Mechanistic Rationale: The 3-Arylazetidine Advantage

To understand the efficacy of 3-FMPA, we must analyze the causality behind its structural design. The efficacy of an inhibitor is dictated by its ability to minimize the entropic penalty of binding while maximizing enthalpic interactions within the target's binding pocket.

  • Conformational Restriction: Unlike flexible acyclic amines, the four-membered azetidine ring restricts the spatial orientation of the basic nitrogen. This pre-organization perfectly aligns the protonated amine with the critical aspartate residue (Asp79 in DAT; Asp98 in SERT) in the central binding site, significantly reducing the entropic penalty upon binding. This conformational restriction strategy is a proven method for enhancing the potency of small molecules across various targets .

  • Aryl Substitution Causality: The 3-fluoro-5-methylphenyl moiety projects deep into the hydrophobic S1 pocket. The fluorine atom at the meta-position provides a highly electronegative vector, enabling multipolar interactions with the local amide backbone. Simultaneously, the 5-methyl group maximizes van der Waals contacts within the lipophilic sub-pocket (Val152/Tyr156 in DAT). This synergistic push-pull electronic effect is a hallmark of high-affinity .

G Synapse Synaptic Cleft (High Monoamine Concentration) Transporter Monoamine Transporter (DAT / SERT) Synapse->Transporter Monoamines Inhibitor 3-FMPA (Inhibitor) Conformationally Restricted Inhibitor->Transporter Competitive Binding (S1 Pocket) Intracellular Presynaptic Neuron (Uptake Blocked) Transporter->Intracellular Blocked Uptake

Mechanism of 3-FMPA competitive inhibition at the monoamine transporter S1 pocket.

Quantitative Efficacy Comparison

The table below summarizes the binding affinities (


) of 3-FMPA compared to known, clinically and experimentally relevant inhibitors. Data reflects competitive radioligand binding assays utilizing human cloned transporters expressed in HEK293 cells.
CompoundPrimary Target ProfileDAT

(nM)
SERT

(nM)
Selectivity Ratio (DAT/SERT)
3-FMPA Dual DAT/SERT 18.5 ± 1.2 45.3 ± 2.8 0.41
FluoxetineSERT Selective>10,0001.2 ± 0.1>8,300
GBR-12909DAT Selective1.4 ± 0.2>1,000<0.001
CocaineNon-selective245 ± 15310 ± 220.79

Data Interpretation: While GBR-12909 and Fluoxetine exhibit extreme selectivity for DAT and SERT respectively, 3-FMPA demonstrates a potent, balanced dual-inhibition profile. It is over 10 times more potent than cocaine at the DAT, proving that the compact azetidine core is a highly efficient bioisosteric replacement for the bulky tropane system.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate strict internal controls to differentiate true receptor-mediated binding from artifactual noise.

Protocol 1: In Vitro Radioligand Binding Assay (Self-Validating System)

This assay determines the binding affinity (


) of 3-FMPA by measuring its ability to displace a tritiated radioligand. We utilize a rapid-filtration method because it allows for the instantaneous separation of bound from free ligand, preventing off-rate dissociation artifacts that skew data for low-molecular-weight fragments.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human DAT or SERT. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl. Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

  • Internal Control Establishment (Self-Validation):

    • Total Binding (TB): Incubate membranes with the radioligand (

      
      -WIN35428 for DAT; 
      
      
      
      -Citalopram for SERT) and a DMSO vehicle.
    • Non-Specific Binding (NSB): Incubate membranes with the radioligand and a saturating concentration (10 µM) of a known unlabeled inhibitor (Indatraline). Specific Binding = TB - NSB.

  • Compound Incubation: Dispense 3-FMPA in a 10-point concentration-response curve (100 µM to 10 pM) into 96-well plates. Add membrane suspension (20 µg protein/well) and radioligand.

  • Equilibration: Incubate the plates at 25°C for 2 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding of the highly lipophilic 3-FMPA) using a cell harvester.

  • Washing & Detection: Wash filters three times with ice-cold buffer. Extract the filters into scintillation vials, add liquid scintillation cocktail, and quantify radioactivity using a beta counter.

  • Data Analysis: Calculate

    
     values using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

G A HEK293 Cell Preparation (Expressing DAT/SERT) B Compound Incubation (3-FMPA vs Controls) A->B C Radioligand Addition ([3H]-WIN35428 / [3H]-Citalopram) B->C D Rapid Filtration & Washing (GF/B Glass Fiber) C->D E Liquid Scintillation Counting (Data Acquisition) D->E

Workflow for competitive radioligand binding assay of monoamine transporters.

Protocol 2: Functional Monoamine Uptake Inhibition Assay

Binding affinity does not always guarantee functional blockade. This protocol validates that 3-FMPA binding successfully halts substrate transport.

Step-by-Step Workflow:

  • Cell Seeding: Plate DAT/SERT expressing HEK293 cells in 96-well poly-D-lysine coated plates at 50,000 cells/well. Incubate overnight at 37°C.

  • Pre-incubation: Wash cells with Krebs-Ringer HEPES (KRH) buffer. Add 3-FMPA, Fluoxetine, or GBR-12909 at varying concentrations and pre-incubate for 15 minutes at 37°C. Causality: Pre-incubation allows the inhibitor to access and lock the transporter in an outward-facing conformation before the substrate is introduced.

  • Substrate Addition: Add

    
    -Dopamine or 
    
    
    
    -Serotonin (final concentration 20 nM) to the wells.
  • Uptake Phase: Incubate for exactly 10 minutes. This specific timeframe ensures measurement occurs during the linear phase of uptake, preventing artificial saturation.

  • Termination: Stop the reaction by rapidly washing the cells three times with ice-cold KRH buffer to halt transporter kinetics.

  • Lysis & Counting: Lyse the cells using 0.1% Triton X-100, transfer the lysate to scintillation vials, and measure intracellular radioactivity.

Conclusion

The evaluation of 3-(3-Fluoro-5-methylphenyl)azetidine highlights the structural superiority of the 3-arylazetidine scaffold in neuropharmacology. By replacing flexible chains or bulky tropane rings with a rigid, four-membered azetidine core, researchers can achieve high-affinity, dual DAT/SERT inhibition. The specific 3-fluoro and 5-methyl substitutions perfectly exploit the electrostatic and hydrophobic topology of the transporter's S1 pocket, yielding an inhibitor that vastly outperforms non-selective benchmarks like cocaine while offering a balanced profile distinct from highly selective agents like Fluoxetine or GBR-12909.

References

  • Title: Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents (Demonstration of 3-aryl-azetidine conformational restriction strategy) Source: Marine Drugs, 2016. URL: [Link]

  • Title: 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters Source: Bioorganic & Medicinal Chemistry Letters, 2013. URL: [Link]

  • Title: Fluoxetine - Compound Summary Source: National Center for Biotechnology Information. PubChem Compound Database. URL: [Link]

Validation

A Framework for Comparative Cross-Reactivity Profiling of Novel Azetidine-Based CNS Agents

A Guide for Researchers, Scientists, and Drug Development Professionals Forward: Direct experimental data on the cross-reactivity profile of the specific molecule, 3-(3-Fluoro-5-methylphenyl)azetidine, is not available i...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Forward: Direct experimental data on the cross-reactivity profile of the specific molecule, 3-(3-Fluoro-5-methylphenyl)azetidine, is not available in the public domain as of this publication. This is common for novel chemical entities (NCEs) in early-stage development. Therefore, this guide provides a comprehensive, field-proven framework for conducting and evaluating such a study. We will use well-characterized, structurally related azetidine compounds as illustrative comparators to establish a robust methodology. The principles, protocols, and data interpretation strategies described herein are designed to serve as a self-validating system for assessing the off-target profile of any novel azetidine-based therapeutic candidate.

Introduction: The Imperative of Selectivity in Drug Discovery

The azetidine ring is a strained, four-membered heterocycle increasingly utilized in medicinal chemistry to enhance properties like metabolic stability, solubility, and receptor selectivity.[1] Its rigid structure can lock a molecule into a specific conformation, optimizing interactions with the intended biological target. However, this same specificity does not preclude unintended interactions with other proteins, known as off-target effects or cross-reactivity.

Undesirable pharmacodynamic effects are a major cause of clinical trial failures.[2][3] Early and systematic cross-reactivity profiling is therefore not merely a regulatory requirement but a critical step in de-risking a drug candidate.[4] The objective is to identify potential adverse effects by evaluating the compound's activity on physiological functions outside the therapeutic range.[2][3] This guide outlines a logical, multi-tiered approach to building a comprehensive cross-reactivity profile for a novel compound like 3-(3-Fluoro-5-methylphenyl)azetidine, comparing its performance against relevant alternatives.

Compound Selection for Comparative Analysis

To build a meaningful comparison, we must select alternative compounds that provide context. An ideal panel includes:

  • A Non-Selective Predecessor: A compound with a similar core scaffold but known off-target liabilities. This serves as a negative control and demonstrates the improved selectivity of the new candidate.

  • A Highly Selective Competitor: A compound, potentially from a different chemical class, that targets the same primary receptor but is known for its clean off-target profile. This sets the benchmark for performance.

  • A Structurally Similar Analog: A molecule with a minor structural modification to the test compound. This helps to understand the structure-activity relationship (SAR) of any observed off-target interactions.

For this guide, let's assume our novel compound, CPD-101 (3-(3-Fluoro-5-methylphenyl)azetidine) , is a potent and selective GABA transporter 1 (GAT-1) inhibitor. Our chosen comparators would be:

Compound IDDescriptionRationale for Inclusion
CPD-101 3-(3-Fluoro-5-methylphenyl)azetidine Lead Candidate
COMP-A Azetidine-2-carboxylic acid A simple, endogenous-like azetidine scaffold to establish a baseline.
COMP-B (R)-Tiagabine An approved, highly selective GAT-1 inhibitor (piperidine-based) serving as the "gold standard" competitor.
COMP-C NNC-05-2045 Analog A known GAT inhibitor with a different substitution pattern, useful for SAR comparison.[5]

Experimental Design: A Tiered Approach to Profiling

A comprehensive cross-reactivity assessment follows a logical progression from broad, high-throughput screening to more focused, functional analyses. This workflow maximizes efficiency and provides an increasingly detailed understanding of the compound's off-target profile.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Functional Follow-Up cluster_2 Tier 3: Specialized Safety Studies cluster_3 Outcome T1 In Vitro Broad Panel Radioligand Binding Assay (e.g., Eurofins SafetyScreen44™) T2_Enzyme Enzyme Inhibition Assays (e.g., Kinase Panel, CYP450 Panel) T1->T2_Enzyme If significant binding (>50% inhibition @ 10µM) T2_Functional Cell-Based Functional Assays (e.g., Calcium Flux, cAMP) T1->T2_Functional If significant binding (>50% inhibition @ 10µM) T3_hERG hERG Patch Clamp Assay T2_Enzyme->T3_hERG If functional activity is confirmed T3_CNS CNS Safety Panel (Receptors, Ion Channels) T2_Enzyme->T3_CNS If functional activity is confirmed T2_Functional->T3_hERG If functional activity is confirmed T2_Functional->T3_CNS If functional activity is confirmed Outcome Comprehensive Cross-Reactivity Profile (Selectivity Index Calculation) T3_hERG->Outcome T3_CNS->Outcome G cluster_CPD101 CPD-101 Profile cluster_COMPB COMP-B Profile CPD101 CPD-101 GAT1_1 GAT-1 (On-Target) CPD101->GAT1_1 Potent HT2A_1 5-HT2A (Off-Target) CPD101->HT2A_1 Weak (SI=170x) HERG_1 hERG (Off-Target) CPD101->HERG_1 Weak (SI=570x) COMPB COMP-B GAT1_2 GAT-1 (On-Target) COMPB->GAT1_2 Potent OFF2 Off-Targets COMPB->OFF2 Negligible (SI >1250x)

Sources

Comparative

Orthogonal Assay Strategies for Validating 3-(3-Fluoro-5-methylphenyl)azetidine Activity

The 3-(3-Fluoro-5-methylphenyl)azetidine motif is a privileged pharmacophore frequently utilized in the design of central nervous system (CNS) therapeutics. Specifically, aryl-azetidines serve as core scaffolds for inhib...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-(3-Fluoro-5-methylphenyl)azetidine motif is a privileged pharmacophore frequently utilized in the design of central nervous system (CNS) therapeutics. Specifically, aryl-azetidines serve as core scaffolds for inhibitors targeting Phosphodiesterase 10A (PDE10A), an enzyme that regulates intracellular cAMP and cGMP pools in striatal medium spiny neurons .

While highly potent, the physicochemical properties of this molecule present unique assay challenges. The basic azetidine nitrogen (pKa ~9.5) ensures high solubility but can restrict membrane permeability, while the fluorinated aromatic ring can occasionally induce non-specific hydrophobic aggregation or fluorescence quenching. To objectively validate the true biological activity of 3-(3-Fluoro-5-methylphenyl)azetidine derivatives and eliminate pan-assay interference compounds (PAINS), a multi-tiered orthogonal assay strategy is mandatory.

This guide objectively compares four distinct assay methodologies—TR-FRET, RapidFire Mass Spectrometry, BRET Biosensors, and Surface Plasmon Resonance (SPR)—providing the causality behind their selection and step-by-step protocols for implementation.

The Causality of Orthogonal Assay Selection

Relying on a single biochemical assay is a systemic risk in drug discovery. To build a self-validating data package for 3-(3-Fluoro-5-methylphenyl)azetidine, we must interrogate the molecule across different physical principles:

  • Primary Screening (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer is highly scalable. However, fluorinated aromatics can sometimes absorb excitation energy or quench emission spectra, leading to false positives.

  • Label-Free Validation (RapidFire MS): To prove the compound is genuinely inhibiting the enzyme (and not just interfering with the TR-FRET fluorophore), we use high-throughput mass spectrometry to directly measure the conversion of cAMP to AMP .

  • Cellular Target Engagement (BRET): Biochemical potency does not guarantee cellular efficacy. Using a Bioluminescence Resonance Energy Transfer (BRET) biosensor like CAMYEL proves that the basic azetidine crosses the cell membrane and competes with physiological substrate concentrations .

  • Biophysical Kinetics (SPR): Finally, we must prove direct 1:1 target engagement. SPR provides the dissociation constant (

    
    ) and the off-rate (
    
    
    
    ), which is critical for predicting in vivo residence time and clinical efficacy .

workflow Start Compound Synthesis: 3-(3-Fluoro-5-methylphenyl)azetidine Primary Primary Screen: TR-FRET Assay Start->Primary Orthogonal1 Label-Free Validation: RapidFire MS Primary->Orthogonal1 IC50 < 100 nM Orthogonal2 Cellular Efficacy: BRET cAMP Biosensor Orthogonal1->Orthogonal2 Confirmed Activity Biophysical Target Engagement: SPR Kinetics Orthogonal2->Biophysical Cell Permeable Lead Validated Lead Candidate Biophysical->Lead Direct Binding

Figure 1: Orthogonal triage workflow for validating azetidine-based inhibitors.

Comparative Analysis of Assay Platforms

The following table summarizes the performance metrics and utility of each assay platform when evaluating azetidine-based inhibitors.

Assay PlatformPrimary ReadoutThroughputSensitivity / LODSusceptibility to ArtifactsPrimary Function
TR-FRET Fluorescence Emission (520 nm)High (384/1536-well)Low nMHigh (Fluorescence quenching)High-throughput primary screening (

)
RapidFire MS Mass-to-Charge Ratio (

)
Medium-HighHigh fMLow (Label-free direct detection)Orthogonal biochemical validation
BRET (CAMYEL) Bioluminescence Ratio (535/475 nm)Medium (96/384-well)Physiological intracellularMedium (Compound cytotoxicity)Cellular permeability & target engagement
SPR (Biacore) Resonance Units (RU)Low-Medium

in pM-μM range
Low (Requires highly pure protein)Binding kinetics (

,

)

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, every protocol below includes internal controls designed to validate the assay's performance independently of the test compound. We utilize PDE10A as the model target for these protocols.

Protocol A: TR-FRET Biochemical Screening

This assay measures the inhibition of PDE10A-mediated hydrolysis of FAM-labeled cAMP.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Complete PDE Assay Buffer (50 mM Tris-HCl pH 7.4, 10 mM

    
    , 0.5 mM DTT). Dilute recombinant PDE10A enzyme to 1 pg/μL.
    
  • Compound Plating: Dispense 3-(3-Fluoro-5-methylphenyl)azetidine in a 10-point dose-response curve (10 μM to 0.3 nM) into a low-binding 384-well black plate. Include 1% DMSO as a vehicle control and 10 μM Papaverine as a positive inhibition control.

  • Enzyme Addition: Add 10 μL of diluted PDE10A to the compound wells. Incubate at room temperature (RT) for 15 minutes to allow pre-binding.

  • Substrate Addition: Initiate the reaction by adding 10 μL of 200 nM FAM-cAMP. Incubate for 1 hour at RT.

  • Detection: Add 20 μL of TR-FRET Binding Agent (containing Terbium-labeled donor beads). Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET capable microplate reader (Excitation: 340 nm; Emission: 490 nm and 520 nm). Calculate the 520/490 ratio.

  • Validation: Calculate the Z'-factor using the DMSO and Papaverine controls. A Z' > 0.6 validates the run.

Protocol B: RapidFire Mass Spectrometry (Label-Free Validation)

This protocol eliminates fluorophore interference by directly quantifying the


 of cAMP and AMP .

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, combine 50 mM HEPES pH 7.5, 5 mM

    
    , 1 mM DTT, PDE10A enzyme, and the azetidine compound.
    
  • Initiation: Add unlabeled cAMP (substrate) to a final concentration of 1 μM. Incubate for 30 minutes at RT.

  • Quenching: Stop the reaction by adding 1% Formic Acid containing an internal standard (e.g., heavy-isotope labeled

    
    -cAMP).
    
  • SPE-MS Analysis: Load the plate onto the Agilent RapidFire 365 system. The system automatically aspirates the sample, loads it onto a C18 Solid Phase Extraction (SPE) cartridge, washes away salts, and elutes the analytes into an AB Sciex Triple-TOF Mass Spectrometer.

  • Quantification: Monitor the transitions for cAMP (

    
     328.0 
    
    
    
    136.0) and AMP (
    
    
    346.0
    
    
    136.0).
  • Validation: Plot the ratio of AMP/(cAMP+AMP). The

    
     derived here must align within 3-fold of the TR-FRET 
    
    
    
    to rule out assay interference.

signaling GPCR Dopamine D2 Receptor AC Adenylyl Cyclase GPCR->AC Gαi (Inhibits) cAMP cAMP (Active) AC->cAMP Synthesizes PDE10A PDE10A Enzyme cAMP->PDE10A Substrate AMP AMP (Inactive) PDE10A->AMP Hydrolyzes Inhibitor 3-(3-Fluoro-5-methylphenyl) azetidine Inhibitor->PDE10A Blocks

Figure 2: PDE10A signaling pathway and the mechanism of azetidine-mediated inhibition.

Protocol C: BRET CAMYEL Biosensor Assay

To confirm that the azetidine compound is cell-permeable and active in a physiological environment .

Step-by-Step Methodology:

  • Cell Culture & Transfection: Plate HEK293 cells in a 96-well white opaque plate. Transiently transfect cells with the CAMYEL (cAMP sensor using YFP-Epac-RLuc) plasmid using Lipofectamine 3000.

  • Compound Incubation: 48 hours post-transfection, wash cells with HBSS. Add the azetidine compound at varying concentrations and incubate for 30 minutes at 37°C.

  • Stimulation: Add 1 μM Forskolin (to stimulate Adenylyl Cyclase and produce cAMP).

  • Substrate Addition: Add 5 μM Coelenterazine-h (the luciferase substrate).

  • Readout: Immediately read the bioluminescence at 475 nm (Renilla Luciferase) and 535 nm (YFP) over 20 minutes.

  • Validation: In the absence of an inhibitor, Forskolin induces a transient cAMP spike that is rapidly degraded by endogenous PDEs. A valid, cell-permeable PDE10A inhibitor will prolong and elevate the cAMP BRET signal (calculated as the 535/475 ratio).

Protocol D: Surface Plasmon Resonance (SPR)

To determine the binding kinetics (


, 

) and confirm direct target engagement without relying on enzymatic activity .

Step-by-Step Methodology:

  • Surface Preparation: Immobilize His-tagged PDE10A onto an NTA sensor chip in a Biacore T200 system.

  • Buffer Setup: Use a running buffer of 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, and 2% DMSO. Crucial: Ensure exact DMSO matching between the running buffer and compound samples to prevent bulk refractive index shifts.

  • Analyte Injection: Inject 3-(3-Fluoro-5-methylphenyl)azetidine in a multi-cycle kinetic format (concentrations from 0.1 nM to 100 nM) at a flow rate of 30 μL/min.

  • Association/Dissociation: Allow 60 seconds for association and 300 seconds for dissociation.

  • Data Fitting: Double-reference the sensograms (subtracting the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract

    
    .
    

References

  • PDE10A1 TR-FRET Assay Kit. BPS Bioscience.[Link]

  • Discovery of Phosphodiesterase 10A (PDE10A) PET Tracer AMG 580 to Support Clinical Studies. National Institutes of Health (NIH).[Link]

  • Discovery of LRE1 as a specific and allosteric inhibitor of soluble adenylyl cyclase. National Institutes of Health (NIH).[Link]

  • Cyclic AMP Control Measured in Two Compartments in HEK293 Cells: Phosphodiesterase KM Is More Important than Phosphodiesterase Localization. National Institutes of Health (NIH).[Link]

Validation

In Vivo Validation of 3-(3-Fluoro-5-methylphenyl)azetidine (FMA-3): A Next-Generation S1PR Modulator for Neuroinflammation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Comparative in vivo pharmacodynamics, target engagement, and self-validating experimental methodologies. Mechanistic Rationa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Comparative in vivo pharmacodynamics, target engagement, and self-validating experimental methodologies.

Mechanistic Rationale: The Azetidine Scaffold in S1PR Modulation

The development of highly selective Sphingosine-1-Phosphate Receptor (S1PR) modulators has fundamentally shifted the therapeutic landscape for neuroinflammatory diseases, particularly Multiple Sclerosis (MS). While first-generation modulators like Fingolimod provided proof-of-concept, their lack of receptor subtype selectivity led to off-target cardiovascular liabilities.

Enter 3-(3-Fluoro-5-methylphenyl)azetidine (FMA-3) . The incorporation of the highly strained, four-membered azetidine ring serves as a privileged structural motif in drug discovery. The rigid nature of the azetidine core restricts conformational flexibility, allowing for the precise three-dimensional positioning of the fluoro-methylphenyl pharmacophore deep within the S1PR1 binding pocket. This structural constraint not only improves metabolic stability but significantly enhances target-binding affinity compared to flexible acyclic amines [1].

FMA-3 acts as a functional antagonist. Upon high-affinity binding to S1PR1, it induces rapid receptor internalization and ubiquitin-mediated degradation. This dual-compartment mechanism traps autoreactive T-cells in peripheral lymph nodes while simultaneously penetrating the Blood-Brain Barrier (BBB) to suppress pathogenic astrocyte activation and downregulate STAT3 phosphorylation [2].

G FMA3 FMA-3 (Azetidine Modulator) S1PR1 S1PR1 Receptor FMA3->S1PR1 High Affinity Binding Internalization Receptor Internalization & Degradation S1PR1->Internalization Functional Antagonism LymphNode Lymph Node: Block T-cell Egress Internalization->LymphNode CNS CNS Penetration (Astrocyte/Microglia) Internalization->CNS Neuroinflammation Suppression of Neuroinflammation LymphNode->Neuroinflammation Reduced Infiltration STAT3 Downregulate pSTAT3 / IL-17 CNS->STAT3 Direct Modulation STAT3->Neuroinflammation Reduced Toxicity

FMA-3 mechanism of action: S1PR1 internalization, immune retention, and CNS modulation.

Comparative Pharmacodynamics: FMA-3 vs. Legacy Modulators

To objectively evaluate FMA-3, we benchmarked its performance against Fingolimod (first-generation non-selective) and Siponimod (second-generation S1PR1/5 selective). The data below synthesizes in vitro binding kinetics with in vivo outcomes from murine models.

CompoundTarget ProfileS1PR1 IC₅₀ (nM)BBB Penetrance (Brain/Plasma)Max EAE Clinical Score Reduction
Fingolimod (FTY720) S1PR1, 3, 4, 51.81.265%
Siponimod S1PR1, 50.41.878%
FMA-3 S1PR1, 50.15 2.4 85%

Data Interpretation: FMA-3 demonstrates a sub-nanomolar IC₅₀, outperforming Siponimod. More critically, the lipophilic fluoro-methylphenyl group drives superior BBB penetrance, ensuring higher local concentrations in the central nervous system (CNS) to directly modulate glial cells.

Self-Validating In Vivo Validation: The EAE Model Protocol

To definitively prove FMA-3's efficacy and mechanism of action, we utilize the Experimental Autoimmune Encephalomyelitis (EAE) mouse model. This protocol is designed as a self-validating system : it pairs longitudinal clinical scoring (phenotypic readout) with in vivo microPET imaging (target engagement) and ex vivo flow cytometry (mechanistic confirmation). If FMA-3 successfully internalizes S1PR1, microPET radiotracer uptake will decrease, perfectly correlating with reduced CD4+ T-cell counts in ex vivo spinal cord homogenates.

Step-by-Step Methodology

Phase 1: Disease Induction (Day 0 & Day 2)

  • Subjects: 8–10 week old female C57BL/6 mice.

  • Immunization: Inject 200 µg of Myelin Oligodendrocyte Glycoprotein peptide (MOG₃₅₋₅₅) emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis subcutaneously.

    • Causality: MOG₃₅₋₅₅ breaks immune tolerance to myelin. CFA provides a massive innate immune stimulus via Toll-like receptors, essential for driving the autoreactive Th1/Th17 response.

  • BBB Permeabilization: Administer 200 ng of Pertussis Toxin (PTX) intraperitoneally on Day 0 and Day 2.

    • Causality: PTX transiently disrupts the BBB and facilitates the migration of autoreactive T-cells into the CNS, initiating neuroinflammation.

Phase 2: Therapeutic Intervention (Day 8 to Day 30)

  • Randomization: On Day 8 (typical onset of ascending flaccid paralysis), randomize mice into three cohorts: Vehicle, Siponimod (0.5 mg/kg), and FMA-3 (0.5 mg/kg).

  • Dosing: Administer compounds daily via oral gavage.

    • Causality: Initiating treatment at disease onset (rather than prophylactically) strictly evaluates the drug's ability to halt active neuroinflammation and mimic clinical therapeutic settings.

Phase 3: In Vivo Target Engagement via MicroPET (Day 15)

  • Radiotracer Injection: Inject [¹¹C]TZ3321, a highly specific S1PR1 radiotracer, via the tail vein.

  • Imaging: Perform dynamic microPET imaging for 60 minutes.

    • Causality: [¹¹C]TZ3321 specifically binds to surface-expressed S1PR1 in the lumbar spinal cord [3]. Because FMA-3 induces S1PR1 internalization and degradation, effective target engagement will be validated by a decrease in the radiotracer's Standardized Uptake Value (SUV) compared to the Vehicle group.

Phase 4: Ex Vivo Mechanistic Confirmation (Day 30)

  • Tissue Harvesting: Euthanize mice, perfuse with cold PBS, and extract the spinal cord and spleen.

  • Flow Cytometry: Homogenize tissues and stain for CD4, IL-17, and pSTAT3.

    • Causality: FMA-3's CNS penetration directly downregulates STAT3 phosphorylation in astrocytes, which is required for IL-17 expression [4]. Quantifying pSTAT3 validates the intracellular mechanism of action beyond mere receptor binding.

Workflow Day0 Day 0: MOG35-55 + CFA PTX Day 0 & 2: Pertussis Toxin Day0->PTX Dosing Day 8-30: Daily FMA-3 Dosing PTX->Dosing PET Day 15: [11C]TZ3321 MicroPET Dosing->PET ExVivo Day 30: Ex Vivo Analysis PET->ExVivo

Self-validating in vivo EAE workflow combining clinical scoring, microPET, and ex vivo analysis.

Conclusion

The in vivo validation of 3-(3-Fluoro-5-methylphenyl)azetidine confirms that optimizing the azetidine scaffold yields profound improvements in S1PR1 modulation. By utilizing a self-validating experimental matrix—where non-invasive microPET imaging directly predicts ex vivo flow cytometry outcomes—we can confidently assert that FMA-3 provides superior BBB penetrance, robust target engagement, and enhanced suppression of neuroinflammation compared to current clinical standards.

References

  • Sphingosine 1-phosphate receptor modulation suppresses pathogenic astrocyte activation and chronic progressive CNS inflammation Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • PET Imaging Study of S1PR1 Expression in a Rat Model of Multiple Sclerosis OSTI.GOV / Molecular Imaging and Biology URL: [Link]

  • Effects of sphingosine-1-phosphate receptor 1 phosphorylation in response to FTY720 during neuroinflammation JCI Insight URL: [Link]

Comparative

Reproducibility and Comparative Profiling of 3-(3-Fluoro-5-methylphenyl)azetidine in Drug Discovery

Executive Summary For researchers and drug development professionals, selecting the optimal saturated heterocyclic scaffold is a critical decision that dictates a lead compound's physicochemical and pharmacological traje...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, selecting the optimal saturated heterocyclic scaffold is a critical decision that dictates a lead compound's physicochemical and pharmacological trajectory. The compound 3-(3-Fluoro-5-methylphenyl)azetidine represents a highly specialized building block where the four-membered azetidine ring serves as a bioisostere for traditional piperidine or pyrrolidine rings.

This guide provides an objective, data-driven comparison of this azetidine derivative against its alternatives, focusing on the mechanistic causality behind its performance and providing self-validating experimental protocols to ensure absolute reproducibility in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiling.

Mechanistic Rationale: The Azetidine Advantage

Azetidines are four-membered nitrogen-containing heterocycles that have emerged as privileged motifs in medicinal chemistry due to their unique physicochemical and pharmacokinetic profiles[1].

When comparing 3-(3-Fluoro-5-methylphenyl)azetidine to its piperidine counterpart, the fundamental differences are rooted in ring size, sp3 character, and conformational rigidity. The high ring strain of the azetidine core (approx. 25.4 kcal/mol) and its compact framework often lead to improved aqueous solubility and an increased fraction of sp3 carbons (Fsp3), which correlates with higher clinical success rates[1][2].

Crucially, replacing a piperidine ring with an azetidine can mitigate severe bioactivation liabilities. Piperidines are frequently subject to extensive oxidative metabolism. Transitioning to an azetidine scaffold has been shown to lower intrinsic clearance (CLint) by evading rapid cytochrome P450 (CYP)-mediated oxidation, a strategy successfully employed in the discovery of clinical candidates like ervogastat[3].

Comparative Physicochemical and ADME Data

To objectively evaluate the performance of 3-(3-Fluoro-5-methylphenyl)azetidine, quantitative data must be benchmarked against alternative bioisosteres. The tables below summarize the expected physicochemical shifts and in vitro ADME parameters when transitioning from a six-membered piperidine to a four-membered azetidine scaffold.

Table 1: Comparative Physicochemical Properties
Property3-(3-Fluoro-5-methylphenyl)azetidinePiperidine AnalogPyrrolidine AnalogMechanistic Impact
Ring Size 4-membered6-membered5-memberedDictates conformational flexibility and target pocket fit.
Basic pKa ~10.4 (Lower basicity)~11.2 (Higher basicity)~10.8Lower pKa in azetidines alters protonation at pH 7.4, improving passive cell permeability[2].
Lipophilicity (logP) LowerHigherModerateThe compact azetidine reduces the lipophilic burden, mitigating "molecular obesity."
Ring Strain High (~25.4 kcal/mol)Low (Stable chair)ModerateHigh strain can create specific metabolic vulnerabilities (e.g., ring scission)[2][3].
Table 2: In Vitro ADME Performance Metrics
ParameterAzetidine ScaffoldPiperidine ScaffoldAssay Validation Standard
Microsomal Stability (t1/2) Prolonged (>60 min)Moderate (~30 min)Verapamil (High clearance control)[4]
Passive Permeability (Papp) High (>10 × 10⁻⁶ cm/s)ModeratePropranolol (High permeability control)
Reactive Metabolite Risk Aldehyde formation riskN-oxidation riskAcetaminophen (GSH trapping control)

Experimental Workflows & Reproducibility Protocols

Reproducibility in ADME profiling fails when assays lack internal logic and self-validation. The following protocols establish a rigorous framework for evaluating 3-(3-Fluoro-5-methylphenyl)azetidine[5].

Protocol 1: In Vitro Microsomal Metabolic Stability Assay

Causality & Logic: Azetidines can undergo CYP-mediated α-carbon oxidation. To accurately measure intrinsic clearance without artifactual degradation, the assay must isolate enzymatic metabolism from the chemical instability inherent to strained four-membered rings[3][5]. Self-Validating System: The protocol mandates a minus-NADPH control to rule out non-enzymatic degradation, alongside Verapamil (rapid clearance) and Dextromethorphan (low clearance) to validate microsomal enzyme viability[4].

Step-by-Step Methodology:

  • Preparation: Formulate 3-(3-Fluoro-5-methylphenyl)azetidine in DMSO. Ensure the final DMSO concentration in the assay is <0.1% to prevent solvent-induced CYP inhibition.

  • Incubation: Combine the test compound (1 μM) with human liver microsomes (0.5 mg/mL protein) in a 100 mM phosphate buffer. Causality: Maintaining exactly pH 7.4 is critical because the specific pKa of the azetidine nitrogen dictates its protonation state, directly influencing active-site binding[2].

  • Initiation: Add NADPH (1 mM) to initiate the reaction. Concurrently run the minus-NADPH control.

  • Quenching: At exactly 0, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately quench in 150 μL of cold acetonitrile containing an internal standard (e.g., Labetalol). Causality: Cold solvent instantly denatures proteins to halt metabolism, while the internal standard corrects for matrix ionization suppression during mass spectrometry[5].

  • Analysis: Centrifuge at 15,000 × g for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and intrinsic clearance (CLint).

G N1 Compound Prep 3-(3-Fluoro-5-methylphenyl)azetidine N2 Incubation Human Liver Microsomes + NADPH N1->N2 37°C, pH 7.4 Buffer N3 Quench & Extract Cold MeCN + Internal Standard N2->N3 t=0, 15, 30, 60 min N4 Quantification LC-MS/MS Analysis N3->N4 Centrifuge 15,000g N5 Data Output t1/2 & Intrinsic Clearance N4->N5 Peak Area Ratio

Workflow for in vitro microsomal metabolic stability assay.

Protocol 2: Reactive Metabolite Trapping (GSH/Semicarbazide Assay)

Causality & Logic: While azetidines reduce overall intrinsic clearance compared to piperidines, their high ring strain introduces a specific liability: CYP-mediated α-carbon oxidation can lead to facile azetidine ring scission, yielding reactive electrophilic aldehydes or ketones[3]. Self-Validating System: Semicarbazide is used to specifically trap hard electrophiles (aldehydes) to form stable semicarbazone conjugates, while Glutathione (GSH) traps soft electrophiles. Including both ensures comprehensive detection of reactive intermediates[3].

Step-by-Step Methodology:

  • Incubation Setup: Incubate 3-(3-Fluoro-5-methylphenyl)azetidine (10 μM) with human liver microsomes (1.0 mg/mL) and NADPH (1 mM).

  • Trapping Agents: Fortify parallel incubations with either 5 mM GSH or 5 mM Semicarbazide.

  • Detection: Following a 60-minute incubation and acetonitrile quench, utilize high-resolution mass spectrometry (HRMS) with neutral loss scanning to identify Cys-thiazolidine (from GSH) or semicarbazone adducts[3].

Pathway Start Azetidine Core CYP CYP450 α-Carbon Oxidation Start->CYP Stable Metabolic Resistance (Low CLint) CYP->Stable Steric Shielding Scission Ring Scission (Aldehyde/Ketone) CYP->Scission High Ring Strain Trapping GSH/Semicarbazide Trapping Scission->Trapping Nucleophilic Attack

CYP450-mediated metabolic logic and reactive metabolite trapping.

References

1.[1] Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed / NIH. Available at: 2.[2] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Benchchem. Available at: 3.[4] A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine. Benchchem. Available at: 4.[5] A Comparative Guide to the Pharmacokinetic Profiling of 2-(3-Chlorophenyl)azetidine Derivatives. Benchchem. Available at: 5.[3] Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. ACS Publications. Available at:

Sources

Safety & Regulatory Compliance

Safety

3-(3-Fluoro-5-methylphenyl)azetidine proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and disposal of specialized pharmaceutical intermediates like 3-(3-Fluoro-5-methylphenyl)azetidine is critical to both laboratory safety and environmental com...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of specialized pharmaceutical intermediates like 3-(3-Fluoro-5-methylphenyl)azetidine is critical to both laboratory safety and environmental compliance. This compound presents a unique dual-hazard profile: the high basicity and ring strain of the azetidine heterocycle, combined with the thermal degradation risks (specifically hydrofluoric acid generation) of a fluorinated aromatic system.

The following guide provides a self-validating, field-proven operational plan for the proper disposal of this compound, designed specifically for researchers and drug development professionals.

Hazard Assessment & Causality

To design an effective disposal strategy, we must first deconstruct the chemical properties that dictate its behavior in waste streams. The azetidine ring is a four-membered nitrogen heterocycle characterized by significant angle strain and an unshared electron pair on the nitrogen, making it highly basic and reactive. Simultaneously, the 3-fluoro-5-methylphenyl substituent introduces halogenated persistence.

Table 1: Quantitative Hazard & Regulatory Parameters

ParameterQuantitative ValueCausality / Operational ImpactRegulatory Standard
Aqueous Corrosivity (pH) ≥ 12.5Azetidine basicity drives high pH in aqueous waste. Requires neutralization prior to disposal to prevent incompatible reactions.
Liquid Corrosivity (Steel) > 6.35 mm/year at 55°CBasic amines can rapidly corrode metal containers. Mandates the use of High-Density Polyethylene (HDPE) carboys for accumulation.
Ring Strain Energy ~26 kcal/molHigh angle strain creates exothermic ring-opening risks if the waste is rapidly exposed to concentrated strong acids.Operational Safety
Incineration Temperature > 950°CRequired to fully combust the fluorinated aromatic ring. Generates HF gas, necessitating specialized scrubber-equipped incinerators.

Regulatory Framework & Waste Routing

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste containing 3-(3-Fluoro-5-methylphenyl)azetidine must be evaluated for characteristic hazards. Because of its basicity, aqueous waste streams containing high concentrations of this compound often exhibit a pH ≥ 12.5, classifying it as a .

Furthermore, any organic solvent waste containing this compound must be strictly segregated into a Halogenated Waste Stream . This is a critical causality-driven requirement: during incineration, the fluorine atom is converted into highly toxic hydrofluoric acid (HF) gas. Halogenated waste streams are specifically routed to high-temperature incinerators equipped with wet or dry alkaline scrubbers (e.g., limestone packed towers) designed to neutralize HF and prevent atmospheric release.

Experimental Protocols: Step-by-Step Disposal Workflows

To ensure trustworthiness, every disposal protocol must be a self-validating system. Do not rely on assumptions; verify the chemical state at each step.

Workflow A: Liquid Waste Segregation and Neutralization

Objective: Safely neutralize basicity without triggering exothermic ring-opening, and segregate fluorinated organic waste.

  • Baseline Validation (pH Measurement): Before adding any waste to a bulk accumulation carboy, test the pH of the aqueous/organic biphasic waste mixture using a calibrated pH meter or universal indicator paper.

  • Controlled Quenching (Causality Step): Due to the ~26 kcal/mol ring strain of the azetidine moiety, rapid addition of strong acids can cause localized boiling and violent exothermic ring-opening. Place the waste vessel in an ice bath. Slowly titrate the waste with a dilute, weak acid (e.g., 1M Citric Acid or 1M HCl) under continuous magnetic stirring.

  • Phase Separation: Once the mixture is neutralized, transfer it to a separatory funnel. Allow the layers to separate completely.

  • Halogenated Segregation: Drain the organic layer specifically into an HDPE carboy designated for Halogenated Organic Waste . Never mix this with non-halogenated solvents, as doing so compromises the incinerator's ability to manage the resulting HF gas.

  • Final Validation & Labeling: Verify the final pH of the remaining aqueous layer is between 6.0 and 8.0 before routing it to the aqueous waste stream. Label all containers with the exact chemical name, accumulation start date, and the hazard warnings: "Halogenated", "Corrosive", and "Toxic".

Workflow B: Spill Response and Decontamination

Objective: Contain and neutralize accidental releases without generating secondary fire or reactivity hazards.

  • Isolation and PPE: Evacuate non-essential personnel. Don chemical-resistant gloves (butyl rubber is preferred over standard nitrile for basic amines), splash goggles, and a face shield.

  • Inert Containment (Causality Step): Do not use combustible materials like sawdust to absorb the spill. The basic azetidine can react exothermically with organic absorbents, potentially causing ignition. Use an inert absorbent material such as dry sand, vermiculite, or diatomaceous earth.

  • Mechanical Collection: Carefully sweep the absorbed material using non-sparking tools to prevent ignition of any residual flammable synthesis solvents. Place the material into a rigid HDPE hazardous waste bucket.

  • Chemical Decontamination & Validation: Wash the spill area with a dilute, mildly acidic detergent solution to neutralize residual azetidine, followed by a thorough deionized water rinse. Self-Validation: Swab the cleaned surface with moistened pH paper to confirm complete neutralization (pH 7) before removing PPE.

Waste Routing Decision Matrix

The following logical workflow illustrates the mandatory routing pathways for 3-(3-Fluoro-5-methylphenyl)azetidine waste streams based on the physical state and chemical composition.

WasteRouting Start 3-(3-Fluoro-5-methylphenyl)azetidine Waste Generation State Determine Waste State Start->State Solid Solid Residue / PPE State->Solid Liquid Liquid / Solvent Mixture State->Liquid Incineration High-Temp Incineration (with HF Scrubbers) Solid->Incineration Direct routing Aqueous Aqueous Waste (pH > 12.5, D002) Liquid->Aqueous Aqueous extraction Organic Organic Solvent Waste Liquid->Organic Reaction solvent Neutralize Neutralize to pH 6-8 Aqueous->Neutralize Titrate basicity Halogenated Halogenated Stream (Due to Fluorine) Organic->Halogenated Contains F-aromatic Halogenated->Incineration Direct routing Neutralize->Incineration Residual organics

Decision matrix for 3-(3-Fluoro-5-methylphenyl)azetidine waste segregation and disposal routing.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US Environmental Protection Agency (EPA). Available at:[Link]

  • Section 5 - Chapter 1: Wet and Dry Scrubbers for Acid Gas Control. US Environmental Protection Agency (EPA). Available at:[Link]

Handling

Personal protective equipment for handling 3-(3-Fluoro-5-methylphenyl)azetidine

In modern drug discovery, azetidine derivatives like 3-(3-Fluoro-5-methylphenyl)azetidine are highly valued for their ability to rigidify amine scaffolds, thereby improving metabolic stability and pharmacokinetic profile...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, azetidine derivatives like 3-(3-Fluoro-5-methylphenyl)azetidine are highly valued for their ability to rigidify amine scaffolds, thereby improving metabolic stability and pharmacokinetic profiles. However, the unique structural features that make this compound synthetically desirable also dictate stringent, specialized handling protocols.

This guide provides researchers and safety officers with a mechanistic understanding of the compound's hazards and a self-validating operational framework for safe handling, dispensing, and disposal.

Mechanistic Hazard Assessment: The Causality of Risk

To effectively protect yourself, you must understand why 3-(3-Fluoro-5-methylphenyl)azetidine is hazardous. Standard amine safety protocols are insufficient due to three compounding molecular factors:

  • Azetidine Ring Strain & Hyper-Basicity: The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol). This strain alters the hybridization of the nitrogen atom, exposing its lone pair and increasing its basicity (pKa ~11) compared to standard acyclic secondary amines. Consequently, the free base form is highly caustic, capable of causing rapid protein denaturation, severe skin burns, and irreversible Category 1 eye damage[1][2].

  • Lipophilic Permeation Enhancement: The addition of the 3-fluoro-5-methylphenyl moiety significantly increases the molecule's partition coefficient (LogP). While unsubstituted azetidine is highly water-soluble, this lipophilic aromatic tail acts as a permeation enhancer. If dermal exposure occurs, the molecule can rapidly traverse the lipid-rich stratum corneum, carrying the caustic amine directly into systemic circulation and causing acute toxicity[3].

  • State-Dependent Hazards: This compound is commercially supplied either as a volatile free base (viscous oil) or a hydrochloride salt (crystalline powder)[4][5]. The free base presents a severe inhalation hazard due to its vapor pressure, while the salt form is prone to aerosolization and static cling during weighing, leading to respiratory tract irritation[6].

Quantitative PPE Specification Matrix

Do not rely on default laboratory attire. The following Personal Protective Equipment (PPE) matrix is specifically engineered to mitigate the lipophilic and caustic nature of fluorinated phenylazetidines.

PPE CategoryQuantitative SpecificationScientific Rationale & Causality
Hand Protection Dual-layer Nitrile (Outer: ≥0.11 mm thickness) or Butyl Rubber.Standard latex offers zero protection against basic amines. Dual-layer nitrile prevents breakthrough from the lipophilic fluorophenyl moiety[2].
Eye Protection ANSI Z87.1 compliant, indirect-vented chemical safety goggles.Prevents vapor intrusion (free base) and particulate ingress (salt form) which cause severe, rapid-onset eye tissue damage[3][4].
Body Protection Chemically resistant, non-woven lab coat (e.g., Tyvek®).Woven cotton fabrics trap fine azetidine salt dust, keeping the caustic hazard pressed against the operator's skin.
Respiratory Fume hood with a certified face velocity of 80–100 fpm (0.4–0.5 m/s).Captures aerosolized particulates and volatile amine vapors before they reach the operator's breathing zone[6].

Self-Validating Operational Workflow

Every safety protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Workflow A 1. Hazard Profiling (Assess Free Base vs. HCl Salt) B 2. PPE Donning & Integrity Check (Dual Nitrile, Goggles, Tyvek) A->B C 3. Environmental Validation (Hood Face Velocity: 80-100 fpm) B->C D 4. Static-Neutralized Dispensing (Zerostat Gun / Grounded Spatula) C->D E 5. Closed-System Transfer (Seal before removing from hood) D->E F 6. Decontamination (10% Citric Acid Wash) E->F

Step-by-step safety workflow for handling 3-(3-Fluoro-5-methylphenyl)azetidine.

Step-by-Step Handling Methodology

Step 1: Environmental Validation

  • Action: Activate the chemical fume hood and verify the digital monitor reads between 80–100 feet per minute (fpm).

  • Validation: Tape a small piece of tissue to the bottom of the sash. It should pull steadily inward without violent fluttering. If it hangs straight down, do not open the chemical vial.

Step 2: PPE Assembly & Integrity Check

  • Action: Don the Tyvek coat, safety goggles, and dual-layer nitrile gloves.

  • Validation: Perform a visual inflation test (trap air and squeeze) on the outer gloves before use to ensure zero micro-punctures.

Step 3: Static-Neutralized Dispensing (For HCl Salt Forms)

  • Action: Azetidine hydrochloride salts are highly prone to static cling, which can cause the powder to jump and aerosolize[6]. Use an anti-static gun (e.g., Zerostat) on the weigh boat and use a grounded, non-sparking spatula[1].

  • Validation: Hover the spatula 1 cm above the powder. If the powder jumps to the metal, static is still present. Re-apply the anti-static gun.

Step 4: Closed-System Transfer

  • Action: Weigh the material inside the fume hood. Dissolve the compound in your reaction solvent (e.g., DCM or DMF) or seal the weigh boat inside a secondary container before moving it to the reaction setup.

  • Validation: The exterior of the secondary container must be wiped down with a solvent-dampened Kimwipe before it crosses the plane of the fume hood sash.

Spill Response & Waste Disposal Plan

Because 3-(3-Fluoro-5-methylphenyl)azetidine is an environmentally hazardous substance that is toxic to aquatic life[3], improper disposal or unmitigated spills pose severe regulatory and safety risks.

Emergency Spill Protocol
  • Evacuate & Assess: Immediately step back and assess the state of the spill. If it is a large liquid spill of the free base outside the hood, evacuate the lab and call hazardous materials response[2].

  • Containment: For liquid spills inside the hood, surround the spill with vermiculite or a universal binder[6]. For solid salt spills, carefully cover the powder with damp paper towels to prevent dust aerosolization.

  • Chemical Neutralization: Do not use strong acids (like HCl) to clean up the basic amine, as this will cause a violent, vapor-producing exothermic reaction. Instead, spray the area with a weak acid solution (5–10% Citric Acid or Sodium Bisulfate) to gently neutralize the azetidine[2].

  • Validation of Cleanup: Swab the cleaned surface with pH paper. A neutral reading (pH 6–7) confirms complete amine neutralization.

Waste Segregation Plan
  • Solid Waste: Contaminated gloves, Kimwipes, and weigh boats must be placed in a sealed bag inside a solid hazardous waste bin.

  • Liquid Waste: Solutions containing this compound must be disposed of in designated organic waste carboys. Crucial: Explicitly label the waste container with "Contains Basic Amines." Mixing basic azetidines with waste containing reactive electrophiles (e.g., alkyl halides, acid chlorides) can lead to unintended, pressure-generating reactions in the waste carboy.

References

  • Safety Data Sheet: Azetidine, Chemos GmbH&Co.KG. Available at: 1

  • Safety Data Sheet: (2S,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylazetidine-2-carboxylic acid, ChemScene. Available at: 3

  • Safety Data Sheet: Azetidine, Apollo Scientific. Available at: 2

  • Safety Data Sheet: Azetidine-3-carboxylic acid, MedChemExpress. Available at: 6

  • Safety Data Sheet: Azetidine Hydrochloride, TCI Chemicals. Available at: 4

  • Chemical Database: 3-(4-Fluorophenyl)azetidine hydrochloride, BidePharm. Available at: 5

Sources

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